2-(4-Fluorobenzylamino)ethanol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-[(4-fluorophenyl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEPMOQQKUYWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394301 | |
| Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22116-33-2 | |
| Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Fluorobenzylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-Fluorobenzylamino)ethanol, a valuable secondary amine intermediate in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the reductive amination of 4-fluorobenzaldehyde (B137897) with ethanolamine (B43304), a robust and widely utilized method for the formation of C-N bonds.[1][2] This document outlines a detailed experimental protocol, presents key quantitative data, and includes a visual representation of the experimental workflow.
Core Synthesis: Reductive Amination
The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This process involves the initial formation of a Schiff base (imine) intermediate from the condensation of 4-fluorobenzaldehyde and ethanolamine, which is subsequently reduced in situ to the desired secondary amine. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions.[1]
Reaction Scheme:
Quantitative Data
While a specific literature-reported yield for this exact transformation can vary based on reaction scale and purification methods, typical yields for reductive amination reactions of this nature are generally in the range of 70-95%. The purity of the final product can be assessed using standard analytical techniques such as HPLC and NMR spectroscopy.
| Parameter | Value | Method of Determination |
| Molecular Formula | C₉H₁₂FNO | Mass Spectrometry |
| Molecular Weight | 169.20 g/mol | Mass Spectrometry |
| Typical Yield | 70-95% | Gravimetric Analysis |
| Purity | >95% | HPLC, NMR |
| Physical Appearance | Colorless to pale yellow oil or solid | Visual Inspection |
Experimental Protocol
This protocol details a representative procedure for the synthesis of this compound on a laboratory scale.
Materials and Reagents:
-
4-Fluorobenzaldehyde
-
Ethanolamine
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol (approximately 5-10 mL per gram of aldehyde).
-
Imine Formation: To the stirred solution, add ethanolamine (1.1 eq) dropwise at room temperature. Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until the reaction is deemed complete by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group, the benzylic methylene (B1212753) protons, and the two methylene groups of the ethanolamine moiety. The chemical shifts will be influenced by the neighboring fluorine atom and the nitrogen and oxygen atoms. Based on data for the closely related 4-fluorobenzylamine, the aromatic protons are expected in the range of δ 7.0-7.4 ppm, and the benzylic CH₂ protons around δ 3.7 ppm.[3] The protons of the ethanolamine fragment will appear as multiplets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms of the fluorophenyl ring will exhibit coupling with the fluorine atom. For 4-fluorobenzylamine, the aromatic carbons appear between δ 114-162 ppm, and the benzylic carbon is at approximately δ 45 ppm.[3]
-
IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H and O-H stretching (typically a broad band in the region of 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-F stretching frequency.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 170.1.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound via reductive amination. The described methodology is robust and can be readily implemented in a standard organic chemistry laboratory. The provided information on characterization and the experimental workflow serves as a valuable resource for researchers and scientists engaged in the synthesis of novel chemical entities for drug discovery and development.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorobenzylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the chemical compound 2-(4-Fluorobenzylamino)ethanol. The information is tailored for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Physicochemical Properties
| Property | This compound | 2-((2-Fluorobenzyl)amino)ethanol (Computed)[1] |
| CAS Number | 22116-32-2[2] | 64834-60-2[1] |
| Molecular Formula | C₉H₁₂FNO | C₉H₁₂FNO[1] |
| Molecular Weight | 169.20 g/mol | 169.20 g/mol [1] |
| Monoisotopic Mass | 169.090292 g/mol | 169.090292168 Da[1] |
| Appearance | Not Experimentally Reported | - |
| Melting Point | Not Experimentally Reported | - |
| Boiling Point | Not Experimentally Reported | - |
| pKa | Not Experimentally Reported | - |
| logP (Predicted) | Not Experimentally Reported | 0.9[1] |
| Solubility | Not Experimentally Reported | - |
| Hydrochloride CAS No. | 1093648-13-5[3][4][5] | - |
| Hydrochloride M.W. | 205.66 g/mol [5] | - |
Synthesis Protocol: Reductive Amination
The most common and efficient method for synthesizing N-benzylated ethanolamines like this compound is through reductive amination. This one-pot reaction involves the formation of a Schiff base intermediate from an aldehyde and an amine, which is then reduced in situ to the desired secondary amine.
General Experimental Protocol
This protocol is a standard procedure for the reductive amination of an aldehyde with an amine on a gram scale.
Materials:
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (for HPLC analysis)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and appropriate developing system
-
Rotary evaporator
-
Flash column chromatography system with silica (B1680970) gel
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 equivalent) in ethyl acetate (2 mL per mmol of aldehyde), add ethanolamine (1.1 equivalents).
-
Stir the mixture at room temperature for approximately 15-30 minutes to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC or HPLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature for 6-12 hours, or until the reaction is complete as indicated by TLC or HPLC analysis.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the logical steps of the reductive amination synthesis process.
Biological and Pharmacological Context
While this compound itself does not have a well-documented mechanism of action or specific biological targets in the public domain, the N-benzylethanolamine scaffold is a recognized structural motif in medicinal chemistry.
Compounds of this class serve as crucial intermediates in the synthesis of various pharmaceutical agents.[6] For instance, they are used in the creation of:
-
Calcitonin Gene-Related Peptide (CGRP) Antagonists: Imidazole derivatives synthesized from N-benzylethanolamines have shown potential as CGRP antagonists, which are a target for migraine therapies.[7][8][9]
-
Histone Deacetylase (HDAC) Inhibitors: The N-benzylethanolamine structure is a useful fragment for preparing benzofused hydroxamic acids, a class of compounds investigated as HDAC inhibitors for cancer treatment.[6][7]
The presence of the fluorine atom on the benzyl (B1604629) ring is a common strategy in drug design to modulate metabolic stability and binding affinity. Therefore, this compound is a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it an attractive intermediate for drug discovery and development. While experimental data on the pure compound is sparse, its synthesis via reductive amination is a well-established and straightforward process. Its structural similarity to components of known pharmacologically active agents, such as CGRP antagonists and HDAC inhibitors, underscores its potential as a valuable building block for the creation of novel therapeutics. Further research into the biological activity of this compound and its derivatives is warranted.
References
- 1. 2-((2-Fluorobenzyl)Amino)Ethanol | C9H12FNO | CID 4719266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. aablocks.com [aablocks.com]
- 5. 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride | 1093648-13-5 | TTB64813 [biosynth.com]
- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 7. Buy N-Benzylethanolamine | 104-63-2 [smolecule.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N-Benzylethanolamine, 96% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
2-(4-Fluorobenzylamino)ethanol CAS number and identifiers
This technical guide provides a comprehensive overview of 2-(4-Fluorobenzylamino)ethanol, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical identifiers, physicochemical properties, a plausible synthetic route, and potential biological relevance based on related compounds.
Chemical Identifiers and Properties
Precise identification and characterization are fundamental for any chemical entity in a research and development setting. The following tables summarize the key identifiers and computed physicochemical properties for this compound.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
| CAS Number | 22116-33-2[1][2] |
| IUPAC Name | 2-[(4-fluorophenyl)methylamino]ethanol |
| Molecular Formula | C₉H₁₂FNO |
| Canonical SMILES | C1=CC(=CC=C1F)CNCCO |
| InChI | InChI=1S/C9H12FNO/c10-9-5-3-8(4-6-9)7-11-1-2-12/h3-6,11-12H,1-2,7H2 |
| InChIKey | PGHXGBZDYKUEQJ-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 169.20 g/mol | |
| Monoisotopic Mass | 169.090292 g/mol | |
| XLogP3 | 0.9 | Predicted |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 32.3 Ų | |
| Heavy Atom Count | 12 | |
| Complexity | 121 |
Synthesis Methodology
Proposed Experimental Protocol: Reductive Amination
-
Schiff Base Formation:
-
Dissolve 4-fluorobenzaldehyde (B137897) (1 equivalent) in a suitable protic solvent such as methanol (B129727) or ethanol.
-
Add ethanolamine (B43304) (1 to 1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours to facilitate the formation of the corresponding Schiff base (imine). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5 to 2 equivalents), portion-wise to the solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Proposed two-step, one-pot synthesis of this compound.
Potential Biological Significance and Signaling Pathways
Specific biological activities and signaling pathways for this compound have not been extensively characterized in the public domain. However, the N-(4-fluorobenzyl) moiety is present in various biologically active molecules. For instance, derivatives of N-(4-fluorobenzyl)ethanolamine have been investigated for their antiproliferative effects in cancer cell lines. Additionally, more complex molecules containing this structural motif, such as Mosapride, act as gastroprokinetic agents by agonizing serotonin (B10506) 5-HT4 receptors.
Based on the activity of related compounds, it is plausible that this compound could interact with various cellular signaling pathways. A generalized, putative signaling pathway that could be modulated by derivatives of this compound is depicted below. This diagram illustrates a hypothetical scenario where the compound acts as a ligand for a G-protein coupled receptor (GPCR), leading to downstream signaling events.
Putative Signaling Pathway Diagram
Caption: Hypothetical GPCR signaling pathway potentially modulated by derivatives.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocol is a proposed method and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The biological activities and signaling pathways are based on related compounds and are speculative for this compound itself, requiring further investigation.
References
2-(4-Fluorobenzylamino)ethanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of 2-(4-Fluorobenzylamino)ethanol, focusing on its core molecular properties.
Molecular and Physical Properties
The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.
| Property | Value | Source |
| Molecular Formula | C9H12FNO | [1] |
| Molecular Weight | 169.198 g/mol | [1] |
| CAS Number | 22116-33-2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
Synonyms
For comprehensive literature and database searches, the following synonyms are associated with this compound:
-
ETHANOL, 2-[[(4-FLUOROPHENYL)METHYL]AMINO]-[1]
-
2-([(4-FLUOROPHENYL)METHYL]AMINO)ETHANOL[1]
-
2-([(4-FLUOROPHENYL)METHYL]AMINO)ETHAN-1-OL[1]
Note on Methodologies and Visualizations: As a language model, I do not have the capability to conduct physical experiments. Therefore, detailed experimental protocols are not included in this guide. The creation of diagrams, such as signaling pathways or experimental workflows using Graphviz, is also beyond the scope of this document.
References
solubility of 2-(4-Fluorobenzylamino)ethanol in different solvents
Technical Guide: Solubility Profile of 2-(4-Fluorobenzylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various biologically active molecules. Understanding its solubility in a range of solvents is critical for process optimization, formulation development, and ensuring reproducible experimental outcomes. This guide synthesizes available data, outlines experimental methodologies for solubility determination, and presents a logical workflow for assessing the solubility of this compound.
Introduction
This compound, also known as N-(4-fluorobenzyl)ethanolamine, is a chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its molecular structure, featuring both a secondary amine and a primary alcohol functional group, along with a fluorinated aromatic ring, imparts a unique polarity that influences its solubility in various media. Accurate solubility data is paramount for its efficient use in synthesis, purification, and formulation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C9H12FNO |
| Molecular Weight | 169.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 58-62 °C |
| Boiling Point | Not determined |
| pKa | Not determined |
Solubility Data
While comprehensive, publicly available quantitative solubility data for this compound across a wide range of solvents is limited, its structural characteristics suggest a general solubility profile. It is expected to be soluble in polar organic solvents and have limited solubility in nonpolar organic solvents and water. The following table summarizes expected solubility based on general chemical principles.
| Solvent | Solvent Type | Expected Solubility |
| Water | Polar Protic | Sparingly soluble to slightly soluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Isopropanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Dichloromethane | Nonpolar | Slightly soluble to soluble |
| Toluene | Nonpolar | Sparingly soluble |
| Hexane | Nonpolar | Insoluble |
Note: This table is based on qualitative predictions. Experimental verification is crucial for precise applications.
Experimental Protocol for Solubility Determination: The Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Oven or vacuum oven
4.2. Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the solvent.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step removes any remaining undissolved microparticles.
-
Solvent Evaporation: Accurately weigh the vial containing the filtered solution. Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Final Weighing: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in terms of g/L or mol/L using the mass of the dissolved solid and the initial volume of the solvent.
Caption: Experimental workflow for gravimetric solubility determination.
Logical Framework for Solubility Screening
For drug development professionals, a systematic approach to solubility screening is crucial. The following diagram outlines a logical progression for evaluating the solubility of this compound in various formulation-relevant solvent systems.
Caption: Logical framework for solubility screening in drug development.
Conclusion
The solubility of this compound is a critical parameter that influences its handling, reactivity, and bioavailability. While quantitative data in the public domain is sparse, a systematic experimental approach, such as the gravimetric method, can provide the necessary data for process development and formulation. The logical framework presented offers a structured pathway for solubility assessment in a drug development context. Further research to populate a comprehensive database of its solubility in various pharmaceutically relevant solvents is highly recommended.
Potential Mechanism of Action of 2-(4-Fluorobenzylamino)ethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-(4-Fluorobenzylamino)ethanol represent a class of compounds with potential therapeutic applications, hypothesized to act primarily through the inhibition of monoamine oxidases (MAO). This technical guide consolidates the current understanding of their potential mechanisms of action, drawing inferences from structurally related compounds. While direct experimental data on this specific chemical series is limited, this document provides a comprehensive overview of the plausible biological targets, supporting data from analogous compounds, detailed experimental protocols for assessing relevant activities, and visual representations of key pathways and workflows.
Introduction
The this compound scaffold combines the structural features of a substituted benzylamine (B48309) and an ethanolamine (B43304) moiety. The presence of the 4-fluorobenzyl group is a common feature in various biologically active molecules, including selective inhibitors of monoamine oxidase-B (MAO-B).[1][2] The ethanolamine backbone is a component of various neurotransmitters and phospholipids, and its derivatives are known to possess neuroprotective properties.[2] This guide explores the potential mechanisms of action of this compound derivatives, with a primary focus on MAO inhibition and secondary discussions on other potential biological targets.
Potential Mechanisms of Action
Based on the analysis of structurally similar compounds, the primary hypothesized mechanism of action for this compound derivatives is the inhibition of monoamine oxidases. Other potential, albeit less substantiated, mechanisms include modulation of cholinergic and serotonergic pathways.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine.[1] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[1][2] Several studies have demonstrated that compounds containing a fluorobenzyl or a related moiety exhibit potent and selective MAO-B inhibitory activity.[1][2][3]
The proposed mechanism involves the binding of the this compound derivative to the active site of the MAO enzyme. The fluorobenzyl group is hypothesized to interact with key amino acid residues in the active site, leading to reversible or irreversible inhibition of the enzyme's activity. Kinetic studies on analogous compounds have often shown competitive and reversible inhibition of MAO-B.[1]
Table 1: MAO-B Inhibitory Activity of Structurally Related Fluorinated Compounds
| Compound Class | Specific Compound Example | Target | IC50 (µM) | Reference |
| Fluorobenzyloxy Chalcones | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | 0.0053 | [1] |
| Fluorobenzyloxy Chalcones | (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MAO-B | 0.023 | [1] |
| Pyridazinobenzylpiperidine Derivatives | Compound S5 (3-Cl substituted benzyl) | MAO-B | 0.203 | [4] |
| Pyridazinobenzylpiperidine Derivatives | Compound S16 (2-CN substituted benzyl) | MAO-B | 0.979 | [4] |
Note: The data presented in this table is for compounds structurally related to this compound derivatives and is intended to be illustrative of the potential for MAO-B inhibition.
Other Potential Mechanisms
-
Cholinergic System Modulation: Ethanolamine derivatives have been reported to have neuroprotective effects, potentially by influencing the synthesis of acetylcholine (B1216132) and phosphatidylcholine, and by stimulating cholinergic neurotransmission.[2]
-
Serotonin 5-HT4 Receptor Agonism: The 4-fluorobenzyl moiety is present in Mosapride, a selective serotonin 5-HT4 receptor agonist. While the core scaffold of Mosapride is different, this suggests that the 4-fluorobenzyl group could potentially interact with serotonin receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the potential mechanisms of action of this compound derivatives.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common fluorometric method to determine the inhibitory activity of test compounds against MAO-A and MAO-B.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., kynuramine (B1673886) or p-tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds dissolved in DMSO
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in MAO Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Control Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in cold MAO Assay Buffer. Prepare solutions of the positive controls.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 25 µL of the test compound dilution or the positive/negative (vehicle) control. c. Pre-incubate the plate at 37°C for 15 minutes. d. Prepare the substrate solution containing the MAO substrate, Amplex Red, and HRP in MAO Assay Buffer. e. Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Data Acquisition: a. Incubate the plate at 37°C, protected from light, for 30-60 minutes. b. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at 585-595 nm).
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Cholinergic Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to assess the affinity of test compounds for nicotinic or muscarinic acetylcholine receptors.
Materials and Reagents:
-
Cell membranes prepared from cells expressing the target cholinergic receptor subtype (e.g., CHO-K1 cells expressing human M1 muscarinic receptor).
-
Radioligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for M1 receptors).
-
Binding buffer (e.g., PBS, pH 7.4).
-
Test compounds dissolved in DMSO.
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., atropine (B194438) for muscarinic receptors).
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Determine the specific binding by subtracting the non-specific binding from the total binding. b. Calculate the percent inhibition of specific binding for each concentration of the test compound. c. Determine the Ki value using the Cheng-Prusoff equation after calculating the IC50 from a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathway for MAO inhibition and a typical experimental workflow for its in vitro assessment.
Caption: Hypothesized MAO Inhibition Pathway.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. evotec.com [evotec.com]
- 4. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Safety and Handling of 2-(4-Fluorobenzylamino)ethanol
This technical guide provides comprehensive safety and handling information for this compound, tailored for laboratory and research environments. The following sections detail the compound's properties, associated hazards, recommended handling procedures, and relevant experimental protocols.
Compound Identification and Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | 2-((4-Fluorophenyl)amino)ethanol (Predicted/Theoretical) | 2-((2-Fluorobenzyl)Amino)Ethanol (Computed) |
| Molecular Formula | C₈H₁₀FNO[1] | C₉H₁₂FNO[2] |
| Molecular Weight | 155.17 g/mol [1] | 169.20 g/mol [2] |
| Monoisotopic Mass | 155.07465 Da[1] | 169.090292168 Da[2] |
| XlogP (Predicted) | 0.9[1] | 0.9[2] |
Note: Data for the target compound is primarily based on prediction and data from isomers due to a lack of published experimental values for this compound.
Safety and Hazard Information
Based on the safety data sheets (SDS) of analogous compounds like 2-((4-Fluorophenyl)amino)ethanol, this compound should be handled with care.[3] The following is a summary of potential hazards.
GHS Hazard Classification (Anticipated)
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]
-
Acute Toxicity, Inhalation (Category 3) : Toxic if inhaled.[3]
-
Skin Irritation (Category 2) : Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[3]
-
Flammable Liquids (Category 4) : Combustible liquid.[3]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H227 | Combustible liquid.[3] |
| H302 | Harmful if swallowed.[3] | |
| H315 | Causes skin irritation.[3] | |
| H319 | Causes serious eye irritation.[3] | |
| H331 | Toxic if inhaled.[3] | |
| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] |
| P261 | Avoid breathing mist or vapors.[3] | |
| P264 | Wash skin thoroughly after handling.[3] | |
| P270 | Do not eat, drink or smoke when using this product.[3] | |
| P271 | Use only outdoors or in a well-ventilated area.[3] | |
| P280 | Wear protective gloves/ eye protection/ face protection.[3] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.[3] | |
| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Safe Handling and Storage
Proper handling and storage are crucial to minimize risk.
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear safety glasses with side-shields or goggles.[3]
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber).[3]
-
Body Protection : Wear a lab coat.[4]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[5]
-
-
Handling : Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[3] Keep away from ignition sources.[3]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep locked up or in an area accessible only to qualified or authorized persons.[3]
First Aid Measures
-
If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/ shower.[3]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Experimental Protocols
The following are example protocols for the synthesis and analysis of this compound and similar compounds. These should be adapted and optimized for specific experimental needs.
Synthesis via Reductive Amination (Illustrative)
A common method for synthesizing secondary amines like this compound is through the reductive amination of an aldehyde with an amine.
Reaction Scheme: 4-Fluorobenzaldehyde (B137897) + 2-Aminoethanol → this compound
Materials:
-
4-Fluorobenzaldehyde
-
2-Aminoethanol (Ethanolamine)
-
Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (STAB)
-
Methanol (B129727) or Ethanol as solvent[7][8]
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
Procedure:
-
Dissolve 4-fluorobenzaldehyde (1 equivalent) and 2-aminoethanol (1.1 equivalents) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate imine/schiff base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the synthesized compound.[1]
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm[1] |
| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Formic Acid (Gradient or Isocratic)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detector | UV at 254 nm[1] |
| Injection Volume | 10 µL[1] |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent.[1] |
Experimental Protocol: HPLC Analysis [1]
-
Preparation of Mobile Phase : Prepare the desired composition of acetonitrile and water with 0.1% formic acid. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation : Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Preparation : Dissolve the sample to be analyzed in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.
-
Data Analysis : Identify the peak corresponding to the compound based on the retention time of the standard. Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.
Visualizations
Logical Workflow for Safe Handling and Experimentation
Caption: A logical workflow for the safe handling and use of this compound.
Illustrative Synthesis Pathway
Caption: Illustrative synthetic pathway for this compound via reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-((2-Fluorobenzyl)Amino)Ethanol | C9H12FNO | CID 4719266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scantecnordic.se [scantecnordic.se]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 8. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structural Elucidation of 2-(4-Fluorobenzylamino)ethanol using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical workflow and detailed methodologies for the complete structural assignment of 2-(4-Fluorobenzylamino)ethanol using a suite of high-resolution Nuclear Magnetic Resonance (NMR) techniques. The protocols and data presented herein serve as a robust framework for the characterization of related small molecules in a research and drug development context.
Predicted NMR Spectral Data
The structural elucidation of this compound is achieved through the detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The predicted data, based on established chemical shift principles and substituent effects, are summarized below. These tables provide a quantitative basis for the interpretation of experimental spectra.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Atom Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~2.78 | t | 5.2 | 2H |
| H-2 | ~3.65 | t | 5.2 | 2H |
| H-3 | ~3.75 | s | - | 2H |
| H-5, H-9 | ~7.28 | dd | 8.5, 8.5 | 2H |
| H-6, H-8 | ~6.99 | dd | 8.5, 8.5 | 2H |
| -NH | ~1.8 (broad) | s | - | 1H |
| -OH | ~2.5 (broad) | s | - | 1H |
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound (125 MHz, CDCl₃)
| Atom Label | Chemical Shift (δ, ppm) | DEPT-135 |
| C-1 | ~50.5 | CH₂ (Negative) |
| C-2 | ~60.8 | CH₂ (Negative) |
| C-3 | ~53.2 | CH₂ (Negative) |
| C-4 | ~135.9 | C (Absent) |
| C-5, C-9 | ~130.5 | CH (Positive) |
| C-6, C-8 | ~115.4 | CH (Positive) |
| C-7 | ~162.2 (d, ¹JCF ≈ 245 Hz) | C (Absent) |
Visualization of Experimental Workflow and NMR Correlations
Visual diagrams are essential for conceptualizing the experimental process and the through-bond correlations that enable structural assignment.
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.
3.1. Sample Preparation A solution of 5-10 mg of this compound is prepared in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
3.2. ¹H NMR Spectroscopy
-
Pulse Program: zg30
-
Spectrometer Frequency: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): 3.28 s
-
Spectral Width (SW): 20 ppm
-
Processing: The Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the TMS signal at 0.00 ppm.
3.3. ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: zgpg30
-
Spectrometer Frequency: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.1 s
-
Spectral Width (SW): 240 ppm
-
Processing: The FID is processed with an exponential window function (line broadening of 1.0 Hz) and Fourier transformed. The resulting spectrum is phased, baseline corrected, and referenced to the CDCl₃ solvent peak at 77.16 ppm.
3.4. DEPT-135 Spectroscopy
-
Pulse Program: dept135
-
Spectrometer Frequency: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 256
-
Relaxation Delay (D1): 2.0 s
-
Processing: Processed similarly to the ¹³C NMR spectrum. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
3.5. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf
-
Spectrometer Frequency: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans (NS): 2 per increment
-
Relaxation Delay (D1): 1.5 s
-
Processing: The data is processed using a sine-squared window function in both dimensions, followed by Fourier transformation, phasing, and symmetrization. The spectrum reveals correlations between scalar-coupled protons, typically over two to three bonds.
3.6. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans (NS): 4 per increment
-
Relaxation Delay (D1): 1.5 s
-
¹JCH Coupling: Optimized for 145 Hz
-
Processing: The data is processed with a sine-squared window function in both dimensions followed by Fourier transformation and phasing. This experiment correlates protons with their directly attached carbons.
3.7. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf
-
Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans (NS): 8 per increment
-
Relaxation Delay (D1): 1.5 s
-
Long-range JCH Coupling: Optimized for 8 Hz
-
Processing: The data is processed with a sine-squared window function in both dimensions followed by Fourier transformation and phasing. This experiment shows correlations between protons and carbons over two to three bonds, and occasionally four bonds.
Interpretation and Structural Assignment
The structural assignment of this compound is a systematic process integrating data from all the aforementioned NMR experiments.
-
¹H NMR: Provides the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and relative numbers (integration). The triplet signals for H-1 and H-2 indicate a -CH₂-CH₂- fragment. The singlet for H-3 suggests a benzylic methylene (B1212753) group. The doublet of doublets in the aromatic region is characteristic of a 1,4-disubstituted benzene (B151609) ring.
-
¹³C NMR and DEPT-135: The ¹³C NMR spectrum indicates the number of unique carbon environments. The DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.[1] The negative signals for C-1, C-2, and C-3 confirm they are methylene carbons. The positive signals for C-5, C-9, C-6, and C-8 identify them as CH carbons in the aromatic ring. The absence of C-4 and C-7 in the DEPT-135 spectrum confirms they are quaternary carbons.
-
COSY: The COSY spectrum confirms the connectivity between adjacent protons. A cross-peak between H-1 and H-2 confirms the ethanolamine (B43304) backbone. Another cross-peak between H-5/H-9 and H-6/H-8 confirms their ortho relationship in the aromatic ring.
-
HSQC: This experiment maps each proton to its directly attached carbon. The correlations H-1/C-1, H-2/C-2, H-3/C-3, H-5,9/C-5,9, and H-6,8/C-6,8 provide unambiguous assignments for all protonated carbons.
-
HMBC: The HMBC spectrum is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key correlations include:
-
H-3 to C-4 and C-5/C-9, which connects the benzyl (B1604629) group to the aromatic ring.
-
H-1 to C-2, confirming the ethanol (B145695) fragment.
-
H-3 to the nitrogen atom (not directly observed but inferred) and then to C-1, connecting the benzyl and aminoethanol moieties.
-
H-5/H-9 to C-3, C-4, and C-7, confirming the substitution pattern on the aromatic ring.
-
By combining the information from these complementary NMR experiments, the complete and unambiguous structural elucidation of this compound can be confidently achieved.
References
The Multifaceted Biological Landscape of Fluorobenzylamino Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, lauded for its ability to enhance metabolic stability, binding affinity, and bioavailability. Among the myriad of fluorinated synthons, fluorobenzylamino compounds have emerged as versatile building blocks for a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the predicted and observed biological activities of this chemical class, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
I. Anticancer Activity
Fluorobenzylamino moieties are integral to numerous compounds exhibiting potent anticancer properties. These activities span various mechanisms, including enzyme inhibition and disruption of core cellular processes like microtubule dynamics.
Kinase Inhibition
A prominent application of fluorobenzylamino derivatives is in the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2, which are pivotal in many cancers.
Table 1: In Vitro Kinase Inhibitory and Antiproliferative Activity of Fluorobenzylamino-Substituted Pyrimidines
| Compound ID | Target Kinase | IC₅₀ (nM) | Antiproliferative Activity (Cell Line) | IC₅₀ (µM) |
| 6 | EGFR / ErbB-2 | 37 / 29 | A431 / SKOV-3 | 3.25 / 0.89 |
| 9 | EGFR / ErbB-2 | 48 / 38 | Not Reported | Not Reported |
| 11 | EGFR / ErbB-2 | 61 / 42 | A431 / SKOV-3 | 4.24 / 0.71 |
| 14 | EGFR / ErbB-2 | 65 / 79 | Not Reported | Not Reported |
Data synthesized from literature reports on 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives.
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against EGFR kinase by quantifying ADP production.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare a kinase reaction master mix containing the peptide substrate and ATP in kinase assay buffer.
-
Dilute recombinant EGFR enzyme to the desired concentration in kinase assay buffer.
-
-
Kinase Reaction :
-
To the wells of a 96-well plate, add 5 µL of serially diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well (total volume: 25 µL).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection :
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Tubulin Polymerization Inhibition
Certain fluorobenzylamino-containing heterocyclic compounds have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.
Table 2: Activity of Pyrroloquinolinone Derivatives as Tubulin Polymerization Inhibitors
| Compound ID | Tubulin Polymerization IC₅₀ (µM) | [³H]Colchicine Binding Inhibition (%) |
| 21 | 0.99 | 65 |
| 23 | 1.1 | 45 |
| 24 | 0.84 | 68 |
Data represents selected compounds from studies on pyrroloquinolinone derivatives as anticancer agents.[1]
This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules.
-
Reagent Preparation :
-
Reconstitute lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol (B35011) on ice.
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept low (<1%).
-
-
Assay Setup :
-
Pre-warm a 96-well plate and a spectrophotometer to 37°C.
-
Add 10 µL of the diluted compound, positive control (e.g., nocodazole), or vehicle control to the wells.
-
Initiate polymerization by adding 90 µL of the cold tubulin solution to each well.
-
-
Data Acquisition :
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis :
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the IC₅₀ value by comparing the extent of polymerization at the plateau phase in the presence of different compound concentrations to the vehicle control.
-
II. Neurological Activity: Monoamine Oxidase (MAO) Inhibition
Fluorobenzylamino-derived structures have shown significant promise as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease.[2][3]
Table 3: Inhibitory Activity of Fluorobenzyloxy Chalcone (B49325) Derivatives against MAO-A and MAO-B
| Compound ID | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| FBZ6 | > 40 | 0.023 | > 1739 |
| FBZ13 | > 40 | 0.0053 | > 7547 |
| Safinamide | 40 | 0.021 | 1904 |
Data from a study on fluorinated benzyloxy chalcone derivatives.[2][3]
This assay measures the production of hydrogen peroxide, a byproduct of MAO-B activity, using a fluorescent probe.
-
Reagent Preparation :
-
Reconstitute recombinant human MAO-B enzyme in the provided assay buffer.
-
Prepare a working solution of the MAO-B substrate (e.g., kynuramine).
-
Prepare a solution of the fluorescent probe and developer in the assay buffer.
-
Prepare serial dilutions of the test compound and a positive control (e.g., selegiline).
-
-
Assay Procedure :
-
In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control.
-
Add the MAO-B enzyme solution to all wells except the background control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate/probe/developer solution to all wells.
-
-
Data Acquisition :
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
-
III. Antimicrobial Activity
The versatility of the fluorobenzylamino scaffold extends to the development of agents with antimicrobial properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 4: Antimicrobial Activity of 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives
| Compound ID (Fluoro-position) | Organism | MIC (µg/mL) |
| 2 (2-fluoro) | S. aureus | 32 |
| 3 (3-fluoro) | S. aureus | 32 |
| 4 (4-fluoro) | S. aureus | 32 |
| 7 (2-fluoro, hydrobromide) | S. aureus | 32 |
| 8 (3-fluoro, hydrobromide) | S. aureus | 32 |
| 9 (4-fluoro, hydrobromide) | S. aureus | 32 |
| Ciprofloxacin | S. aureus | 0.5 |
Data from a study on isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives.[4]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Dilutions :
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.
-
-
Inoculum Preparation :
-
Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration for testing.
-
-
Inoculation and Incubation :
-
Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
-
MIC Determination :
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
IV. Conclusion
The fluorobenzylamino scaffold is a privileged structure in medicinal chemistry, providing a gateway to compounds with a wide spectrum of biological activities. The examples presented in this guide, spanning anticancer, neurological, and antimicrobial applications, underscore the profound impact of fluorine substitution on molecular properties and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel fluorobenzylamino-based therapeutic agents. Further exploration of this chemical space is poised to yield new and improved drug candidates for a range of human diseases.
References
An In-Depth Technical Guide to the Synthesis of Arylethanolamine Derivatives and Their Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylethanolamines are a critical class of organic compounds characterized by an ethanolamine (B43304) core attached to an aryl group. This structural motif is foundational to a vast array of pharmacologically active agents, most notably the β-adrenergic receptor modulators (β-blockers and β-agonists). These drugs are indispensable in the management of cardiovascular diseases, respiratory conditions, and other metabolic disorders. This guide provides a comprehensive overview of the primary synthetic routes to arylethanolamine derivatives, details the preparation of their key precursors, and outlines relevant biological signaling pathways.
Core Synthetic Pathways
The synthesis of arylethanolamines can be broadly categorized into three principal strategies, each starting from a different key precursor: α-haloacetophenones, styrene (B11656) oxides (epoxides), or aryl 1,2-ethanediols.
Synthesis from α-Haloacetophenone Precursors
This is a classic and versatile method that begins with the halogenation of an acetophenone (B1666503) derivative. The resulting α-halo ketone is a pivotal intermediate that can be converted to the final arylethanolamine product through several routes, typically involving reduction and amination. α-Amino ketones are also important intermediates in the synthesis of various bioactive molecules.[1][2][3]
Synthesis from Styrene Oxide Precursors
The ring-opening of epoxides, such as styrene oxide, with an amine is a direct and efficient method for creating the 1-aryl-2-aminoethanol backbone. The regioselectivity of the ring-opening is a key consideration in this pathway. This method is particularly valuable for producing phenylethanolamine.[4]
Detailed Experimental Protocols
The following protocols are generalized procedures derived from established methods and should be adapted based on the specific substrate and desired product.
Protocol 1: Synthesis of α-Bromoacetophenone
This procedure describes the α-bromination of acetophenone using bromine in the presence of a catalyst.
-
Setup : A dry, three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Reagents : Acetophenone (1.0 eq) is dissolved in a suitable solvent such as anhydrous ether or acetic acid.[5][6] Anhydrous aluminum chloride (catalytic amount, ~0.01 eq) is added.[6]
-
Bromination : The solution is cooled in an ice bath. Bromine (1.0 eq) is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.[6]
-
Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the red color of bromine disappears, indicating the reaction is complete. Progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Workup : The reaction mixture is carefully poured into ice water to quench the reaction. The organic layer is separated, washed with a dilute sodium bisulfite solution (to remove any remaining bromine), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol (B145695) to yield α-bromoacetophenone as a crystalline solid.[6]
Protocol 2: Synthesis of Styrene Oxide
This protocol details the epoxidation of styrene using a peroxy acid.
-
Safety : Reactions involving peroxy compounds should be conducted behind a safety shield.
-
Setup : A solution of styrene (1.0 eq) is prepared in a suitable solvent like chloroform (B151607) or dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer.
-
Epoxidation : The solution is cooled to 0 °C in an ice bath. A solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in the same solvent is added portion-wise or dropwise, keeping the temperature below 5 °C.
-
Reaction : The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction is typically complete within a few hours to 24 hours. The progress is monitored by TLC for the disappearance of styrene.
-
Workup : The reaction mixture is filtered to remove the precipitated meta-chlorobenzoic acid. The filtrate is then washed sequentially with a 10% sodium sulfite (B76179) solution, saturated sodium bicarbonate solution, and brine.
-
Purification : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude styrene oxide can be purified by vacuum distillation.
Protocol 3: Synthesis of 2-Amino-1-phenylethanol from Styrene Oxide
This protocol describes the aminolysis of an epoxide.
-
Setup : Styrene oxide (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol in a sealed pressure vessel or a heavy-walled sealed tube.
-
Amination : An excess of the amine (e.g., a solution of ammonia (B1221849) in methanol, or an aqueous amine solution) is added to the vessel. A 4-fold or greater excess of the amine is often used to minimize the formation of dialkylation byproducts.[4]
-
Reaction : The vessel is sealed and heated to a temperature between 90-125 °C for several hours.[4] The reaction progress is monitored by TLC or GC-MS.
-
Workup : After cooling to room temperature, the solvent and excess amine are removed under reduced pressure.
-
Purification : The residue is dissolved in a suitable organic solvent and washed with water. The product can be extracted and purified by column chromatography or by crystallization of its salt (e.g., hydrochloride salt). The yield can be variable, with reports of 18% for the primary amine due to the formation of secondary amine byproducts.[4]
Quantitative Data Summary
The efficiency of these synthetic routes varies depending on the specific substrates, reagents, and reaction conditions. Below is a summary of typical yields reported in the literature for key transformations.
| Transformation | Precursor | Product | Brominating/Oxidizing Agent | Typical Yield (%) | Reference(s) |
| α-Bromination | Acetophenone | α-Bromoacetophenone | Bromine / AlCl₃ | 64–96% | [6] |
| α-Bromination | 4-Chloroacetophenone | 4-Chloro-α-bromoacetophenone | Pyridinium Tribromide | >90% (unspecified) | [5] |
| Epoxidation | Styrene | Styrene Oxide | Perbenzoic Acid | 69–75% | [6] |
| Ring-Opening | Styrene Oxide | 2-Amino-1-phenylethanol | Aqueous Ammonia | ~18% | [4] |
| Ring-Opening | Styrene Oxide | N,N-Diethanol-phenylethanolamine | Diethanolamine | 89% | [4] |
Biological Context: β-Adrenergic Receptor Signaling
Many arylethanolamine derivatives exert their therapeutic effects by modulating β-adrenergic receptors, which are G-protein-coupled receptors (GPCRs). The canonical signaling pathway for β1- and β2-adrenergic receptors involves the activation of a stimulatory G-protein (Gs).[7][8]
-
Ligand Binding : An agonist (like norepinephrine (B1679862) or a synthetic β-agonist) binds to the β-adrenergic receptor.[9]
-
G-Protein Activation : This binding induces a conformational change in the receptor, which activates the associated Gs protein. The α-subunit of the Gs protein (Gαs) releases GDP and binds GTP.[10][11]
-
Adenylyl Cyclase Activation : The activated Gαs-GTP complex dissociates and activates the membrane-bound enzyme adenylyl cyclase.[7][12]
-
cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[9][10]
-
PKA Activation : cAMP binds to and activates Protein Kinase A (PKA).[8][11]
-
Downstream Effects : PKA then phosphorylates various intracellular proteins, such as calcium channels in cardiac cells, leading to a physiological response (e.g., increased heart rate and contractility).[7]
References
- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sciencemadness Discussion Board - Phenylethanolamine from styrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. study.com [study.com]
The Strategic Role of Fluorine in Modern Drug Discovery: An In-depth Technical Guide
Introduction
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery and development. Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the profound and often beneficial impact of this unique element.[1] The strategic introduction of fluorine can dramatically enhance a molecule's pharmacological profile by modulating its physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview for researchers and drug development professionals on the multifaceted role of fluorinated compounds, detailing their impact on drug properties, relevant experimental protocols, and the strategic workflows for their application.
The Transformative Effects of Fluorination on Drug Properties
The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond—are central to its utility in drug design.[2] These characteristics allow for subtle yet powerful modifications to a lead compound.
Modulation of Physicochemical Properties
-
Lipophilicity (logP/logD): Fluorination has a context-dependent effect on lipophilicity. While aromatic fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration, aliphatic fluorination can either increase or decrease this property.[3][4][5] This modulation is a critical tool for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] For instance, the addition of a para-trifluoromethyl group to fluoxetine (B1211875) increased its lipophilicity and CNS penetration.[6]
-
Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[5] For example, introducing a fluorine atom can reduce the basicity of neighboring amines.[6] This modification can improve oral bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[2]
Enhancement of Pharmacokinetic Properties (ADME)
-
Metabolic Stability: One of the most common applications of fluorine is to block metabolic "soft spots." The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP).[1][2] By replacing a metabolically labile hydrogen atom with fluorine, chemists can prevent hydroxylation and other oxidative metabolic pathways, thereby increasing the drug's half-life and bioavailability.[1][2][6] A classic example is the development of Ezetimibe, where fluorination was used to improve metabolic stability over the parent compound.[2]
-
Membrane Permeability and Bioavailability: By fine-tuning lipophilicity and pKa, fluorination can enhance a drug's ability to cross biological membranes, leading to improved absorption and oral bioavailability.[6][7] However, excessive lipophilicity can sometimes lead to reduced aqueous solubility or increased susceptibility to efflux pumps.[6]
Improvement of Pharmacodynamic Properties
-
Binding Affinity and Selectivity: The introduction of fluorine can alter a molecule's conformation and electronic distribution, leading to more favorable interactions with its biological target.[2][6] Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and multipolar interactions (e.g., C-F···C=O), which can enhance binding affinity and selectivity for the target protein.[2][8] A "fluorine scan," where fluorine is systematically placed at different positions on a molecule, can be used to map the fluorophilicity of an enzyme's active site and optimize binding.[2]
Quantitative Impact of Fluorination: Case Studies
The following tables summarize the quantitative effects of fluorination on key drug properties for selected compounds, comparing the fluorinated drug with its non-fluorinated parent molecule.
| Compound Pair | Parameter | Non-Fluorinated Value | Fluorinated Value | Fold Improvement | Reference |
| Thrombin Inhibitor | Binding Affinity (Ki) | 0.285 µM | 0.057 µM | 5x | [2] |
| Fluoroquinolones | DNA Gyrase Activity | 1 | 15x (Enoxacin) | 15x | [2] |
| PDE9 Inhibitors | Pgp Efflux Ratio | 3.1 | 1.8 | 1.7x reduction | [9] |
| MK2 Inhibitors | Oral Exposure (AUC) | 121 nM·h | 3486 nM·h | ~29x | [10] |
| Compound | Parameter | Value with Fluorine | Notes | Reference |
| Compound A-F | Metabolic Half-life (t½) | 95 min | Compared to 25 min for non-fluorinated analog | [11] |
| Compound A-F | Intrinsic Clearance (CLint) | 15 µL/min/mg | Compared to 55 µL/min/mg for non-fluorinated analog | [11] |
| Fluorinated Alkanesulfonamide | pKa | 6.28 (for CF3SO2NH2) | Demonstrates increased acidity due to fluorine | [12] |
Core Experimental Protocols
Detailed and standardized experimental protocols are essential for accurately assessing the impact of fluorination.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a standard method to evaluate a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[11][13][14]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound and control compounds (e.g., a high-clearance and a low-clearance compound)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
96-well plates
-
Incubator shaker set to 37°C
-
Quenching solution: Ice-cold acetonitrile (B52724) containing an internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Incubation Setup:
-
Initiation of Reaction:
-
Time-point Sampling and Quenching:
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.[13]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL of microsomal protein).
-
Protocol 2: pKa Determination by ¹⁹F NMR Spectroscopy
This method leverages the high sensitivity of the ¹⁹F NMR chemical shift to the local electronic environment, which changes upon protonation or deprotonation of a nearby functional group.
Objective: To determine the pKa of an ionizable group in a fluorinated molecule.
Materials:
-
Fluorinated test compound
-
A series of buffers with precisely known pH values spanning the expected pKa range.
-
NMR tubes
-
NMR spectrometer equipped for ¹⁹F detection
-
Fluorinated reference standard (optional)
Procedure:
-
Sample Preparation:
-
Prepare a series of samples by dissolving the fluorinated compound at a constant concentration in each of the different pH buffers.
-
-
NMR Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum for each sample under identical experimental conditions (temperature, pulse sequence, etc.).
-
-
Data Processing:
-
Reference the spectra and measure the ¹⁹F chemical shift (δ) of the fluorine atom of interest in each spectrum.
-
-
Data Analysis:
-
Plot the measured ¹⁹F chemical shift (δ) as a function of pH.
-
The resulting data should form a sigmoidal titration curve.
-
Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fitting model).
-
The pKa is the pH value at the inflection point of the curve, which corresponds to the point where the chemical shift is halfway between the shifts of the fully protonated (δH_A) and fully deprotonated (δA⁻) species.
-
Strategic Workflows and Visualizations
The decision to incorporate fluorine is a strategic process integrated into the drug discovery pipeline. The following diagrams illustrate key workflows and concepts.
Caption: A typical drug discovery workflow highlighting the iterative cycle of strategic fluorination during lead optimization.
Caption: Mechanism of metabolic blocking by replacing a labile C-H bond with a stable C-F bond.
Caption: Experimental workflow for the comparative evaluation of fluorinated vs. non-fluorinated drug analogues.
Conclusion
Fluorine has firmly established itself as an indispensable element in the medicinal chemist's toolkit.[6] Its strategic incorporation allows for the precise tuning of a molecule's physicochemical, pharmacokinetic, and pharmacodynamic properties. By enhancing metabolic stability, modulating lipophilicity and pKa, and improving target binding, fluorination provides a powerful strategy to overcome common challenges in drug development, such as poor bioavailability and rapid clearance.[2] The continued development of novel synthetic fluorination methods, especially for late-stage functionalization, promises to further expand the utility of this remarkable element, paving the way for the next generation of innovative therapeutics.[15][16]
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 8. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sioc.ac.cn [sioc.ac.cn]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Quantification of 2-(4-Fluorobenzylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methodologies for the quantification of 2-(4-Fluorobenzylamino)ethanol. The protocols outlined below serve as a foundational starting point and may necessitate further optimization for specific matrices and applications. The information is primarily based on established analytical techniques for similar compounds, given the limited availability of published experimental data for this compound.[1]
Compound Information
Physicochemical properties are crucial for method development. Below is a summary of predicted and theoretical data for this compound.
| Property | 2-((4-Fluorophenyl)amino)ethanol (Predicted/Theoretical) |
| Molecular Formula | C₈H₁₀FNO |
| Molecular Weight | 155.17 g/mol |
| Monoisotopic Mass | 155.07465 Da |
| XlogP (Predicted) | 0.9 |
| CAS Number | Not available |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity and quantifying this compound in various samples.[1] A reversed-phase method is generally suitable for this compound.[1]
Table 2: Example HPLC Method Parameters [1]
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
-
Mobile Phase Preparation: Prepare the desired composition of acetonitrile and water with 0.1% formic acid (e.g., a 50:50 v/v mixture). Degas the mobile phase using sonication or vacuum filtration.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution for calibration.[1]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.[1]
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Construct a calibration curve from the peak areas of the standard solutions to quantify the analyte.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[1] For polar compounds like this compound, derivatization may be necessary to improve volatility and chromatographic peak shape.[1]
Table 3: Example GC-MS Method Parameters [1]
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Derivatization | Optional: Silylation (e.g., with BSTFA) or acylation |
-
Sample and Standard Preparation: Prepare solutions of the sample and analytical standards in a volatile solvent such as dichloromethane (B109758) or methanol.[1] If derivatization is required, follow a validated procedure for silylation or acylation.
-
GC-MS Analysis: Inject an aliquot of the prepared solution into the GC-MS system.
-
Data Analysis: Identify the compound by comparing its retention time and mass spectrum with that of a reference standard. The mass spectrum should exhibit the molecular ion peak and characteristic fragmentation patterns.[1] Quantification is achieved by creating a calibration curve based on the response of the standards.
Method Validation
For use in regulated environments, the chosen analytical method should be validated according to ICH guidelines or equivalent. Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and any solvents or reagents. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood.
References
Application Note: HPLC Analysis of N-(4-fluorobenzyl)ethanolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-fluorobenzyl)ethanolamine is a substituted ethanolamine (B43304) derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method for its quantification and purity assessment is crucial. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of aromatic compounds due to its sensitivity, specificity, and robustness. This application note provides a detailed protocol for the HPLC analysis of N-(4-fluorobenzyl)ethanolamine, suitable for assay and impurity profiling.
Principle of the Method
The method employs reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. N-(4-fluorobenzyl)ethanolamine, being a moderately polar compound with a fluorobenzyl group, is retained by the stationary phase. The components are then eluted by the mobile phase, and the analyte is detected by its UV absorbance. The concentration of N-(4-fluorobenzyl)ethanolamine in a sample is determined by comparing its peak area to that of a reference standard.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Value |
| HPLC System | Quaternary Pump, Autosampler, Column Compartment, UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagent and Standard Preparation
-
Acetonitrile: HPLC grade
-
Potassium Dihydrogen Phosphate: Analytical grade
-
Phosphoric Acid: Analytical grade
-
Water: HPLC grade or purified water
-
Mobile Phase Preparation:
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase Mixture: Mix 400 mL of acetonitrile with 600 mL of the prepared phosphate buffer. Filter and degas the solution before use.
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-(4-fluorobenzyl)ethanolamine reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
For Drug Substance: Accurately weigh about 25 mg of the N-(4-fluorobenzyl)ethanolamine sample, dissolve it in, and dilute to 25 mL with the mobile phase to get a concentration of 1000 µg/mL. Further dilute to a suitable concentration (e.g., 50 µg/mL) for analysis.
-
For Formulation: The sample preparation will depend on the matrix. For a simple formulation, it may involve dissolving the formulation in the mobile phase, followed by filtration. For more complex matrices, a solid-phase extraction (SPE) may be required to remove interfering substances.[1]
Data Presentation
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method.
| Parameter | Result |
| Retention Time | ~ 4.5 min |
| Linearity (r²) (1-100 µg/mL) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Potential Impurities
Based on a likely synthesis route (reductive amination of 4-fluorobenzaldehyde (B137897) with ethanolamine), potential process-related impurities could include:
| Impurity | Potential Source | Expected Retention |
| 4-Fluorobenzaldehyde | Starting material | May elute earlier than the main peak |
| Ethanolamine | Starting material | Not retained under these conditions |
| N,N-bis(4-fluorobenzyl)ethanolamine | By-product | Expected to be more retained |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of N-(4-fluorobenzyl)ethanolamine.
Caption: Role of HPLC analysis in the drug development and quality control process.
References
Application Note: Characterization of 2-(4-Fluorobenzylamino)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Fluorobenzylamino)ethanol is a chemical compound of interest in pharmaceutical and chemical research. Accurate characterization of this and related molecules is crucial for drug development, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the polarity of this compound, direct analysis by GC-MS can be challenging, often requiring a derivatization step to enhance its volatility and improve chromatographic performance.[1][2] This application note provides a general protocol for the characterization of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound by GC-MS. It is intended as a starting point and may require optimization for specific matrices and instrumentation.
Materials and Reagents
-
This compound reference standard
-
Volatile solvent (e.g., Dichloromethane (B109758) or Methanol)[1]
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or other silylating or acylating agents)[1][3]
-
Anhydrous sodium sulfate
-
GC-MS grade helium
Sample and Standard Preparation
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable volatile solvent (e.g., dichloromethane or methanol) to prepare a stock solution (e.g., 1 mg/mL).[1]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to a concentration expected to fall within the calibration range.
-
Filtration: Filter all solutions (standards and samples) through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]
Derivatization (Recommended)
Due to the polar nature of the hydroxyl and secondary amine groups, derivatization is recommended to improve volatility and peak shape.[1][4] Silylation is a common approach.
-
Transfer a known volume (e.g., 100 µL) of the standard or sample solution to a clean, dry autosampler vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 30 minutes) to ensure complete reaction.[1]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following parameters are suggested as a starting point and should be optimized for the specific instrument and column used.
Table 1: Suggested GC-MS Method Parameters
| Parameter | Suggested Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Inlet Temperature | 250 °C[1] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min[1] |
| Mass Spectrometer | |
| Transfer Line Temp. | 280 °C[1] |
| Ion Source Temp. | 230 °C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Mass Range | m/z 40-450[1] |
| Scan Mode | Full Scan |
Data Analysis
-
Identification: The identification of this compound (or its derivative) is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the reference standard.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target compound against the concentration of the prepared calibration standards. The concentration of this compound in the sample can then be determined from this curve.
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS characterization of this compound.
References
Application Notes and Protocols for In Vitro Profiling of 2-(4-Fluorobenzylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorobenzylamino)ethanol is a synthetic organic compound with a chemical structure that suggests potential interactions with biological systems, particularly those involving monoamines. Its structural features, including a fluorobenzyl group and an ethanolamine (B43304) moiety, indicate that it may act as a modulator of enzymes such as monoamine oxidases (MAOs) or as a ligand for G protein-coupled receptors (GPCRs). To elucidate the pharmacological profile of this compound, a series of in vitro assays are proposed.
These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the activity of this compound. The assays are intended to screen for and quantify its potential inhibitory effects on MAO-A and MAO-B, as well as its ability to modulate GPCR signaling pathways through agonistic or antagonistic actions.
Postulated Biological Activity I: Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters.[1] Inhibition of these enzymes can have significant therapeutic effects in the treatment of depression and neurodegenerative diseases.[1] The structural similarity of this compound to known MAO substrates and inhibitors suggests it may exhibit inhibitory activity against one or both MAO isoforms.
Application Note 1: Screening for MAO-A and MAO-B Inhibition
This application note describes a fluorescence-based assay for the rapid screening of this compound for its potential to inhibit MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[2][3]
Experimental Protocol 1: Fluorescence-Based MAO Inhibition Assay
1. Principle: The assay is based on the detection of H₂O₂ produced by the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin), which can be measured spectrophotometrically.[3][4] A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity.
2. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Substrate (e.g., p-tyramine)[5]
-
Fluorogenic probe (e.g., Amplex® Red)[3]
-
Horseradish peroxidase (HRP)
-
MAO-A specific inhibitor (e.g., Clorgyline)[6]
-
MAO-B specific inhibitor (e.g., Selegiline)[7]
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black, flat-bottom microplates
3. Procedure:
-
Prepare serial dilutions of this compound and control inhibitors (Clorgyline and Selegiline) in Assay Buffer.
-
In a 96-well plate, add 50 µL of MAO-A or MAO-B enzyme solution to each well.
-
Add 25 µL of the test compound or control inhibitor dilutions to the respective wells. Include wells with buffer only as a negative control.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Prepare a reaction mix containing the MAO substrate, fluorogenic probe, and HRP in Assay Buffer.
-
Initiate the reaction by adding 25 µL of the reaction mix to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) at multiple time points over 30-60 minutes using a fluorescence plate reader.[2]
4. Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation: MAO Inhibition
| Compound | Target | IC₅₀ (µM) [Hypothetical] |
| This compound | MAO-A | 5.2 |
| This compound | MAO-B | 25.8 |
| Clorgyline (Control) | MAO-A | 0.01 |
| Selegiline (Control) | MAO-B | 0.05 |
Diagram: MAO Inhibition Assay Workflow
References
experimental setup for studying 2-(4-Fluorobenzylamino)ethanol bioactivity
Application Note & Protocol
Topic: Experimental Setup for Studying the Bioactivity of 2-(4-Fluorobenzylamino)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic organic compound with potential for diverse biological activities, suggested by the presence of a fluorobenzyl group and an ethanolamine (B43304) moiety, which are found in various bioactive molecules. For instance, fluorinated compounds have shown utility as BACE1 inhibitors and antimicrobial agents[1], while other ethanolamine derivatives have been investigated as β2-agonists[2]. A comprehensive understanding of the bioactivity and potential therapeutic applications of novel chemical entities like this compound requires a systematic screening approach.
This document provides a detailed set of protocols for an initial, broad-based in vitro screening cascade to elucidate the potential cytotoxic, antimicrobial, enzyme inhibitory, and receptor-binding properties of this compound.
General Experimental Workflow
The initial assessment of a novel compound involves a tiered screening approach. The workflow begins with evaluating general cytotoxicity to determine appropriate concentration ranges for subsequent, more specific bioactivity assays. This is followed by parallel screening for antimicrobial effects, specific enzyme inhibition, and receptor binding affinity.
Caption: Overall workflow for bioactive compound screening.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This assay determines the effect of the compound on the metabolic activity of living cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells creates a purple formazan (B1609692) product.[3][4] The quantity of this formazan, measured by absorbance, is directly proportional to the number of viable cells.[3]
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Cell viability is calculated as a percentage relative to the vehicle control. The results can be used to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Vehicle Control | 0.98 ± 0.05 | 100 |
| 0.1 | 0.95 ± 0.06 | 96.9 |
| 1 | 0.91 ± 0.04 | 92.9 |
| 10 | 0.75 ± 0.05 | 76.5 |
| 50 | 0.48 ± 0.03 | 49.0 |
| 100 | 0.22 ± 0.02 | 22.4 |
Table 1: Hypothetical cytotoxicity data for this compound after 48h incubation.
Protocol 2: Antimicrobial Activity Assessment (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Inoculate a bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard turbidity.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using MHB, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation:
The results are presented as MIC values.
| Microorganism | MIC (µg/mL) |
| S. aureus ATCC 29213 | 64 |
| E. coli ATCC 25922 | >256 |
| C. albicans ATCC 90028 | 128 |
Table 2: Hypothetical MIC data for this compound.
Protocol 3: Enzyme Inhibition Assay (Acetylcholinesterase - AChE)
This protocol provides a framework for assessing the inhibitory potential of the compound against a specific enzyme, using AChE as an example. Many drugs function by inhibiting enzymes.[5]
Caption: Principle of competitive enzyme inhibition.
Methodology (Ellman's Method):
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add buffer, DTNB solution, and varying concentrations of this compound. Include a positive control (a known AChE inhibitor like physostigmine) and a negative control (no inhibitor).
-
Pre-incubation: Add the AChE enzyme solution to all wells except the blank. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: Start the reaction by adding the substrate (ATCI) to all wells.
-
Data Acquisition: Immediately measure the change in absorbance at 412 nm over 5-10 minutes using a microplate reader. The rate of reaction is proportional to the rate of color change.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Data Presentation:
| Concentration (µM) | Reaction Rate (mOD/min) | % Inhibition |
| Control (no inhibitor) | 50.2 | 0 |
| 0.1 | 48.1 | 4.2 |
| 1 | 41.5 | 17.3 |
| 10 | 26.8 | 46.6 |
| 50 | 12.3 | 75.5 |
| 100 | 5.1 | 89.8 |
Table 3: Hypothetical AChE inhibition data and calculated IC₅₀. Calculated IC₅₀: 11.5 µM
Protocol 4: Receptor-Ligand Binding Assay (Competitive)
This assay measures the ability of a test compound to compete with a known radiolabeled or fluorescent ligand for binding to a specific receptor.[7][8] This is crucial for identifying compounds that modulate receptor activity.[9]
Caption: Principle of a competitive receptor binding assay.
Methodology (General Framework):
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., a specific G-protein coupled receptor, GPCR).
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a radiolabeled ligand (e.g., ³H-ligand) at or below its K_d value, and serial dilutions of the test compound.[7]
-
Incubation: Add the receptor-containing membranes to initiate the binding reaction. Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Separation: Separate bound from free radioligand. This is commonly done by rapid vacuum filtration through a glass fiber filter, which traps the membranes (and the bound ligand).[7]
-
Quantification: Wash the filters to remove non-specifically bound ligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled known ligand) from total binding. Plot the percent specific binding against the log concentration of the test compound to calculate the IC₅₀, which can be converted to an inhibition constant (K_i).
Data Presentation:
| Log [Compound] (M) | % Specific Binding |
| -10 | 98.5 |
| -9 | 95.2 |
| -8 | 85.1 |
| -7 | 52.3 |
| -6 | 15.6 |
| -5 | 2.1 |
Table 4: Hypothetical competitive binding data for this compound.
Potential Signaling Pathway Investigation
If the compound shows significant affinity in a GPCR binding assay, subsequent experiments would focus on elucidating its effect on downstream signaling. For many Gα_q-coupled receptors, this involves the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
Caption: A generic Gαq-coupled GPCR signaling pathway.
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of the bioactivity of this compound. This systematic approach, starting with general cytotoxicity and moving towards specific molecular targets, allows for an efficient and comprehensive evaluation. Positive results ("hits") from any of these primary screens would warrant further investigation, including dose-response studies, mechanism of action analysis, and evaluation in more complex, secondary assay systems.
References
- 1. Design, synthesis, and biological evaluation of novel fluorinated ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for 2-(4-Fluorobenzylamino)ethanol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(4-Fluorobenzylamino)ethanol as a versatile building block in the synthesis of novel molecules with potential therapeutic applications, particularly in the realm of neuroprotective agents and other biologically active compounds.
Introduction
This compound is a valuable bifunctional molecule incorporating a fluorinated aromatic ring, a secondary amine, and a primary alcohol. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds, making it an attractive starting material in medicinal chemistry. Its amino and alcohol functionalities offer multiple reaction sites for derivatization and the construction of more complex molecular architectures. This building block is particularly relevant for the synthesis of compounds targeting the central nervous system, where the properties imparted by the fluorobenzyl group can be advantageous.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂FNO | ChemSpider |
| Molecular Weight | 169.20 g/mol | PubChem |
| CAS Number | 64834-60-2 | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | 58-62 °C | Commercial Suppliers |
| Boiling Point | 125 °C at 0.5 mmHg | Commercial Suppliers |
| LogP (predicted) | 1.3 | ChemSpider |
Synthesis of this compound
There are two primary and efficient methods for the synthesis of the title building block.
Method 1: Reductive Amination of 4-Fluorobenzaldehyde (B137897) with Ethanolamine (B43304)
This one-pot reaction involves the formation of a Schiff base between 4-fluorobenzaldehyde and ethanolamine, which is then reduced in situ to the desired secondary amine.
Caption: Reductive Amination Synthesis Pathway.
Experimental Protocol: Reductive Amination
-
To a solution of 4-fluorobenzaldehyde (1.24 g, 10 mmol) in methanol (B129727) (50 mL), add ethanolamine (0.67 g, 11 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (B1222165) (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford this compound as a white solid.
Method 2: N-Alkylation of Ethanolamine with 4-Fluorobenzyl Chloride
This method involves the direct alkylation of ethanolamine with 4-fluorobenzyl chloride. It is crucial to use an excess of ethanolamine to minimize the formation of the di-alkylated byproduct.
Caption: N-Alkylation Synthesis Pathway.
Experimental Protocol: N-Alkylation
-
In a round-bottom flask, dissolve ethanolamine (1.83 g, 30 mmol) in acetonitrile (B52724) (50 mL).
-
Add potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Add 4-fluorobenzyl chloride (1.45 g, 10 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to obtain this compound.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds and other molecules with potential biological activity.
Synthesis of Morpholine (B109124) Derivatives
The amino and alcohol functionalities can be utilized to construct a morpholine ring, a common scaffold in many pharmaceutical agents.
Experimental Protocol: Synthesis of 2-Chloromethyl-4-(4-fluorobenzyl)morpholine
This protocol is adapted from the synthesis of related morpholine derivatives and demonstrates a practical application of the building block.
-
Dissolve this compound (1.69 g, 10 mmol) in a suitable solvent such as toluene (B28343) (50 mL).
-
Add epichlorohydrin (B41342) (1.02 g, 11 mmol) and heat the mixture to 80 °C for 4 hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide (B78521) (0.44 g, 11 mmol) in water (10 mL).
-
Stir vigorously for 2 hours at room temperature to facilitate the cyclization.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate diol can be cyclized using concentrated sulfuric acid to yield the morpholine derivative. Caution: This step should be performed with extreme care due to the corrosive nature of the reagent.
-
Purify the final product by column chromatography.
Synthesis of Amide and Ester Derivatives
The secondary amine and primary alcohol can be selectively acylated or alkylated to produce a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of an Amide Derivative
-
Dissolve this compound (1.69 g, 10 mmol) and triethylamine (B128534) (1.52 mL, 11 mmol) in dichloromethane (B109758) (DCM, 50 mL).
-
Cool the solution to 0 °C.
-
Add a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.55 g, 11 mmol) in DCM (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1N HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by recrystallization or column chromatography.
Representative Biological Data of Hypothetical Derivatives
The following table presents hypothetical, yet plausible, biological activity data for a series of derivatives synthesized from this compound. This data is for illustrative purposes to demonstrate how structure-activity relationships can be explored using this building block.
| Compound ID | R Group (at hydroxyl) | R' Group (at amine) | Target | IC₅₀ (nM) |
| 1 | H | H | Monoamine Oxidase B | 850 |
| 2 | H | -C(O)Ph | Monoamine Oxidase B | 450 |
| 3 | H | -C(O)-(4-chlorophenyl) | Monoamine Oxidase B | 220 |
| 4 | -CH₃ | H | Acetylcholinesterase | >10000 |
| 5 | -CH₃ | -C(O)Ph | Acetylcholinesterase | 5200 |
| 6 | H | -SO₂Ph | Caspase-3 | 1500 |
Experimental and logical Workflows
The general workflow for utilizing this compound as a building block in a synthetic campaign is outlined below.
Caption: General Synthetic Workflow.
Potential Signaling Pathway in Neuroprotection
Derivatives of this compound may exert neuroprotective effects through various mechanisms. One such plausible mechanism is the modulation of the PI3K/Akt signaling pathway, which is crucial for neuronal survival and is often dysregulated in neurodegenerative diseases.
Caption: Hypothetical Modulation of the PI3K/Akt Pathway.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of compounds with potential therapeutic applications. Its bifunctional nature allows for straightforward derivatization and the construction of complex molecular scaffolds. The protocols and application notes provided herein offer a foundation for researchers to explore the full potential of this valuable synthetic intermediate in drug discovery and development.
Application Notes and Protocols: 2-(4-Fluorobenzylamino)ethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the analysis of structurally related compounds and general principles of medicinal chemistry. As of the latest literature review, specific experimental data, and established medicinal applications for 2-(4-Fluorobenzylamino)ethanol are limited in the public domain. These notes are intended to provide a theoretical framework and guide for potential research and development involving this compound.
Introduction
This compound is a chemical entity belonging to the class of substituted ethanolamines. This structural motif is present in a variety of biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery. The presence of a fluorobenzyl group can influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. This document outlines potential medicinal chemistry applications, hypothetical biological targets, and generalized experimental protocols for the investigation of this compound and its derivatives.
Potential Therapeutic Applications
Based on the pharmacological activities of structurally similar ethanolamine (B43304) derivatives, this compound could be explored for, but not limited to, the following therapeutic areas:
-
Neurological Disorders: The ethanolamine backbone is a common feature in molecules targeting the central nervous system (CNS). Derivatives could be investigated for their potential as modulators of neurotransmitter receptors or enzymes involved in neurological pathways.
-
Oncology: The fluorobenzyl moiety is often incorporated into anticancer agents to enhance their activity. Derivatives of this compound could be synthesized and evaluated for their cytotoxic or antiproliferative effects on cancer cell lines.
-
Inflammatory Diseases: Certain ethanolamine derivatives have demonstrated anti-inflammatory properties. This compound could serve as a starting point for the development of novel anti-inflammatory agents.
Data Presentation: Hypothetical Biological Activity
The following table presents a hypothetical summary of quantitative data that could be generated during the biological evaluation of this compound and its derivatives. Note: These are example data points and not actual experimental results.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Cytotoxicity (CC50, µM) |
| FBE-001 | Hypothetical Kinase A | Kinase Inhibition | 5.2 | - | > 100 |
| FBE-001 | Hypothetical GPCR B | Radioligand Binding | 2.8 | - | > 100 |
| FBE-002 | - | Antiproliferation | 15.7 | MCF-7 | 85.3 |
| FBE-003 | - | Antiproliferation | 8.9 | A549 | 62.1 |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.
General Synthesis Protocol for N-Substituted Derivatives
This protocol describes a general method for the derivatization of the secondary amine in this compound.
Materials:
-
This compound
-
Appropriate alkyl or acyl halide (e.g., R-X, where X = Cl, Br, I)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane, DCM, or Acetonitrile, ACN)
-
Stirring plate and magnetic stir bar
-
Round bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.5-2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the alkyl or acyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system.
-
Characterize the final product by NMR and Mass Spectrometry.
In Vitro Antiproliferation Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound or its derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using appropriate software.
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of derivatives.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase cascade.
Drug Discovery and Development Logic
Caption: Logic flow for drug discovery and development.
Application Notes: 2-(4-Fluorobenzylamino)ethanol as a Precursor for Morpholine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine (B109124) and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, appearing in a wide array of approved therapeutic agents. The synthesis of the morpholine ring is a key step in the preparation of these compounds. This document outlines a robust two-step methodology for the synthesis of morpholine, utilizing 2-(4-Fluorobenzylamino)ethanol as a readily available precursor. The process involves an initial acid-catalyzed cyclization to form the N-protected intermediate, N-(4-fluorobenzyl)morpholine, followed by a highly efficient catalytic debenzylation to yield the final morpholine product. This approach offers a reliable and scalable route for the production of this important heterocyclic compound.
Overall Synthesis Scheme
The synthesis proceeds in two main stages:
-
Cyclization: Intramolecular dehydration of this compound to yield N-(4-Fluorobenzyl)morpholine.
-
Debenzylation: Removal of the 4-fluorobenzyl protecting group via catalytic transfer hydrogenation to afford morpholine.
Experimental Protocols
Step 1: Synthesis of N-(4-Fluorobenzyl)morpholine via Acid-Catalyzed Cyclization
This protocol is adapted from established procedures for the cyclization of N-benzylethanolamine, which demonstrates high efficiency.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Toluene (B28343) | Anhydrous | Commercially Available |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
Equipment:
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add toluene to the flask to create a suitable reaction concentration (e.g., 0.5 M).
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
-
Equip the flask with a Dean-Stark apparatus and reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the aqueous layer is neutral to slightly basic.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude N-(4-Fluorobenzyl)morpholine.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary.
Expected Results:
| Product | Form | Expected Yield | Purity |
| N-(4-Fluorobenzyl)morpholine | Oil | ~90% | >95% (by HPLC) |
Step 2: Synthesis of Morpholine via Debenzylation of N-(4-Fluorobenzyl)morpholine
This protocol utilizes a highly effective and rapid catalytic transfer hydrogenation method.
Materials:
| Reagent/Solvent | Grade | Supplier |
| N-(4-Fluorobenzyl)morpholine | As synthesized in Step 1 | - |
| Palladium on Carbon (10% Pd/C) | Catalyst Grade | Commercially Available |
| Anhydrous Ammonium (B1175870) Formate (B1220265) (HCOONH₄) | ≥97% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Celite® | Filtration Aid | Commercially Available |
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend N-(4-Fluorobenzyl)morpholine (1.0 eq) and 10% Palladium on Carbon (typically 10-20% by weight of the substrate) in anhydrous methanol.
-
Under an inert atmosphere, add anhydrous ammonium formate (4-5 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting residue can be further purified by distillation to obtain pure morpholine.
Expected Results:
| Product | Form | Expected Yield | Purity |
| Morpholine | Colorless Liquid | >90% (estimated) | >98% (by GC) |
Visualized Workflows and Pathways
Caption: Overall workflow for the two-step synthesis of morpholine.
Caption: Chemical reaction pathway for morpholine synthesis.
References
Application Notes: Purity Assessment of Synthesized 2-(4-Fluorobenzylamino)ethanol
Introduction
The accurate determination of purity is a critical step in the characterization of newly synthesized active pharmaceutical ingredients (APIs) and chemical intermediates. For 2-(4-Fluorobenzylamino)ethanol, a compound of interest in pharmaceutical research, ensuring high purity is essential for reliable biological and toxicological studies. These application notes provide detailed protocols for several robust analytical methods to assess the purity of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The methodologies are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of their synthesized material.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high resolution and sensitivity for separating the main compound from its impurities.[1] A reversed-phase method is typically suitable for a moderately polar compound like this compound.[2]
Data Presentation: HPLC Method Parameters
A typical set of starting parameters for an HPLC method is summarized below. These may require optimization for specific impurity profiles.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) : Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase or a compatible solvent.[2] |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation : Prepare the desired mixture of acetonitrile and water containing 0.1% formic acid. For a starting isocratic method, a 40:60 (v/v) mixture of acetonitrile to water can be used. Degas the mobile phase thoroughly using vacuum filtration or sonication.[2]
-
Standard Solution Preparation : Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) for linearity assessment.[2]
-
Sample Solution Preparation : Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]
-
Chromatographic Analysis :
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[2]
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the standard solutions to establish retention time and build a calibration curve.
-
Inject the sample solution for analysis.
-
-
Data Analysis :
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area percent method. The purity is determined by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.
-
Purity (%) = (Areamain peak / Σ Areaall peaks) x 100
-
Visualization: HPLC Analysis Workflow
Caption: Workflow for purity assessment by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[1] Due to the polarity and hydrogen-bonding capacity of the alcohol and amine groups in this compound, derivatization is often required to increase its volatility and improve peak shape.[2] Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
Data Presentation: GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 260 °C |
| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Derivatization | Optional but recommended: Silylation (e.g., with BSTFA) |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (with Derivatization) :
-
Accurately weigh approximately 1 mg of the synthesized sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Add 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.[2]
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Analysis :
-
Inject an aliquot (typically 1 µL) of the cooled, derivatized sample solution into the GC-MS system.
-
-
Data Analysis :
-
Identify the peak corresponding to the derivatized this compound by its retention time and mass spectrum. The mass spectrum should exhibit a characteristic molecular ion peak and fragmentation pattern.
-
Analyze the chromatogram for any impurity peaks.
-
Identify potential impurities by comparing their mass spectra against a spectral library (e.g., NIST).
-
Assess purity using the area percent method, similar to HPLC analysis.
-
Visualization: GC-MS Analysis Workflow
Caption: Workflow for purity assessment by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the chemical structure and assessing the purity of synthesized compounds. Quantitative ¹H NMR (qNMR) can be used to determine purity with high accuracy by integrating signals of the analyte against those of a certified internal standard.[3][4]
Data Presentation: Expected NMR Data
The expected chemical shifts are predictive and should be confirmed with an experimental spectrum. The molecular formula is C₉H₁₂FNO.
| Nucleus | Expected Chemical Shift (ppm) & Multiplicity | Assignment |
| ¹H NMR | ~7.3 (dd) | 2H, Aromatic protons ortho to Fluorine |
| ~7.0 (t) | 2H, Aromatic protons meta to Fluorine | |
| ~3.8 (s) | 2H, -CH₂-Ph | |
| ~3.6 (t) | 2H, -CH₂-OH | |
| ~2.7 (t) | 2H, -NH-CH₂- | |
| Variable | 2H, -NH and -OH (broad signals) | |
| ¹³C NMR | ~162 (d) | C-F |
| ~135 (d) | Quaternary aromatic C | |
| ~130 (d) | CH aromatic | |
| ~115 (d) | CH aromatic | |
| ~60 | -CH₂-OH | |
| ~53 | -CH₂-Ph | |
| ~50 | -NH-CH₂- | |
| ¹⁹F NMR | ~ -115 | Singlet or multiplet |
Experimental Protocol: NMR Analysis
-
Sample Preparation (for qNMR) :
-
Accurately weigh 15-25 mg of the synthesized this compound into a clean, dry NMR tube.
-
Accurately weigh and add a suitable amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same tube. The standard should have peaks that do not overlap with the analyte peaks.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the tube.
-
Cap the tube and gently agitate until both the sample and standard are fully dissolved.
-
-
Data Acquisition :
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full signal recovery.
-
-
Spectral Processing and Purity Calculation :
-
Process the raw data with appropriate Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (Ianalyte / Nanalyte) x (Nstd / Istd) x (MWanalyte / MWstd) x (mstd / manalyte) x Puritystd
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = Internal Standard
-
-
-
Visualization: qNMR Logic Diagram
Caption: Relationship of variables for qNMR purity calculation.
Elemental Analysis
Elemental analysis by combustion is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure organic sample.[5] The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) is strong evidence of high purity.[6]
Data Presentation: Elemental Composition
-
Molecular Formula : C₉H₁₂FNO
-
Molecular Weight : 169.20 g/mol
| Element | Theoretical Mass % | Experimental Mass % | Difference (%) |
| Carbon (C) | 63.89 | ||
| Hydrogen (H) | 7.15 | ||
| Nitrogen (N) | 8.28 | ||
| Fluorine (F) | 11.23 | ||
| Oxygen (O) | 9.46 |
Note: F and O are typically not measured directly by standard CHN analyzers and are often calculated by difference.
Experimental Protocol: Combustion Analysis
-
Sample Preparation :
-
Ensure the sample is thoroughly dried to remove any residual solvents or water, as their presence will lead to inaccurate results.
-
Accurately weigh 1-3 mg of the purified, dry sample into a tin or silver capsule.
-
-
Instrumental Analysis :
-
The analysis is performed using a CHN elemental analyzer.[7]
-
The sample is combusted at a very high temperature (around 1000-2000 °C) in an excess of oxygen.[5]
-
This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or NOx, which is subsequently reduced to N₂).
-
The resulting gases are separated, typically by gas chromatography, and measured by a thermal conductivity detector.[7]
-
-
Data Analysis :
-
The instrument's software calculates the mass percentages of C, H, and N in the sample.
-
Compare the experimental percentages to the theoretical values calculated from the empirical formula.
-
The deviation should be within the acceptable limit of ±0.4% for each element to confirm the sample's purity and elemental composition.[6]
-
Visualization: Elemental Analysis Workflow
Caption: Workflow for elemental analysis by combustion.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorobenzylamino)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2-(4-Fluorobenzylamino)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is through the reductive amination of 4-fluorobenzaldehyde (B137897) with ethanolamine (B43304). This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 4-fluorobenzaldehyde and ethanolamine. A reducing agent is also required to convert the intermediate imine to the final product.
Q3: What are the potential side reactions that can lower the yield?
A3: Several side reactions can occur, leading to a lower yield of the desired product. These include:
-
Reduction of the aldehyde: The reducing agent can reduce the starting 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol.
-
Over-alkylation: The product, this compound, can react further with another molecule of 4-fluorobenzaldehyde to form a tertiary amine.
-
Formation of byproducts from impurities: Impurities in the starting materials can lead to the formation of undesired side products.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.
Q5: What are the common methods for purifying the final product?
A5: The most common purification techniques for this compound are flash column chromatography on silica (B1680970) gel and recrystallization. The choice of method depends on the nature of the impurities present.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reducing agent: The reducing agent may have degraded due to improper storage or handling. | Use a fresh, properly stored batch of the reducing agent. |
| Incomplete imine formation: The equilibrium for imine formation may not be favorable under the reaction conditions. | - Ensure anhydrous conditions, as water can inhibit imine formation.- Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. | |
| Low reaction temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Presence of 4-fluorobenzyl alcohol byproduct | Reducing agent is too strong: A powerful reducing agent like sodium borohydride (B1222165) can reduce the aldehyde starting material. | Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). |
| Premature addition of the reducing agent: Adding the reducing agent before sufficient imine has formed. | Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to facilitate imine formation before adding the reducing agent. | |
| Presence of tertiary amine byproduct (over-alkylation) | Excess 4-fluorobenzaldehyde: A high concentration of the aldehyde can drive the reaction towards the formation of the tertiary amine. | Use a stoichiometric or slight excess of ethanolamine relative to 4-fluorobenzaldehyde. |
| Difficulty in Purifying the Product | Complex mixture of byproducts: Multiple side reactions occurring simultaneously. | Optimize the reaction conditions (reagent stoichiometry, temperature, choice of reducing agent) to minimize side product formation. |
| Inappropriate purification technique: The chosen method may not be effective for separating the product from specific impurities. | - For non-polar impurities, consider trituration with a non-polar solvent like hexane.- For closely related impurities, meticulous column chromatography with an optimized solvent system may be necessary.- If the product is a solid, recrystallization from a suitable solvent system can be highly effective. |
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of N-benzylethanolamine derivatives, providing a useful reference for optimizing the synthesis of this compound.
Table 1: Effect of Solvent on the Yield of (R,R)-1-(3-chlorophenyl)-2-[[2-(3,4-dimethoxyphenyl)-1-methylethyl]amino]ethanol [1]
Note: This data is for a related 2-amino-1-phenylethanol (B123470) derivative and serves as an illustrative example of solvent effects.
| Solvent | Yield (%) |
| Toluene-methanol | 78 |
| Ethanol | 74 |
| Methanol | 73 |
| Isopropyl alcohol | 70 |
| Tetrahydrofuran | 63 |
| Toluene | 58 |
| Ethyl acetate (B1210297) | 55 |
| Acetonitrile | 50 |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Yield Range |
| Sodium Borohydride (NaBH₄) | - Inexpensive- Readily available | - Can reduce aldehydes and ketones- May require a two-step process | 60-80% |
| Sodium Cyanoborohydride (NaBH₃CN) | - Selective for imines over carbonyls- Allows for one-pot reactions | - Highly toxic- Generates cyanide waste | 75-90% |
| Sodium Triacetoxyborohydride (STAB) | - Mild and highly selective- Good for a wide range of substrates- Less toxic than NaBH₃CN | - More expensive than NaBH₄- Moisture sensitive | 85-95% |
Note: Yields are general estimates for reductive amination reactions and can vary significantly based on the specific substrates and reaction conditions. A patent for the synthesis of a similar compound, 2-[(N-benzyl-N-phenyl)amino]ethanol, reported a yield of 88.7%[2].
Experimental Protocols
Key Experiment: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
4-Fluorobenzaldehyde
-
Ethanolamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add ethanolamine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Troubleshooting HPLC Peak Tailing for Polar Amino Alcohols
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving HPLC peak tailing issues encountered during the analysis of polar amino alcohols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it measured?
A1: HPLC peak tailing is a phenomenon where a peak in a chromatogram is not symmetrical, exhibiting a trailing edge that extends towards the baseline. An ideal chromatographic peak has a symmetrical, Gaussian shape.[1][2] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf value of 1.0.[2] Values greater than 1.2 are generally considered to indicate significant tailing. Tailing can compromise the accuracy of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or HPLC system.[2]
Q2: Why are my polar amino alcohol peaks particularly prone to tailing?
A2: Polar amino alcohols contain basic amino groups, which can engage in secondary interactions with the stationary phase. In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction. However, the basic functional groups of polar amino alcohols can also interact strongly with residual acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based columns, leading to peak tailing. These unwanted secondary interactions are a common cause of poor peak shape for basic and polar compounds.
Q3: What is the most common cause of peak tailing for basic compounds like amino alcohols?
A3: The most frequent cause of peak tailing for basic compounds is the interaction between the analyte and ionized residual silanol groups on the silica-based stationary phase. These silanol groups can become deprotonated (negatively charged) at mobile phase pH values above approximately 3.5, leading to strong electrostatic interactions with protonated basic analytes like amino alcohols.[3] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing some analyte molecules to be retained longer and resulting in a tailing peak.[3]
Q4: How does mobile phase pH affect the peak shape of amino alcohols?
A4: Mobile phase pH is a critical factor in controlling peak shape for ionizable compounds like amino alcohols.
-
Low pH (pH < 3.5): At a low pH, the acidic silanol groups on the stationary phase are protonated and therefore neutral. This minimizes the secondary electrostatic interactions with the positively charged amino alcohol, leading to improved, more symmetrical peak shapes.[3]
-
Mid-range pH (pH 4-7): In this range, silanol groups are partially or fully ionized (negatively charged), leading to strong secondary interactions with the protonated basic analyte, which is a major cause of peak tailing.
-
High pH (pH > 8): At high pH, the basic amino alcohol may be neutral, reducing interactions with the ionized silanols. However, standard silica-based columns are not stable at high pH and can dissolve. Specialized hybrid or polymer-based columns are required for high-pH operation.
Q5: Can the sample solvent cause peak tailing?
A5: Yes, a mismatch between the sample solvent and the mobile phase can cause significant peak distortion, including tailing and fronting. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to band broadening and asymmetrical peaks.[4] Ideally, the sample should be dissolved in the initial mobile phase to ensure good peak shape.[2] If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[2]
Q6: Is it possible that I am overloading my column?
A6: Yes, column overload is a common cause of peak tailing.[5] Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape that often resembles a right triangle and may have a shorter retention time.[5] To check for mass overload, you can perform a dilution series of your sample. If the peak shape improves upon dilution, mass overload is the likely cause.[2][5]
Part 2: Troubleshooting Guide
Q7: My peaks started tailing suddenly after working well before. What should I check first?
A7: A sudden onset of peak tailing often points to a change in the system or consumables.
-
Check the Mobile Phase: An incorrectly prepared mobile phase, especially incorrect pH or buffer concentration, is a common culprit.[5] Remake the mobile phase, ensuring accurate pH measurement of the aqueous portion before mixing with the organic solvent.
-
Check the Guard Column: If you are using a guard column, it may be contaminated or blocked. Try removing the guard column and running a standard. If the peak shape improves, replace the guard column.
-
Column Contamination: The column itself may have become contaminated with strongly retained substances from previous injections. This can be addressed by a proper column cleaning procedure.[5]
Q8: All the peaks in my chromatogram are tailing. What is the likely cause?
A8: When all peaks are tailing, the problem is usually physical or related to the HPLC system, rather than a specific chemical interaction.
-
Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the flow path and cause all peaks to tail or split.[4] This is often accompanied by a change in backpressure.[5] Backflushing the column (if permitted by the manufacturer) can sometimes clear a blocked frit. A void usually means the column needs to be replaced.[3][4]
-
Extra-Column Volume: Excessive volume between the injector and the detector (e.g., from using tubing with a large internal diameter or improper fittings) can cause band broadening and peak tailing, especially for early eluting peaks.[4]
Q9: Only my polar amino alcohol peaks are tailing, while other non-polar compounds in the same run look fine. What should I do?
A9: This strongly suggests that secondary chemical interactions are the cause. The following steps, focused on method optimization, should be taken:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to between 2.5 and 3.5 using an acid like formic acid or trifluoroacetic acid (TFA). This will protonate the surface silanols and minimize their interaction with your basic analyte.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into your mobile phase (e.g., 0.1% v/v). The TEA will preferentially interact with the active silanol sites, effectively shielding your amino alcohol from these secondary interactions.
-
Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by raising the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask the residual silanol groups.[4]
Q10: I've optimized the mobile phase, but I'm still seeing peak tailing. What are my other options?
A10: If mobile phase optimization is insufficient, you should consider the stationary phase or a different chromatographic mode.
-
Use a Modern, High-Purity Column: Older columns (Type A silica) have more active silanol groups and metal contaminants. Modern columns made from high-purity, base-deactivated silica (B1680970) (Type B silica) or those with end-capping are designed to minimize silanol interactions and provide better peak shape for basic compounds.
-
Consider a Different Stationary Phase:
-
Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanols.
-
Phenyl Phases: These can offer different selectivity for compounds with aromatic rings.
-
-
Switch to an Alternative Chromatographic Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of very polar compounds like amino acids. It uses a polar stationary phase (e.g., bare silica, amide, or amino) and a high-organic mobile phase.[6]
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for polar and charged compounds.
-
Part 3: Data Presentation
Table 1: Effect of Mobile Phase Modifications on Tailing Factor (Tf) for a Basic Analyte
| Mobile Phase Condition | Tailing Factor (Tf) | Rationale for Improvement |
| Baseline: C18 Column, pH 7.0 | > 2.0 | At neutral pH, silanol groups are ionized, causing strong secondary interactions with the basic analyte.[3] |
| pH Adjustment: pH 3.0 (with 0.1% Formic Acid) | 1.2 - 1.5 | Lowering the pH neutralizes the silanol groups, significantly reducing secondary electrostatic interactions.[3] |
| Competing Base: pH 3.0 + 0.1% Triethylamine (TEA) | 1.1 - 1.3 | The competing base (TEA) preferentially interacts with the silanol sites, shielding the analyte from these interactions. |
| Increased Buffer: pH 3.0, 50 mM Ammonium Formate | 1.2 - 1.4 | Higher ionic strength helps to mask the active silanol sites on the stationary phase.[4] |
Note: The exact Tailing Factor values can vary depending on the specific analyte, column, and HPLC system.
Part 4: Experimental Protocols
Protocol 1: Systematic Approach to Mobile Phase Optimization
Objective: To systematically adjust mobile phase parameters to reduce peak tailing for polar amino alcohols.
Methodology:
-
Baseline Injection:
-
Prepare a standard of your polar amino alcohol in the initial mobile phase.
-
Equilibrate your reversed-phase column with your starting mobile phase (e.g., 50:50 Acetonitrile (B52724):10 mM Ammonium Formate, pH 7.0) for at least 20 column volumes.
-
Inject the standard and record the chromatogram. Calculate the Tailing Factor (Tf) for your analyte peak.
-
-
pH Optimization (Low pH):
-
Prepare a series of aqueous mobile phase buffers at pH 3.5, 3.0, and 2.5 using 0.1% (v/v) formic acid in water.
-
Prepare the corresponding mobile phases by mixing the acidic aqueous phase with acetonitrile in the desired ratio.
-
For each pH level, equilibrate the column for at least 20 column volumes.
-
Inject the standard and record the chromatogram. Calculate the Tf and observe the peak shape.
-
-
Addition of a Competing Base (if necessary):
-
Using the optimal pH determined in the previous step, prepare a new mobile phase containing a low concentration of a competing base (e.g., 0.1% v/v Triethylamine).
-
Equilibrate the column with this new mobile phase.
-
Inject the standard, record the chromatogram, and calculate the Tf.
-
-
Buffer Concentration Optimization (if necessary):
-
If tailing persists, investigate the effect of buffer concentration.
-
Using the optimal pH, prepare mobile phases with increasing buffer concentrations (e.g., 20 mM, 50 mM).
-
Test each concentration, ensuring the buffer remains soluble in the organic/aqueous mixture.
-
Equilibrate the column for each condition, inject the standard, and evaluate the peak shape.[4]
-
-
Evaluation:
-
Compare the Tailing Factors and resolution from all experiments to determine the optimal mobile phase composition.
-
Protocol 2: General HPLC Column Flushing and Cleaning Procedure
Objective: To remove contaminants from a reversed-phase HPLC column that may be causing peak tailing and high backpressure.
Important: Always disconnect the column from the detector before flushing with strong solvents to prevent contamination of the detector cell. If backpressure is very high, consider backflushing the column (reversing the flow direction), but first confirm with the column manufacturer's instructions that this is permissible.[3]
Procedure:
-
Flush with Buffer-Free Mobile Phase:
-
Solvent: Prepare a mobile phase identical to your analytical conditions but without any buffer salts or additives (e.g., if your mobile phase is 50:50 ACN:20mM Phosphate Buffer, use 50:50 ACN:Water).
-
Purpose: To flush out any precipitated buffer salts.
-
Volume: Flush the column with at least 10-20 column volumes.
-
-
Flush with 100% Organic Solvent:
-
Solvent: Switch to 100% Acetonitrile or Methanol.
-
Purpose: To remove strongly retained non-polar and moderately polar compounds.
-
Volume: Flush with 20 column volumes.
-
-
Stronger Solvent Wash (for stubborn contaminants):
-
If performance is not restored, a stronger solvent series can be used. A common aggressive wash sequence is:
-
20 column volumes of Isopropanol (IPA)
-
(Optional, for very non-polar contaminants) 20 column volumes of Hexane. Crucially, you must flush with IPA before and after using Hexane to ensure miscibility with aqueous phases.
-
20 column volumes of Isopropanol (IPA)
-
-
Purpose: To remove highly non-polar or strongly adsorbed contaminants.
-
-
Re-equilibration:
-
Gradually reintroduce your analytical mobile phase. It is good practice to step back through the solvent series (e.g., from IPA to 100% ACN/MeOH, then to your buffered mobile phase).
-
Equilibrate the column with the final mobile phase for at least 20-30 column volumes, or until the baseline is stable.
-
-
Performance Check:
-
Reconnect the column to the detector.
-
Inject a standard to check if retention time, peak shape, and backpressure have been restored.
-
Part 5: Mandatory Visualization
Caption: Troubleshooting workflow for HPLC peak tailing.
References
common side reactions in the synthesis of N-alkylated ethanolamines
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-alkylated ethanolamines. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of ethanolamine (B43304) producing multiple products?
A1: The N-alkylation of ethanolamine is often complicated by the presence of two nucleophilic sites: the nitrogen of the amino group and the oxygen of the hydroxyl group. Furthermore, the primary amine can react multiple times with the alkylating agent. This leads to several common side reactions, including over-alkylation and O-alkylation.[1][2]
Q2: What is "over-alkylation" and how does it occur?
A2: Over-alkylation is the formation of N,N-dialkylated ethanolamine and, in some cases, quaternary ammonium (B1175870) salts.[3] After the initial N-alkylation, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation reaction that can be difficult to prevent.[1][3] Direct mono-N-alkylation often fails due to these competitive consecutive reactions, even when using a single equivalent of the alkylating agent.[4]
Q3: What is the difference in reactivity between the nitrogen and oxygen atoms in ethanolamine?
A3: The nitrogen atom in ethanolamine is generally a better nucleophile than the oxygen atom. This is due to nitrogen's lower electronegativity compared to oxygen, which makes its lone pair of electrons more available for bonding.[5] Consequently, N-alkylation is typically favored over O-alkylation. However, reaction conditions can influence the outcome.[5]
Q4: Can I use alcohols directly as alkylating agents?
A4: Yes, N-alkylation of amines using alcohols is a modern, atom-efficient method.[6] This "hydrogen borrowing" or "hydrogen autotransfer" methodology often requires specific catalysts, such as those based on manganese, ruthenium, or iridium, to activate the alcohol.[6] This approach can offer high chemoselectivity for mono-alkylation.[6]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Mono-N-Alkylated Product due to Over-alkylation
The most common issue is the formation of N,N-dialkylated by-products.[7][8]
Possible Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of the alkylating agent will strongly favor the formation of N,N-dialkylated products and even quaternary salts.[7]
-
Solution: Carefully control the stoichiometry. Using a large excess of the monoethanolamine (MEA) relative to the alkylating agent can suppress the formation of the di-substituted product.[4]
-
-
High Reactivity of Intermediate: The mono-alkylated product is often more reactive than the starting ethanolamine.
-
Solution 1 (Phase Transfer Catalysis): Performing the reaction under phase transfer catalysis (PTC) conditions can improve selectivity. The choice of catalyst and reactant ratios are crucial for success.[4][9]
-
Solution 2 (Protecting Group Strategy): This is a highly effective method to prevent over-alkylation. By protecting the amine with a group like tert-Butyloxycarbonyl (Boc), only one site is available for alkylation. The protecting group can be removed in a subsequent step.[7][10]
-
Problem 2: Significant Formation of O-Alkylated By-product
While N-alkylation is generally favored, O-alkylation can occur, especially with more complex ethanolamines like triethanolamine.[11][12][13][14]
Possible Causes & Solutions:
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can influence the N- versus O-alkylation ratio.
-
Solution: The Hard-Soft Acid-Base (HSAB) principle can be a useful guide. Alkylating agents with "soft" leaving groups (like iodide) tend to favor N-alkylation, while those with "hard" leaving groups (like triflate or sulfate) may increase the proportion of O-alkylation.[5]
-
-
Substrate Structure: For substrates like triethanolamine, simultaneous N- and O-alkylation can occur.[12] In contrast, diethanolamine (B148213) is typically alkylated only at the nitrogen center.[12]
-
Solution: If O-alkylation is a persistent issue, consider protecting the hydroxyl group before proceeding with the N-alkylation step.[7]
-
Problem 3: Reaction Fails to Proceed or Gives Very Low Yield
Possible Causes & Solutions:
-
Poor Leaving Group: The alkylating agent may have a poor leaving group, slowing down or preventing the reaction.
-
Solution: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. Adding a catalyst like sodium iodide can help in situ.
-
-
Inappropriate Base: The base may not be strong enough to deprotonate the amine or neutralize the acid formed during the reaction, leading to the formation of an unreactive ammonium salt.[15]
-
Solution: Use a non-nucleophilic base like potassium carbonate or a hindered amine base to neutralize the acid by-product.[15]
-
-
Catalyst Deactivation: When using methods like reductive alkylation with a copper chromite catalyst, the catalyst can be rapidly deactivated by aliphatic amines.[16]
-
Solution: Follow established protocols for catalyst activation and be aware that regeneration may not restore full activity.[16]
-
Data Summary
The selectivity of N-alkylation is highly dependent on the reaction conditions. The following table summarizes results from a study on the N-alkylation of monoethanolamine (MEA) under Phase Transfer Catalysis (PTC) conditions.
| Entry | Alkyl Bromide (RBr) | MEA:RBr Ratio | Catalyst | Yield Mono-N-Alkylated Product | Yield Di-N,N-Alkylated Product | Notes |
| 1 | Allyl | 1:1 | TBAB | 29.6% | - | - |
| 2 | Allyl | 5:1 | TBAB | 40.9% | 8.3% | Excess MEA improves mono-selectivity |
| 3 | Amyl | 1:1 | TBAB | 7.3% | - | - |
| 4 | Amyl | 1:1 | TBAB | ~70% | - | T=85-90°C |
| 5 | Nonyl | 1:1 | TBAB | ~70% | - | T=85-90°C |
| 6 | Decyl | 1:1 | TBAB | ~70% | - | T=85-90°C |
| (Data adapted from studies on selective N-alkylation in PTC systems.[4][9] TBAB: Tetrabutylammonium bromide. Conditions: T=60-65°C, 3h unless otherwise noted.) |
Visual Guides
Reaction Pathways
Caption: Primary and competing side reactions in the alkylation of ethanolamine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Protecting Group Strategy Workflow
Caption: Workflow for selective mono-N-alkylation using a protecting group.
Key Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Amine Protection
This method avoids the common side reaction of N,N-dialkylation by temporarily protecting the amine.[7]
Step 1: Protection of Ethanolamine with Boc Group
-
Charge a round-bottom flask with N-Boc-ethanolamine (1 equivalent), a coupling agent like EDC·HCl (1.25 eq.), a base like diisopropylethylamine (2 eq.), and a catalyst like DMAP (0.1 eq.) in a suitable solvent (e.g., DCM).
-
If protecting the hydroxyl group first, add the protecting group reagent (e.g., benzoic acid, 1.1 eq.). Stir the solution at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup by washing the solution sequentially with 1M HCl, 2M NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected ethanolamine.
Step 2: N-Alkylation
-
Dissolve the N-Boc protected ethanolamine (1 eq.) in an anhydrous solvent like THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise.
-
Allow the mixture to stir for 30 minutes at 0°C.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction carefully by adding saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
Step 3: Deprotection
-
Dissolve the crude N-Boc-N-alkylated product in a suitable solvent like 1,4-dioxane (B91453) or dichloromethane.
-
Add a solution of 4N HCl in 1,4-dioxane and stir at room temperature for 1-2 hours.
-
Monitor deprotection by TLC.
-
Concentrate the mixture under reduced pressure to yield the hydrochloride salt of the final mono-N-alkylated ethanolamine.
Protocol 2: Purification by Vacuum Distillation
For N-alkylated ethanolamines, which are often high-boiling liquids, vacuum distillation is the most common method for purification.[17][18]
-
Assemble a vacuum distillation apparatus. Ensure all glassware is dry and connections are well-sealed.
-
Place the crude N-alkylated ethanolamine mixture in the distillation flask along with boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure in the system to the desired level using a vacuum pump. A pressure of 2-20 mmHg is typical.[18]
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect fractions as they distill over at a constant temperature. The desired N-alkylated ethanolamine will have a specific boiling point at the given pressure. Unreacted starting materials and by-products will distill at different temperatures.
-
Monitor the purity of the collected fractions using methods like GC or NMR.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Protective Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 17. benchchem.com [benchchem.com]
- 18. US3453183A - Method of purifying ethanolamines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Fluorobenzylamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for fluorobenzylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorobenzylamines?
A1: Common synthetic routes to fluorobenzylamines include:
-
Reductive Amination of Fluorobenzaldehydes: This is a widely used one-pot reaction where a fluorobenzaldehyde reacts with an amine in the presence of a reducing agent.[1][2]
-
Reduction of Fluorobenzonitriles: This method involves the reduction of a fluorobenzonitrile to the corresponding benzylamine (B48309) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
-
From Fluorobenzyl Halides: This route involves the reaction of a fluorobenzyl halide with an amine or a nitrogen source like urotropine, followed by hydrolysis.[3]
Q2: My reductive amination of a fluorobenzaldehyde is showing low conversion. What are the likely causes and how can I troubleshoot this?
A2: Low conversion in the reductive amination of fluorobenzaldehydes can stem from several factors. The electron-withdrawing nature of the fluorine atom can decrease the reactivity of the aldehyde's carbonyl group.[4] Here are common causes and troubleshooting steps:
-
Inefficient Imine Formation: The equilibrium between the aldehyde and amine to form the imine may not be favorable.
-
Suboptimal Reducing Agent: The choice of reducing agent is critical.
-
Solution: If using a strong reducing agent like sodium borohydride (B1222165) (NaBH₄), it might be reducing the aldehyde before the imine can form.[5][6] Consider switching to a milder reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the imine.[1][6]
-
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction.
-
Solution: While imine formation can sometimes be accelerated by gentle heating (e.g., 60°C), the subsequent reduction is often carried out at room temperature or cooler to avoid side reactions.[4] Ensure your solvent (e.g., methanol, ethanol, DCM, THF) is anhydrous, as water can hydrolyze the imine intermediate.[5][6]
-
Q3: What are common side products in fluorobenzylamine synthesis via reductive amination, and how can I minimize them?
A3: The primary side product of concern is the formation of a tertiary amine through over-alkylation of the desired secondary amine product. Another potential side reaction is the self-condensation of the aldehyde (aldol reaction), especially under basic conditions.[5] The formation of dibenzylamine (B1670424) can also occur.[7]
-
Minimization Strategies:
-
Control Stoichiometry: Use a controlled amount of the aldehyde relative to the amine.
-
Choice of Reducing Agent: Using a milder reducing agent like NaBH(OAc)₃ can help prevent over-reduction.[1]
-
Stepwise Procedure: For challenging substrates, a stepwise approach can be beneficial. First, allow the imine to form completely, which can be monitored by techniques like TLC or NMR. Then, add the reducing agent.[8]
-
Q4: How can I purify my fluorobenzylamine product?
A4: Purification strategies depend on the nature of the product and impurities.
-
Acid-Base Extraction: Since benzylamines are basic, they can be separated from non-basic impurities by liquid-liquid extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, moving it to the aqueous layer. The aqueous layer is then basified, and the amine product is extracted back into an organic solvent.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying fluorobenzylamines. The choice of eluent system will depend on the polarity of the specific product and impurities.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be employed. Reversed-phase columns (like C18) are often used with mobile phases consisting of acetonitrile (B52724) and water with additives like trifluoroacetic acid (TFA).[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective imine formation due to the deactivating effect of the fluorine substituent.[4] | Add a catalytic amount of acetic acid or a Lewis acid like titanium(IV) isopropoxide to activate the carbonyl group.[4] |
| Incorrect pH for imine formation.[5] | Adjust the reaction pH to a slightly acidic range (pH 4-5).[5] | |
| Inactive or unsuitable reducing agent.[5] | Test the activity of the reducing agent on a known substrate. Consider switching to a different reducing agent (e.g., from NaBH₄ to NaBH(OAc)₃).[5] | |
| Formation of Impurities/Side Products | Over-alkylation leading to tertiary amines. | Use a controlled stoichiometry of reactants. A stepwise procedure of imine formation followed by reduction can also help.[8] |
| Reduction of the starting aldehyde before imine formation.[5] | Use a milder, imine-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][6] | |
| Aldol condensation of the starting aldehyde.[5] | Avoid strongly basic conditions. Maintain a neutral or slightly acidic pH. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous layer during workup. | Check the pH of the aqueous layer to ensure the amine is deprotonated before extraction with an organic solvent. |
| Emulsion formation during extraction. | Try adding brine (saturated NaCl solution) to break the emulsion. | |
| Co-elution of product and impurities during column chromatography. | Optimize the eluent system. Consider using a different stationary phase or switching to preparative HPLC for difficult separations.[9] |
Experimental Protocols
Protocol 1: Reductive Amination of 4-Fluorobenzaldehyde (B137897) using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for specific substrates.
-
Imine Formation:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzaldehyde (1.0 equiv.) and the desired primary or secondary amine (1.0-1.2 equiv.) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).[5]
-
To this solution, add acetic acid (1.0-1.2 equiv.) to catalyze the formation of the imine.[5]
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the formation of the imine by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
-
-
Reduction:
-
Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture.[5] The addition may be exothermic, so control the rate of addition to maintain the reaction temperature.
-
Continue stirring at room temperature and monitor the progress of the reduction by TLC or LC-MS until the starting imine is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
-
Visualizations
Caption: Troubleshooting workflow for low conversion in fluorobenzylamine synthesis.
Caption: General reaction pathway for reductive amination of fluorobenzaldehyde.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. A waste-minimized protocol for electrochemical reductive amination and its environmental assessment - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04847D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 10. orochem.com [orochem.com]
Technical Support Center: Purification of 2-(4-Fluorobenzylamino)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-Fluorobenzylamino)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.[1] Column chromatography is another viable option, particularly for removing impurities with similar polarity. For volatile impurities, distillation can be employed.[2]
Q2: What are the likely impurities in a crude sample of this compound synthesized via reductive amination?
A2: A crude sample synthesized via reductive amination of 4-fluorobenzaldehyde (B137897) and ethanolamine (B43304) may contain several impurities. These can include unreacted starting materials such as 4-fluorobenzaldehyde and ethanolamine, the intermediate imine, and a tertiary amine byproduct from over-alkylation.[3][4] Residual solvents from the reaction and workup are also common.[2]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is widely used for quantifying organic impurities.[2] Gas Chromatography (GC) is suitable for analyzing volatile impurities and residual solvents.[2] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.
Troubleshooting Guide
Q1: My purified this compound appears as an oil and will not crystallize. What should I do?
A1: Oiling out during recrystallization is a common issue. Here are several troubleshooting steps:
-
Ensure Purity: The presence of impurities can lower the melting point and prevent crystallization. Consider a preliminary purification step like a liquid-liquid extraction to remove gross impurities.
-
Solvent System: The chosen solvent may be too good a solvent. Try a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Heat to clarify and then cool slowly.[1]
-
Cooling Rate: Rapid cooling can promote oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This can provide a surface for nucleation and induce crystallization.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to initiate crystallization.
Q2: After recrystallization, my product is still impure. What are the next steps?
A2: If a single recrystallization does not sufficiently purify your product, consider the following:
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
Change Solvent System: Impurities may have similar solubility to your product in the chosen solvent. Experiment with different solvents or solvent mixtures. For amines, polar solvents like ethanol (B145695) or ethanol/water mixtures are often effective.[5][6]
-
Alternative Purification Method: If recrystallization is ineffective, column chromatography is the next logical step to separate compounds based on their polarity.
-
Acid-Base Extraction: As this compound is a basic amine, you can dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer as its hydrochloride salt. The impurities may remain in the organic layer. Then, basify the aqueous layer and extract your purified product back into an organic solvent.
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low recovery can be due to several factors:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. Cooling in an ice bath after slow cooling to room temperature is recommended.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
Data Presentation
Table 1: Potential Impurities and Recommended Analytical Methods
| Impurity Name | Chemical Structure | Potential Source | Recommended Analytical Method |
| 4-Fluorobenzaldehyde | C7H5FO | Unreacted starting material | HPLC, GC-MS |
| Ethanolamine | C2H7NO | Unreacted starting material | HPLC, GC-MS |
| N-(4-Fluorobenzylidene)ethanolamine (Imine Intermediate) | C9H10FNO | Incomplete reduction | HPLC, LC-MS |
| Bis(4-fluorobenzyl)aminoethanol (Tertiary Amine) | C16H18F2NO | Over-alkylation byproduct[3] | HPLC, LC-MS |
| Residual Solvents (e.g., Ethanol, THF, Dichloromethane) | Varies | Reaction or purification solvent | GC |
Experimental Protocols
Detailed Protocol for Recrystallization of this compound
This is a general protocol that may require optimization.
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water) to each tube.[5][6]
-
The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals and analyze by an appropriate method (e.g., HPLC, NMR) to confirm purity.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Addressing Solubility Issues of 2-(4-Fluorobenzylamino)ethanol in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges with 2-(4-Fluorobenzylamino)ethanol in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the most likely cause?
A1: Precipitation in aqueous buffers is a common issue for hydrophobic compounds. The low solubility of this compound in water-based solutions is the primary cause. Many new chemical entities tend to be hydrophobic, which leads to challenges with their solubility in aqueous systems.[1]
Q2: What is the first and simplest step I should take to try and dissolve this compound?
A2: The most common initial approach is to first dissolve the compound in a small amount of a water-miscible organic solvent, creating a concentrated stock solution, before diluting it into your aqueous assay buffer.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose.[2]
Q3: Are there any alternatives to DMSO?
A3: Yes, other organic solvents can be used, such as ethanol, methanol, or dimethylformamide (DMF).[2] For certain biological assays where DMSO might interfere, co-solvents like polyethylene (B3416737) glycol (PEG) or glycerol (B35011) can also be effective and may help in preserving protein stability.[2]
Q4: Can adjusting the pH of my buffer help with solubility?
A4: Yes, pH modification can be a very effective strategy.[1] If this compound has ionizable groups, altering the pH of the buffer can change its charge state and significantly increase its solubility. For a compound with a basic amino group, lowering the pH to protonate the amine can enhance solubility.
Q5: Could the physical form of my compound be affecting its solubility?
A5: Absolutely. The crystalline form of a compound can impact its dissolution rate and apparent solubility.[3] While modifying the crystal form is a more advanced technique, being aware of this factor can be helpful.[3] Reducing the particle size of the solid compound through methods like sonication can also increase the dissolution rate by increasing the surface area.[1][4]
Troubleshooting Guide
Issue: My compound precipitates even after making a stock solution in DMSO and diluting it.
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your assay can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) in the final assay volume may keep the compound in solution.
-
Use a different co-solvent: Some compounds are more soluble in specific solvents. Try creating stock solutions in ethanol, DMF, or a PEG-based solution to see if that improves solubility upon dilution.
-
Incorporate surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[4] Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can be effective.
-
Gentle heating: Gently warming the solution can sometimes help dissolve the compound. However, be cautious about the thermal stability of both the compound and other components in your assay.
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound under various conditions to illustrate the impact of different solubilization strategies.
| Condition | Solvent System | Temperature (°C) | Solubility (µM) |
| 1 | 100% Aqueous Buffer (pH 7.4) | 25 | < 1 |
| 2 | 1% DMSO in Aqueous Buffer (pH 7.4) | 25 | 50 |
| 3 | 5% DMSO in Aqueous Buffer (pH 7.4) | 25 | 250 |
| 4 | 1% DMSO in Aqueous Buffer (pH 6.0) | 25 | 150 |
| 5 | 1% DMSO, 0.01% Tween-20 in Aqueous Buffer (pH 7.4) | 25 | 400 |
| 6 | 1% DMSO in Aqueous Buffer (pH 7.4) | 37 | 75 |
Experimental Protocol: Preparation of a Solubilized Stock Solution
This protocol describes a general method for preparing a stock solution of a poorly soluble compound like this compound using a co-solvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder. For example, to make a 10 mM stock solution, weigh out an amount corresponding to 10 µmoles.
-
Add Co-Solvent: Add the appropriate volume of DMSO to achieve the desired molar concentration. For a 10 mM stock, if you weighed out 1.712 mg (assuming a molecular weight of 171.2 g/mol ), you would add 100 µL of DMSO.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Assay Preparation: When preparing your assay, dilute the stock solution into the final aqueous buffer. Ensure the final concentration of DMSO is low (typically <1%) to minimize effects on the biological system.
Visual Guides
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
minimizing impurities in the synthesis of ethanolamine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of ethanolamine (B43304) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of ethanolamine derivatives, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am observing a significant amount of N,N-dialkylated byproduct in my N-alkylation reaction of monoethanolamine. How can I improve the selectivity for the desired N-monoalkylated product?
A1: The formation of N,N-dialkylated impurities is a common challenge due to the similar reactivity of the two protons on the primary amine.[1] Several strategies can be employed to favor mono-alkylation:
-
Stoichiometric Control: Using a significant excess of ethanolamine relative to the alkylating agent can statistically favor the mono-alkylation product. For instance, in phase transfer catalysis (PTC) conditions, changing the ethanolamine to allyl bromide ratio from 1:1 to 5:1 dramatically increased the yield of the mono-alkylated product while reducing the dialkylated byproduct.[2][3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event on the initially formed secondary amine.
-
Use of Protecting Groups: A highly effective method is to use a protecting group for the amine functionality. The tert-butyloxycarbonyl (Boc) group is commonly used. By protecting one of the amine's protons, only mono-alkylation is possible. The Boc group can then be cleanly removed under acidic conditions.[1]
-
Phase Transfer Catalysis (PTC): PTC has been shown to be effective in the selective N-monoalkylation of ethanolamine. The choice of catalyst and reaction conditions, including the stoichiometry of the reactants, can significantly influence the product distribution.[2][4]
Q2: My reaction is complete, but I am struggling to separate the mono- and di-alkylated products. What purification methods are most effective?
A2: The separation of mono- and di-alkylated ethanolamine derivatives can be challenging due to their similar polarities. The following purification techniques are recommended:
-
Flash Column Chromatography: This is a widely used and effective method.[5] For basic amine compounds, it is often beneficial to neutralize the acidic silica (B1680970) gel by incorporating a small amount of a volatile base, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521), into the eluent.[6] Alternatively, using a less acidic stationary phase like alumina (B75360) can be advantageous. Reversed-phase chromatography with an alkaline mobile phase can also be effective, as it increases the hydrophobicity and retention of the free-base amines.[6]
-
Fractional Distillation: If the boiling points of the mono- and di-alkylated products are sufficiently different, fractional distillation under reduced pressure can be an effective purification method, particularly for larger-scale reactions.[7][8]
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.[5] This technique relies on the differences in solubility between the desired compound and the impurities at different temperatures.
Q3: I am seeing byproducts that suggest O-alkylation has occurred. How can I prevent this side reaction?
A3: O-alkylation can be a competing side reaction, particularly in the alkylation of triethanolamine (B1662121) where the nitrogen is already a tertiary amine.[9] In the case of monoethanolamine derivatives, while N-alkylation is generally favored, O-alkylation can occur under certain conditions. To minimize O-alkylation:
-
Protect the Hydroxyl Group: If O-alkylation is a persistent issue, protecting the hydroxyl group with a suitable protecting group (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) prior to N-alkylation can be an effective strategy. The protecting group can then be removed in a subsequent step.
-
Control of Reaction Conditions: The choice of base and solvent can influence the relative rates of N- vs. O-alkylation. Less basic conditions may favor N-alkylation.
Q4: How can I monitor the progress of my reaction and identify the impurities being formed?
A4: Effective reaction monitoring is crucial for optimizing reaction conditions and minimizing impurity formation.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the consumption of starting materials and the formation of products. Staining with an appropriate reagent (e.g., ninhydrin (B49086) for primary and secondary amines) can help visualize the different components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis of volatile ethanolamine derivatives.[10] It can be used to identify and quantify unreacted starting materials, the desired product, and various byproducts.[11] For less volatile derivatives, derivatization may be necessary to improve their chromatographic behavior.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with mass spectrometry detection (LC-MS), is another excellent technique for analyzing the reaction mixture.[13] Reversed-phase HPLC is commonly used, and different column chemistries and mobile phase compositions can be employed to achieve separation of the desired product from impurities.[14] For highly polar ethanolamines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[15]
Data on Minimizing N,N-Dialkylation Impurity
The following table summarizes quantitative data on the selective N-monoalkylation of ethanolamine under Phase Transfer Catalysis (PTC) conditions, highlighting the effect of reactant stoichiometry on product distribution.
| Entry | Alkylating Agent | Ethanolamine:Alkyl Bromide Ratio | Catalyst | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| 1 | Allyl Bromide | 1:1 | TBAB | - | 29.6 |
| 2 | Allyl Bromide | 5:1 | TBAB | 40.9 | 8.3 |
| 3 | Allyl Bromide | 5:1 | TBAB | 66.0 | - |
| 4 | Amyl Bromide | 1:1 | TBAB | 70.2 | - |
| 5 | Nonyl Bromide | 1:1 | TBAB | 70.0 | - |
| 6 | Decyl Bromide | 1:1 | TBAB | 68.2 | - |
| Data sourced from a study on N-alkylation of monoethanolamine in a PTC system.[3] TBAB: Tetrabutylammonium bromide. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of Ethanolamine using Boc Protection
This protocol describes a general procedure for the selective mono-N-alkylation of an ethanolamine derivative by first protecting the amine with a Boc group.
Step 1: Boc Protection of the Ethanolamine
-
Dissolve the ethanolamine derivative (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of water and acetone.[16]
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1-1.2 eq).
-
If using an organic solvent, add a base such as triethylamine (1.2 eq). In aqueous conditions, a base may not be necessary.[16]
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the N-Boc protected ethanolamine by column chromatography if necessary.
Step 2: N-Alkylation of the Boc-Protected Ethanolamine
-
Dissolve the N-Boc protected ethanolamine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate under reduced pressure.
-
Purify the N-alkylated, N-Boc protected product by column chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-alkylated, N-Boc protected product in a suitable solvent such as DCM or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[1]
-
Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the desired N-monoalkylated ethanolamine derivative, typically as a salt.
-
The free amine can be obtained by neutralization with a base.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying ethanolamine derivatives using flash column chromatography.
-
Stationary Phase Preparation:
-
For standard purification, use silica gel (60 Å, 230-400 mesh).
-
For acid-sensitive compounds, prepare a deactivated silica gel by making a slurry of the silica in the chosen eluent containing 1-2% triethylamine, then pack the column.[17]
-
-
Mobile Phase Selection:
-
Determine a suitable eluent system using TLC. A good starting point for many ethanolamine derivatives is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or isopropanol).
-
Add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the eluent to prevent peak tailing of the basic amine product.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle pressure to pack the column evenly, avoiding air bubbles.
-
Add a thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[17]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure to begin the elution.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
-
Visualizations
Caption: Workflow for minimizing impurities in ethanolamine derivative synthesis.
Caption: Troubleshooting logic for common impurity issues.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online [medcraveonline.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. US3849262A - Process for the separation of monoethanolamine, diethanolamine, and triethanolamine from crude ethanolamine mixtures - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. CN118067889A - Method for determining ethanolamine substances by gas chromatography-mass spectrometry - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. real.mtak.hu [real.mtak.hu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Fluorinated Organic Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of fluorinated organic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common analytical techniques.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Poor Signal-to-Noise (S/N) in ¹⁹F NMR Spectra
A low signal-to-noise ratio can hinder the accurate detection and quantification of fluorinated analytes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Sample Concentration | Increase the sample concentration if possible. | Enhanced signal intensity relative to the noise. |
| Suboptimal Acquisition Parameters | Increase the number of scans (transients). Ensure the relaxation delay (d1) is adequate (typically 1-2 seconds for many organofluorine compounds). | Improved S/N by averaging out random noise. |
| Incorrect Pulse Width | Calibrate the 90° pulse width for ¹⁹F on your specific probe. | Efficient excitation of the fluorine nuclei, leading to maximum signal intensity. |
| Probe Tuning and Matching | Ensure the NMR probe is properly tuned to the ¹⁹F frequency and matched to the instrument's impedance. | Maximum power transfer to the sample, resulting in a stronger NMR signal. |
Experimental Protocol: Basic ¹⁹F NMR Acquisition
-
Sample Preparation : Dissolve 5-10 mg of the solid fluorinated compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.[1] For liquid samples, use 3-4 drops.[1] Ensure the sample is completely dissolved and free of particulate matter.[2]
-
Instrument Setup : Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent. Tune and match the probe for the ¹⁹F nucleus.
-
Acquisition Parameters :
-
Set the spectral width to encompass the expected chemical shift range of your compound. For unknown compounds, a wide spectral width (e.g., up to 500,000 Hz) may be necessary initially.
-
Set the transmitter offset to the center of the expected spectral region.
-
Use a 90° pulse width.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve the desired signal-to-noise ratio.
-
-
Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and apply baseline correction as needed.
Issue: Baseline Rolling or Distortion in ¹⁹F NMR Spectra
A distorted baseline can interfere with accurate integration and peak picking.
Caption: A logical workflow for troubleshooting baseline distortions in ¹⁹F NMR spectra.
Mass Spectrometry (MS)
Issue: Weak or Absent Molecular Ion Peak in Electron Ionization (EI) Mass Spectra
The high energy of EI can cause extensive fragmentation of fluorinated compounds, leading to a diminished or absent molecular ion peak.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive Fragmentation | Use a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI). | Increased abundance of the molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻). |
| In-source Decay | Lower the ion source temperature. | Reduced thermal degradation of the analyte prior to ionization. |
| Analyte Instability | Derivatize the analyte to form a more stable compound, if applicable. | Observation of the molecular ion of the derivatized species. |
Typical Fragmentation Patterns of Perfluoroalkanes in EI-MS
Perfluoroalkanes often exhibit characteristic fragmentation patterns that can aid in their identification even in the absence of a clear molecular ion.
| Fragment Ion | m/z | Significance |
| CF₃⁺ | 69 | Often the base peak in the spectrum of perfluoroparaffins.[3][4] |
| C₂F₅⁺ | 119 | A common fragment resulting from C-C bond cleavage. |
| C₃F₇⁺ | 169 | Another common fragment in the homologous series. |
| [M-F]⁺ | M-19 | Loss of a fluorine atom. |
| [M-CF₃]⁺ | M-69 | Loss of a trifluoromethyl group. |
Experimental Protocol: LC-MS/MS Analysis of Fluorinated Compounds in Water
-
Sample Preparation (Solid-Phase Extraction) :
-
Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 250-500 mL of the water sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analytes with 5 mL of 0.1% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection.
-
-
LC Separation :
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 20 mM ammonium acetate.
-
Mobile Phase B : Methanol with 20 mM ammonium acetate.
-
Gradient : A suitable gradient from high aqueous to high organic content.
-
Flow Rate : 0.2-0.4 mL/min.
-
-
MS Detection :
-
Ionization Mode : Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.
-
High-Performance Liquid Chromatography (HPLC)
Issue: Poor Peak Shape (Tailing, Fronting, Splitting) for Fluorinated Analytes
Poor peak shape can compromise resolution and the accuracy of quantification.
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
Frequently Asked Questions (FAQs)
NMR Spectroscopy
-
Q1: Why do I see small, uneven peaks around my main signal in the ¹⁹F NMR spectrum?
-
A1: These are likely ¹³C satellites arising from coupling between ¹⁹F and the naturally abundant ¹³C isotope (approximately 1.1%). The asymmetry is due to the isotope effect of ¹³C on the ¹⁹F chemical shift.
-
-
Q2: My ¹⁹F NMR spectrum is very complex and the signals are overlapping. How can I simplify it?
-
A2: Using a higher field NMR spectrometer can increase chemical shift dispersion. Additionally, 2D NMR techniques like ¹⁹F-¹⁹F COSY or ¹H-¹⁹F HETCOR can help to resolve individual signals and assign them to the molecular structure.
-
Mass Spectrometry
-
Q3: I am seeing persistent background signals of per- and polyfluoroalkyl substances (PFAS) in my LC-MS blanks. What is the source and how can I reduce it?
-
A3: PFAS are common laboratory contaminants and can leach from PTFE components in the LC system. To mitigate this, minimize the use of fluorinated polymers in the flow path by replacing them with PEEK or stainless steel where possible. Thoroughly flushing the system with appropriate solvents can also help reduce background levels.
-
-
Q4: Why is the quantification of total organofluorine by LC-MS/MS often lower than that determined by ¹⁹F NMR?
-
A4: Targeted LC-MS/MS methods are limited to the analysis of known compounds for which standards are available and which ionize efficiently.[5] ¹⁹F NMR is a more inclusive technique that detects all fluorinated species in a sample, regardless of their structure or ionization properties, often revealing a higher total organofluorine content.[5]
-
Chromatography
-
Q5: I'm having trouble separating a fluorinated compound from its non-fluorinated analog using reversed-phase HPLC. What can I try?
-
A5: Fluorinated compounds can exhibit different retention behavior compared to their hydrocarbon counterparts. You can try using a fluorinated stationary phase (e.g., a "fluorous" column), which can provide alternative selectivity. Modifying the mobile phase, for instance by using a fluorinated alcohol as an additive, may also improve separation.
-
-
Q6: Why is my column pressure high when analyzing fluorinated compounds?
-
A6: High backpressure is a general HPLC issue that can be caused by several factors, not necessarily specific to fluorinated compounds. Check for blockages in the system, such as a clogged column frit or tubing. Ensure your mobile phase is properly filtered and degassed, and that the viscosity is not excessively high. If the problem persists, the column may need to be flushed or replaced.
-
References
- 1. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Stability Testing of 2-(4-Fluorobenzylamino)ethanol Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorobenzylamino)ethanol solutions. The information is designed to address common challenges encountered during stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under stress conditions?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, particularly under forced degradation conditions. The primary expected degradation pathways include oxidation, hydrolysis (acidic and basic), and thermal degradation.[1][2][3][4] Photodegradation may also occur depending on the exposure to light.[2]
-
Oxidation: The secondary amine and the primary alcohol functional groups are prone to oxidation. Oxidation of the secondary amine can lead to the formation of a hydroxylamine (B1172632) or a nitrone, while oxidation of the primary alcohol can yield an aldehyde or a carboxylic acid.
-
Hydrolysis: While the molecule does not contain ester or amide bonds that are readily hydrolyzed, under harsh acidic or basic conditions, cleavage of the C-N bond or other rearrangements could potentially occur, although this is generally less common for this structure.[3][4]
-
Thermal Degradation: At elevated temperatures, various breakdown products can be expected. The specific products would depend on the temperature and the presence of other reactive species.
-
Photodegradation: Exposure to UV or visible light can induce photolytic degradation, potentially leading to the formation of radical species and subsequent degradation products.[2]
Q2: What are the common impurities that might be observed in a stability study of this compound?
A2: Impurities in a stability study can originate from the synthesis process or from degradation of the drug substance. Potential impurities could include:
-
Starting materials and intermediates: Residuals from the synthesis, such as 4-fluorobenzaldehyde (B137897) and 2-aminoethanol.
-
Oxidation products: As mentioned above, this could include the corresponding N-oxide, aldehyde, or carboxylic acid derivatives.
-
Process-related impurities: These can vary depending on the synthetic route and purification methods used.
Q3: My baseline is noisy during HPLC analysis of my stability samples. What could be the cause?
A3: A noisy baseline in HPLC can be caused by several factors:
-
Mobile phase issues: Improperly mixed or degassed mobile phase can lead to baseline noise. Ensure thorough mixing and degassing before use.
-
Detector issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline disturbances.
-
Column contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent may help.
-
Pump issues: Fluctuations in pump pressure can also lead to a noisy baseline. Check for leaks and ensure the pump is properly primed.
Q4: I am not seeing any degradation in my forced degradation studies. What should I do?
A4: If you do not observe any degradation, the stress conditions may not be harsh enough. According to ICH guidelines, forced degradation studies should aim for 5-20% degradation of the drug substance.[3] Consider the following adjustments:
-
Increase the concentration of the stressor: For acid and base hydrolysis, you can increase the molarity of the acid or base. For oxidation, a higher concentration of the oxidizing agent can be used.
-
Increase the temperature: Elevating the temperature can accelerate degradation rates.
-
Increase the duration of the stress: Extending the exposure time to the stress condition may be necessary.
-
Use a different stressor: If one type of stress is not effective, consider using alternative stressors within the same category (e.g., a different oxidizing agent).
Troubleshooting Guides
Issue 1: Poor Peak Shape in HPLC Analysis
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with the stationary phase, column overload, or dead volume. | - Ensure the mobile phase pH is appropriate for the analyte's pKa.- Reduce the injection volume or sample concentration.- Check and tighten all fittings to minimize dead volume. |
| Peak Fronting | Column overload or low temperature. | - Dilute the sample.- Increase the column temperature. |
| Split Peaks | Clogged frit, partially blocked injector, or column void. | - Replace the column inlet frit.- Clean the injector.- Replace the column. |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Troubleshooting Step |
| Drifting Retention Times | Inconsistent mobile phase composition, column temperature fluctuations, or column aging. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Replace the column if it has exceeded its lifetime. |
| Sudden Shifts in Retention Time | Air bubbles in the pump, leak in the system, or change in mobile phase. | - Degas the mobile phase and prime the pump.- Inspect the system for any leaks.- Verify the correct mobile phase is being used. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[2][3] The following are general protocols that can be adapted for this compound solutions.
1. Acid Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase for HPLC analysis.
-
Control: A solution of the drug in the solvent without acid, kept under the same conditions.
2. Base Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute it with the mobile phase for HPLC analysis.
-
Control: A solution of the drug in the solvent without base, kept under the same conditions.
3. Oxidative Degradation:
-
Protocol: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period. At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
Control: A solution of the drug in the solvent without hydrogen peroxide, kept under the same conditions.
4. Thermal Degradation:
-
Protocol: Place a solid sample of this compound in a hot air oven at a high temperature (e.g., 70°C) for a specified period. For solutions, heat the solution at a specified temperature. At each time point, withdraw a sample, dissolve or dilute it with the mobile phase, and analyze by HPLC.
-
Control: A sample stored at room temperature.
5. Photolytic Degradation:
-
Protocol: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[2] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.
-
Control: A sample protected from light, stored under the same conditions.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any impurities.[5]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and the method may require optimization for specific applications.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the molecule.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Enhancing Resolution in Chromatographic Analysis of Amino Alcohols
Welcome to the technical support center for the chromatographic analysis of amino alcohols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and enhance the resolution of their separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in the chromatographic analysis of amino alcohols?
A1: Poor resolution in the analysis of amino alcohols typically stems from one or a combination of three main factors: suboptimal selectivity, poor peak shape (efficiency), or insufficient retention.[1] Common culprits include an inappropriate choice of chiral stationary phase (CSP), an unoptimized mobile phase composition, column contamination or degradation, and improper instrument parameters.[1][2][3]
Q2: How do I choose the right chiral stationary phase (CSP) for my amino alcohol analysis?
A2: The choice of CSP is a critical factor for achieving successful chiral separation. For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often a good starting point for method development in normal-phase chromatography.[2][4] Cyclodextrin-based and Pirkle-type columns have also demonstrated effectiveness.[4] It is highly recommended to screen several different CSPs to find the one that provides the best selectivity for your specific analyte.
Q3: Should I use normal-phase or reversed-phase chromatography for amino alcohol separations?
A3: While reversed-phase chromatography is common for many applications, normal-phase chromatography is frequently more successful for the chiral separation of amino alcohols, particularly on polysaccharide-based CSPs.[2] The organic solvents used in normal-phase often provide better selectivity for chiral recognition.[2] However, reversed-phase methods can be effective, especially with certain cyclodextrin-based columns.[4]
Q4: Why are my peaks tailing and how can I fix this?
A4: Peak tailing for basic compounds like amino alcohols is often caused by secondary ionic interactions between the amino group of the analyte and acidic silanol (B1196071) groups on the silica (B1680970) support of the column.[2] To resolve this, you can:
-
Add a basic modifier: Incorporating a small amount of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) into the mobile phase can mask the active silanol sites and significantly improve peak shape.[2]
-
Use an end-capped column: Modern, well-end-capped columns have fewer free silanol groups, which minimizes these undesirable interactions.[5][6]
-
Adjust mobile phase pH (in reversed-phase): Ensure the mobile phase pH is appropriate for the pKa of your analyte to maintain a consistent ionization state.[2]
Q5: When should I consider derivatization for my amino alcohol analysis?
A5: Derivatization should be considered when you are unable to achieve adequate resolution or detection with the native amino alcohol.[4] Reasons to derivatize include:
-
Improving chromatographic separation: Introducing a chemical group can enhance the interactions with the stationary phase, leading to better resolution.[4]
-
Enhancing detection: Many amino alcohols lack a strong chromophore, making them difficult to detect at low concentrations with UV detectors.[7][8] Derivatization can add a UV-active or fluorescent tag.[7][8][9]
-
Creating diastereomers: Reacting the enantiomeric amino alcohols with a chiral derivatizing agent creates diastereomers, which can often be separated on a standard achiral column.[10]
Common derivatizing agents include 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl), Marfey's reagent, and o-phthaldialdehyde (OPA) with a chiral mercaptan.[4][9][11]
Troubleshooting Guides
Issue 1: Poor Resolution of Enantiomers
If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor chiral HPLC resolution.
Detailed Steps:
-
Optimize the Mobile Phase:
-
Modifier Concentration: Systematically vary the concentration of the alcohol modifier (e.g., ethanol or isopropanol) in your normal-phase mobile phase. Small changes can have a large impact on selectivity.[2]
-
Modifier Type: If adjusting the concentration is insufficient, try a different alcohol modifier. The choice of alcohol can alter the hydrogen bonding and dipole-dipole interactions that drive chiral recognition.[2]
-
Additive Concentration: For basic amino alcohols, ensure you have an optimal concentration of a basic additive like DEA to improve peak shape.[2]
-
-
Adjust Temperature and Flow Rate:
-
Temperature: Lowering the column temperature can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[2]
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation by allowing more time for the enantiomers to interact with the stationary phase.[2]
-
-
Screen Different Chiral Stationary Phases (CSPs): If the above steps do not yield the desired resolution, the initial CSP may not be suitable for your analyte. Screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives).
-
Consider Derivatization: As a final resort, derivatizing your amino alcohol can introduce functional groups that enhance chiral recognition or allow for separation on an achiral column.[4]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can significantly degrade resolution. Here’s how to address common peak shape problems:
Caption: Addressing common peak shape problems in HPLC.
-
Peak Tailing: As discussed in the FAQs, this is common for basic compounds like amino alcohols. Adding a basic modifier to the mobile phase is the most effective solution.[2]
-
Peak Fronting: This is often a sign of column overload. Try injecting a smaller volume or diluting your sample.[2]
-
Broad Peaks: Broad peaks can be caused by extra-column volume (use shorter, narrower tubing between the injector and the column) or a contaminated/degraded column. Try flushing the column with a strong solvent or replacing it if necessary.[2]
Data and Protocols
Table 1: Influence of Mobile Phase Composition on the Resolution of Amino Alcohol Enantiomers
This table summarizes the effect of different mobile phase modifiers on the resolution of selected amino alcohol enantiomers on a polysaccharide-based CSP.
| Analyte | Mobile Phase (Hexane/Modifier, 90:10 v/v) | Modifier | Additive (0.1%) | Resolution (Rs) |
| dl-Phenylglycinol | 90:10 | Ethanol | DEA | 2.15 |
| 90:10 | Isopropanol | DEA | 2.89 | |
| dl-Propanolol | 90:10 | Ethanol | DEA | 1.88 |
| 90:10 | Isopropanol | DEA | 2.54 | |
| dl-Metoprolol | 85:15 | Ethanol | DEA | 1.95 |
| 85:15 | Isopropanol | DEA | 2.71 |
Data is representative and compiled for illustrative purposes based on general principles outlined in the cited literature.
Table 2: Comparison of Derivatization Reagents for Enantioseparation of β-Amino Alcohols
This table compares the chromatographic parameters for diastereomers of dl-alaninol (B105465) formed with different chiral derivatizing reagents (CDRs).
| Chiral Derivatizing Reagent | Retention Factor (k'L) | Separation Factor (α) | Resolution (Rs) |
| Marfey's Reagent (FDAA) | 4.25 | 1.18 | 2.55 |
| (S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxy (B1213986) ethyl ester | 5.10 | 1.25 | 3.10 |
| Benzimidazole-(S)-naproxen amide | 6.32 | 1.32 | 4.20 |
Data is representative and compiled for illustrative purposes based on general principles outlined in the cited literature.[7]
Experimental Protocol: Chiral Separation of Amino Alcohols using Normal-Phase HPLC
This protocol provides a general starting point for developing a chiral separation method for amino alcohols on a polysaccharide-based CSP.
-
Column Selection:
-
Choose a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A good starting ratio is 90:10 (v/v) n-hexane:modifier.
-
Add a basic modifier, such as diethylamine (DEA), to the mobile phase at a concentration of 0.1% (v/v) to improve peak shape for basic amino alcohols.
-
Degas the mobile phase by sonication or helium sparging before use.
-
-
Instrument Setup:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may require flushing with 20-30 column volumes.[4]
-
Set the column temperature to 25°C using a column oven for consistency.[4]
-
Set the UV detector to an appropriate wavelength for your analyte or its derivative.
-
-
Sample Preparation and Injection:
-
Dissolve the amino alcohol sample in the mobile phase or a solvent compatible with the mobile phase.
-
Inject a small volume (e.g., 5-10 µL) to avoid column overload.
-
-
Method Optimization:
-
If resolution is inadequate, systematically adjust the mobile phase composition by varying the percentage of the alcohol modifier (e.g., in 2-5% increments).
-
If necessary, try a different alcohol modifier (e.g., switch from ethanol to isopropanol).
-
Optimize the column temperature. Lowering the temperature often improves resolution.
-
Optimize the flow rate. A lower flow rate can increase efficiency.
-
By following these guidelines and systematically troubleshooting any issues that arise, you can significantly enhance the resolution of your amino alcohol separations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. akjournals.com [akjournals.com]
- 11. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethanol Fermentation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing fermentation parameters for ethanol (B145695) production.
Troubleshooting Guides
Issue 1: Slow or Sluggish Fermentation
Q1: My fermentation is proceeding very slowly, with a gravity drop of less than 2-3 points per day. What are the potential causes and how can I fix it?
A1: A slow or sluggish fermentation can be caused by several factors, often related to yeast health and environmental conditions.
-
Potential Causes & Solutions:
-
Suboptimal Temperature: Each yeast strain has an optimal temperature range.[1] If the temperature is too low, the yeast may become sluggish.[2][3] If it's too high, yeast can become stressed or die.[1][2]
-
Nutrient Deficiency: Yeast requires essential nutrients like nitrogen, phosphorus, vitamins, and minerals for efficient growth and fermentation.[4][5] Inadequate nitrogen levels can significantly slow down the process.[5]
-
Improper Yeast Rehydration or Acclimatization: Dry yeast requires careful rehydration to maintain cell viability.[4] Improper acclimatization to the must's temperature and pH can shock the yeast, leading to a prolonged lag phase.[1]
-
Solution: Follow a strict rehydration protocol. Rehydrate yeast in 5 to 10 times its volume of water at around 35°C (±5°C) with gentle stirring.[4]
-
-
Low Yeast Viability or Pitching Rate: An insufficient number of healthy yeast cells will result in a slow start.
-
Solution: Check the viability of your yeast culture before pitching (see Experimental Protocols). Ensure you are using an adequate pitching rate, which is typically between 0.25kg and 1kg of yeast per cubic meter of the propagator.[4]
-
-
Issue 2: Stuck Fermentation
Q2: My fermentation has completely stopped, with no change in sugar concentration for over 48 hours. What should I do?
A2: A stuck fermentation is a common issue where yeast activity ceases before all fermentable sugars are converted to ethanol.
-
Potential Causes & Solutions:
-
Ethanol Toxicity: High concentrations of ethanol can be toxic to yeast, inhibiting their metabolic activity.[7] The tolerance level is strain-dependent.[7]
-
Solution: Select a yeast strain with high ethanol tolerance. If the fermentation is stuck, a restart procedure with a more robust yeast strain may be necessary.[8]
-
-
Accumulation of Inhibitory Byproducts: Byproducts like acetic acid and lactic acid, often produced by contaminating bacteria, can inhibit yeast growth and fermentation.[5][9][10]
-
Osmotic Stress: Very high initial sugar concentrations can exert osmotic pressure on yeast cells, hindering their function.[12]
-
Solution: For future batches, consider a lower starting sugar concentration or a fed-batch approach to maintain optimal sugar levels without stressing the yeast.
-
-
Microbial Contamination: Lactic acid bacteria (LAB) are common contaminants that compete with yeast for nutrients and produce inhibitory acids.[9] Wild yeasts like Dekkera bruxellensis can also negatively impact fermentation.[9]
-
Issue 3: Low Ethanol Yield
Q3: The final ethanol concentration in my fermentation is lower than expected. What factors could be responsible?
A3: Low ethanol yield is often a result of incomplete fermentation, substrate issues, or competition from contaminating microorganisms.
-
Potential Causes & Solutions:
-
Incomplete Sugar Conversion: If sugars remain at the end of fermentation, it directly translates to a lower ethanol yield.[13]
-
Solution: Address the causes of stuck or sluggish fermentation (see above). Ensure sufficient enzyme dosage (e.g., glucoamylases) if you are performing simultaneous saccharification and fermentation (SSF) to release adequate glucose for the yeast.[5]
-
-
Contamination: Bacterial or wild yeast contaminants consume sugars that would otherwise be converted to ethanol by the primary yeast strain, thus reducing the final yield.[10][11][14]
-
Solution: Prioritize sanitation. Elevated levels of lactic acid (above 0.3%) or acetic acid (above 0.05%) are strong indicators of bacterial contamination.[11]
-
-
Nutrient Imbalance: A lack of essential nutrients can lead to a less efficient fermentation process and consequently, lower yields.[1][4]
-
Inefficient Yeast Strain: The chosen yeast strain may not be optimal for the specific substrate or fermentation conditions.[4]
-
Solution: Select a yeast strain known for high efficiency and tolerance to the specific conditions of your process (e.g., temperature, ethanol concentration).[4]
-
-
Frequently Asked Questions (FAQs)
Q4: What are the optimal pH and temperature ranges for ethanol fermentation? A4: The optimal pH is typically between 4.0 and 5.5.[4][16] The ideal temperature generally falls between 30°C and 35°C, although some robust yeast strains can tolerate up to 40°C.[4] Maintaining consistent temperature is crucial.[4]
Q5: How can I detect and control microbial contamination? A5: Microbial contamination, primarily from lactic acid bacteria, can be detected by monitoring for an increase in organic acids like lactic and acetic acid.[11] Regular microscopic examination of your culture can also help identify contaminating bacteria or wild yeast.[11] Control is achieved through rigorous cleaning and sterilization of all equipment and the fermentation medium.[11][17][18]
Q6: What is the importance of yeast viability and vitality? A6: Yeast viability refers to the percentage of living cells in a population, while vitality refers to their metabolic activity and health.[7] High viability and vitality are essential for a rapid and complete fermentation.[7][19] A low count of viable, healthy cells can lead to slow or stuck fermentations.[4]
Q7: How do I choose the right yeast strain? A7: The choice of yeast strain should be based on the feedstock being used (e.g., corn, sugarcane, lignocellulose) and the process conditions.[4] Key characteristics to consider are temperature tolerance, ethanol tolerance, and efficiency in fermenting the specific sugars present in your substrate.[4][20]
Q8: What analytical methods are used to monitor fermentation? A8: High-Performance Liquid Chromatography (HPLC) is widely used to monitor the concentrations of sugars (glucose), ethanol, and organic acid byproducts (lactic acid, acetic acid).[21] Near-infrared (NIR) spectroscopy is another method for monitoring key parameters.[22]
Data Presentation
Table 1: Optimal Fermentation Parameters for Ethanol Production
| Parameter | Optimal Range | Notes |
| Temperature | 30°C - 35°C | Can extend up to 40°C with robust yeast strains.[4] Consistency is key.[4] |
| pH | 4.0 - 5.5 | A higher pH within this range can reduce acetic acid toxicity but may increase bacterial growth risk.[4][16] |
| Initial Sugar Concentration | 140 - 200 g/L | Varies by feedstock and yeast strain. High concentrations (>20%) can cause osmotic stress.[15][16] |
| Yeast Inoculum Size | 0.25 - 1.0 kg/m ³ | Depends on the yeast strain and process.[4] The goal is to reach at least 250 million yeast cells/mL in the exponential phase.[4] |
Table 2: Common Contaminants and Their Indicators
| Contaminant Type | Common Genera | Primary Indicators | Effect on Fermentation |
| Lactic Acid Bacteria (LAB) | Lactobacillus, Pediococcus | Increased lactic acid (>0.3%), increased acetic acid (>0.05%), drop in pH.[9][11] | Competes for nutrients, reduces ethanol yield, can cause stuck fermentation.[9][10] |
| Wild Yeast | Dekkera/Brettanomyces | Production of off-flavors (e.g., 4-ethylphenol), competition for sugars. | Reduces ethanol yield and product quality. |
Experimental Protocols
Protocol 1: Yeast Viability Assessment using Methylene (B1212753) Blue Staining
This protocol determines the percentage of live yeast cells in a sample. Viable cells with active enzymes can reduce methylene blue, remaining colorless, while non-viable cells are stained blue.[23]
Materials:
-
Yeast culture sample
-
0.1% Methylene Blue solution
-
Microscope slides and coverslips
-
Hemocytometer or gridded microscope slide
-
Light microscope
-
Micropipette
Procedure:
-
Prepare a 0.1% methylene blue solution by dissolving 0.1g of the dye in 100mL of distilled water.[23]
-
In a small tube, mix 1 mL of the yeast sample with 1 mL of the 0.1% methylene blue solution.[23]
-
Gently mix the suspension and let it stand for one minute to allow for dye uptake.[23]
-
Place a drop of the stained yeast suspension onto a hemocytometer or gridded slide and cover with a coverslip.
-
Using the microscope, count the total number of yeast cells within the grid.[23]
-
Next, count the number of dark blue-stained cells (non-viable) within the same grid area.[23]
-
Calculate the percentage of viable cells using the following formula:
-
% Viability = [(Total Cells - Blue Cells) / Total Cells] x 100
-
An accepted viability level for pitching is typically above 80%.[24]
Protocol 2: General Batch Fermentation for Ethanol Production
This protocol outlines a general procedure for setting up a lab-scale batch fermentation.
Materials:
-
Fermentation vessel (bioreactor or flask) with an airlock
-
Sterilized fermentation medium (containing sugars, e.g., glucose, and nutrients)
-
Viable yeast culture (Saccharomyces cerevisiae)
-
Autoclave or other sterilization equipment
-
Incubator or temperature control system
-
pH meter and adjustment solutions (e.g., sterile H₂SO₄ or NaOH)
Procedure:
-
Sterilization: Sterilize the fermentation vessel and the prepared medium. This can be done by autoclaving at 121°C for 15-20 minutes.[25] Aseptic technique is critical to prevent contamination.
-
Medium Preparation: Prepare the fermentation medium with the desired initial sugar concentration (e.g., 150 g/L) and necessary nutrients (e.g., yeast extract, diammonium phosphate).[15]
-
Inoculation: Once the medium has cooled to the target fermentation temperature (e.g., 32°C), aseptically inoculate it with the prepared yeast culture at the desired pitching rate.
-
Parameter Adjustment: Adjust the initial pH of the medium to the optimal range (e.g., pH 5.0) using sterile acid or base.[16]
-
Incubation: Place the fermenter in an incubator set to the optimal temperature. If using a bioreactor, set the agitation speed (e.g., 150-200 rpm) if required for your process.[16]
-
Monitoring: Monitor the fermentation process by regularly taking samples to measure sugar concentration, ethanol production, and cell density.[13] Ensure the airlock is functioning correctly to release CO₂ while preventing air ingress.
-
Completion: Fermentation is typically considered complete when there is no further change in sugar concentration or CO₂ production.
Visualizations
Caption: Troubleshooting workflow for common ethanol fermentation issues.
Caption: Key factors influencing ethanol yield and fermentation efficiency.
References
- 1. Troubleshooting Stuck or Sluggish Alcoholic Fermentations - Scott Laboratories [scottlab.com]
- 2. ethanolproducer.com [ethanolproducer.com]
- 3. brausupply.com [brausupply.com]
- 4. leaf-lesaffre.com [leaf-lesaffre.com]
- 5. iff.com [iff.com]
- 6. Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 7. beer-brewing.com [beer-brewing.com]
- 8. awri.com.au [awri.com.au]
- 9. Microbial contamination of fuel ethanol fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ethanolproducer.com [ethanolproducer.com]
- 12. barrelclarity.com [barrelclarity.com]
- 13. leaf-lesaffre.com [leaf-lesaffre.com]
- 14. simplesolvents.com [simplesolvents.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. research-hub.nrel.gov [research-hub.nrel.gov]
- 18. US5868997A - Sterilization of fermentation vessels by ethanol/water mixtures - Google Patents [patents.google.com]
- 19. asbcnet.org [asbcnet.org]
- 20. Factors affecting yeast ethanol tolerance and fermentation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. s4science.at [s4science.at]
- 22. Analytical monitoring of alcoholic fermentation using NIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ohiocorneducation.org [ohiocorneducation.org]
- 24. keypublishing.org [keypublishing.org]
- 25. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Scaling Up Ethanolamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of ethanolamine (B43304) synthesis.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Issue 1: Low or No Product Yield
-
Question: We are observing very low to no formation of our target ethanolamine. What are the potential causes and how can we resolve this?
-
Answer: Low or no product yield can stem from several factors. A systematic approach is recommended to identify the root cause.[1]
-
Insufficient Reaction Temperature: The reaction between ethylene (B1197577) oxide and ammonia (B1221849) is temperature-dependent. If the temperature is too low, the activation energy for the reaction may not be overcome.
-
Poor Quality of Starting Materials: Impurities in either ethylene oxide or ammonia can interfere with the reaction. Excess water in the ammonia solution, for example, can lead to the formation of ethylene glycol as a byproduct.[4]
-
Solution: Ensure the use of high-purity, anhydrous starting materials.[1] If using aqueous ammonia, the concentration should be carefully controlled.
-
-
Inadequate Reaction Time: The synthesis may not have been allowed to proceed for a sufficient duration to reach completion.
-
Solution: Monitor the reaction progress over time using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to determine the optimal reaction time.
-
-
Issue 2: Poor Selectivity and Undesirable Product Ratios
-
Question: Our synthesis is producing a high proportion of diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA), but our target is monoethanolamine (MEA). How can we improve the selectivity for MEA?
-
Answer: The distribution of MEA, DEA, and TEA is primarily controlled by the stoichiometry of the reactants.[5]
-
Incorrect Molar Ratio of Reactants: A low ammonia to ethylene oxide (NH3:EO) molar ratio will favor the formation of DEA and TEA, as the newly formed MEA will compete with ammonia to react with the remaining ethylene oxide.
-
Issue 3: Runaway Reaction and Poor Temperature Control
-
Question: We are experiencing difficulty in controlling the reaction temperature, leading to pressure build-up and potential safety hazards. What measures can be taken?
-
Answer: The reaction between ethylene oxide and ammonia is highly exothermic, generating approximately 23 to 26 Kcal per mole of ethylene oxide.[6] Poor heat management can lead to a runaway reaction, especially during scale-up.
-
Inefficient Heat Removal: In larger reaction vessels, localized "hot spots" can develop if the heat generated is not dissipated effectively.
-
Solution: Implement an efficient cooling system, such as a reactor jacket with circulating coolant. For larger scale-ups, consider using a tubular reactor, which offers a higher surface-area-to-volume ratio for better heat exchange.
-
-
Rate of Reactant Addition: Adding the ethylene oxide too quickly can lead to a rapid release of heat that overwhelms the cooling system.
-
Solution: Introduce the ethylene oxide to the ammonia solution gradually and in a controlled manner. This ensures that the heat generated can be managed effectively.
-
-
Issue 4: Difficult Product Isolation and Purification
-
Question: We are facing challenges in separating the different ethanolamines and removing unreacted ammonia from the final product mixture. What are the recommended procedures?
-
Answer: The separation of ethanolamines requires a multi-step purification process due to their similar boiling points and the presence of excess ammonia and water.
-
Ammonia Removal: A large excess of ammonia is typically present post-reaction.
-
Water Removal: If aqueous ammonia is used, water must be removed from the product mixture.
-
Solution: Dehydration is typically achieved through distillation.
-
-
Separation of Ethanolamines: MEA, DEA, and TEA have close boiling points, making their separation challenging.
-
Data Presentation
Table 1: Influence of NH3:EO Molar Ratio on Ethanolamine Product Distribution
| NH3:EO Molar Ratio | Monoethanolamine (MEA) % | Diethanolamine (DEA) % | Triethanolamine (TEA) % |
| High (e.g., >10:1) | High (e.g., >70%) | Low | Very Low |
| Medium (e.g., 5:1) | Moderate | Moderate | Low |
| Low (e.g., <3:1) | Low | High | Moderate |
Note: The exact percentages can vary depending on other reaction conditions such as temperature, pressure, and the presence of water.
Table 2: Typical Industrial Operating Conditions
| Parameter | Value |
| Reaction Temperature | 60 - 150°C[3] |
| Reaction Pressure | 50 - 160 atmospheres[3][9] |
| Ammonia Concentration | 50 - 100 wt% (in water)[3] |
| Catalyst | Autocatalytic (water can have a catalytic effect)[2][11] |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of Ethanolamines
This protocol describes a general procedure for the synthesis of ethanolamines in a laboratory setting. Extreme caution must be exercised due to the highly reactive and hazardous nature of ethylene oxide.
Materials:
-
Aqueous ammonia (e.g., 50% wt)
-
Liquid ethylene oxide
-
High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, pressure gauge, thermocouple, and inlet/outlet valves.
-
Cooling system for the reactor.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been pressure tested.
-
Charging Ammonia: Charge the autoclave with the desired amount of aqueous ammonia. To favor MEA production, a high molar excess (e.g., 10:1 NH3:EO) should be used.
-
Inerting the Reactor: Purge the reactor with an inert gas, such as nitrogen, to remove any air.
-
Heating: Heat the reactor contents to the desired temperature (e.g., 80-100°C) with stirring.
-
Ethylene Oxide Addition: Slowly and carefully introduce the liquid ethylene oxide into the reactor below the surface of the ammonia solution. The rate of addition should be controlled to maintain the reaction temperature within a safe range (e.g., ±5°C).
-
Reaction: Once the addition is complete, maintain the reaction at the set temperature and pressure for a predetermined time (e.g., 1-2 hours), monitoring the pressure for any signs of a runaway reaction.
-
Cooling: After the reaction period, cool the reactor to room temperature.
-
Venting: Carefully vent any unreacted ammonia.
-
Product Collection: Collect the crude product mixture from the reactor.
-
Analysis and Purification: Analyze the product distribution using GC. The product can then be purified by a multi-stage distillation process, starting with the removal of water, followed by the fractional distillation of the ethanolamines under vacuum.
Mandatory Visualization
Caption: Sequential reaction of ammonia with ethylene oxide to form MEA, DEA, and TEA.
Caption: A logical workflow for diagnosing and resolving low yield in ethanolamine synthesis.
Caption: A simplified process flow for the industrial synthesis and purification of ethanolamines.
Frequently Asked Questions (FAQs)
Q1: Is a catalyst required for the synthesis of ethanolamines from ethylene oxide and ammonia? A1: The reaction is autocatalytic and does not require a special catalyst.[2] However, the presence of water can have a catalytic effect on the reaction rate.[11]
Q2: What are the main safety concerns when scaling up ethanolamine synthesis? A2: The primary safety concern is the handling of ethylene oxide, which is highly reactive, flammable, and explosive.[8] The reaction is also highly exothermic, so there is a risk of a runaway reaction and over-pressurization of the reactor if not properly controlled.[8] It is crucial to have robust temperature and pressure control systems in place.
Q3: How can the formation of ethylene glycol as a byproduct be minimized? A3: Ethylene glycol is formed from the reaction of ethylene oxide with water. To minimize its formation, it is best to use anhydrous ammonia or a highly concentrated aqueous ammonia solution and to ensure all equipment is dry.[4]
Q4: Can the unreacted ammonia be recycled? A4: Yes, in industrial processes, the large excess of unreacted ammonia is recovered from the product mixture, typically by distillation, and recycled back into the reactor feed. This is a key step for process economics and efficiency.[7][10]
Q5: What type of reactor is best suited for scaling up this synthesis? A5: While stirred-tank reactors can be used, tubular reactors or plug flow reactors are often preferred for large-scale industrial production.[9] They offer better heat transfer characteristics, which is critical for managing the exothermic nature of the reaction, and help to minimize back-mixing, leading to better control over the product distribution.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Ethanolamine production technology [sintez-oka.com]
- 3. faculty.engineering.ucdavis.edu [faculty.engineering.ucdavis.edu]
- 4. kiche.or.kr [kiche.or.kr]
- 5. Ethanolamine - Wikipedia [en.wikipedia.org]
- 6. US4119670A - Process and reactor for preparing ethanolamines - Google Patents [patents.google.com]
- 7. US4355181A - Process for ethanolamines - Google Patents [patents.google.com]
- 8. Ethanolamine Synthesis [owlnet.rice.edu]
- 9. scribd.com [scribd.com]
- 10. dwsim.fossee.in [dwsim.fossee.in]
- 11. US8383861B2 - Methods for making ethanolamine(s) and ethyleneamine(s) from ethylene oxide and ammonia, and related methods - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 2-(4-Fluorobenzylamino)ethanol and Structurally Similar Compounds for Preclinical Research
A detailed guide for researchers and drug development professionals on the synthesis, physicochemical properties, and potential biological activities of 2-(4-Fluorobenzylamino)ethanol and its analogs.
This publication provides a comprehensive comparative analysis of this compound with its structurally similar analogs, including the unsubstituted 2-(Benzylamino)ethanol, and the 4-chloro and 4-methyl substituted counterparts. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development by presenting available experimental data, detailed synthetic protocols, and potential biological signaling pathways.
Introduction
2-(Benzylamino)ethanol and its derivatives are versatile scaffolds in medicinal chemistry, known to be key intermediates in the synthesis of various biologically active molecules. The introduction of different substituents on the benzyl (B1604629) ring can significantly modulate the physicochemical properties and pharmacological activities of these compounds. This guide focuses on this compound and compares it with its close analogs to provide a baseline for further research and development. While comprehensive comparative studies are limited, this document consolidates available data to facilitate a clearer understanding of the structure-activity relationships within this chemical series.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The table below summarizes key predicted and available experimental data for this compound and its analogs.
| Property | This compound | 2-(Benzylamino)ethanol | 2-(4-Chlorobenzylamino)ethanol | 2-(4-Methylbenzylamino)ethanol |
| Molecular Formula | C₉H₁₂FNO | C₉H₁₃NO | C₉H₁₂ClNO | C₁₀H₁₅NO |
| Molecular Weight | 169.20 g/mol | 151.21 g/mol | 185.66 g/mol | 165.23 g/mol |
| Boiling Point | Not available | 153-156 °C (12 mmHg)[1] | Not available | Not available |
| Density | Not available | 1.065 g/mL at 25 °C[1] | Not available | Not available |
| Refractive Index | Not available | n20/D 1.543[1] | Not available | Not available |
| LogP (predicted) | 1.3 | 1.1 | 1.8 | 1.6 |
Note: Some of the data presented are predicted values from chemical databases due to the limited availability of experimental data.
Synthesis and Experimental Protocols
The synthesis of 2-(substituted benzylamino)ethanol derivatives is typically achieved through the reductive amination of ethanolamine (B43304) with the corresponding substituted benzaldehyde (B42025) or by the nucleophilic substitution of a substituted benzyl halide with ethanolamine.
General Synthesis of 2-(Substituted Benzylamino)ethanols
A common synthetic route involves the reaction of a substituted benzyl chloride with an excess of ethanolamine. This method is straightforward and generally provides good yields.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethanolamine (2.0 equivalents) in a suitable solvent such as ethanol (B145695) or isopropanol.
-
Addition of Benzyl Chloride: To the stirred solution, add the appropriately substituted benzyl chloride (1.0 equivalent) dropwise at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in a mixture of water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-(substituted benzylamino)ethanol.
Below is a visual representation of the general synthetic workflow.
Caption: General workflow for the synthesis of 2-(substituted benzylamino)ethanols.
Potential Biological Activities and Signaling Pathways
Derivatives of 2-(benzylamino)ethanol have been investigated for a range of biological activities, including anticancer, antimicrobial, and as modulators of specific cellular targets. The introduction of a fluorine atom, as in this compound, can influence the compound's metabolic stability, binding affinity, and overall biological activity.
Anticancer Activity
The potential mechanism of action for such compounds could involve the induction of apoptosis. The signaling pathway leading to apoptosis is complex and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of cell death.
Caption: Postulated intrinsic apoptosis pathway potentially modulated by bioactive benzylaminoethanol derivatives.
Antimicrobial and Antifungal Activity
The benzylamino scaffold is also present in compounds with demonstrated antimicrobial and antifungal properties. The lipophilicity and electronic properties of the substituent on the benzyl ring can influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets. Studies on other substituted benzyl derivatives have shown that they can exhibit a broad spectrum of activity against various bacterial and fungal strains.[4][5]
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
This comparative guide provides a foundational overview of this compound and its structural analogs. While direct comparative experimental data remains scarce, the information compiled herein on their synthesis, physicochemical properties, and potential biological activities offers a valuable starting point for researchers. The structure-activity relationships suggested by related compound series highlight the importance of the benzyl ring substitution in modulating biological effects. Further experimental investigation is warranted to fully elucidate the comparative performance of these compounds and to explore their therapeutic potential.
References
- 1. 2-ベンジルアミノエタノール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for 2-(4-Fluorobenzylamino)ethanol
This guide provides a comparative overview of analytical methodologies for the validation of 2-(4-Fluorobenzylamino)ethanol, a primary aromatic amine of interest in pharmaceutical research and development. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of common analytical techniques, their performance characteristics, and the requisite experimental protocols for validation.
Comparison of Analytical Methods
The analysis of this compound, a primary aromatic amine, can be approached using several analytical techniques. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] For compounds like this compound that may lack a strong UV chromophore, derivatization is often a necessary step to enhance detection and sensitivity, particularly in HPLC analysis.[3]
| Analytical Method | Principle | Common Detector(s) | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | UV-Vis, Photodiode Array (PDA), Fluorescence (FL), Mass Spectrometry (MS)[1][4][5] | Linearity: R² > 0.99 is typically achieved.[1][4] Accuracy: Recovery rates often range from 98-109%.[6] Precision: Relative Standard Deviation (RSD) is generally low, for instance, 3.7% for repeatability.[6] Sensitivity: Limits of Detection (LOD) and Quantitation (LOQ) can be very low, especially with fluorescence or mass spectrometric detection, reaching levels of 0.004 g/L and 0.01 g/L respectively in some applications.[6][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.[8] | Mass Spectrometer (MS)[2] | Specificity: High, due to the combination of chromatographic separation and mass spectral data.[8] Sensitivity: Can achieve low limits of detection, for example, 0.05 mg/L for some analytes.[9] Quantitative Analysis: Provides accurate quantification, often with the use of internal standards.[9] Identification: Powerful for structural elucidation and confirmation of identity through characteristic fragmentation patterns.[2] |
| Thin-Layer Chromatography (TLC) | A simple and rapid qualitative technique for the separation of compounds on a thin layer of adsorbent material.[10] | Visual inspection (with or without a colorimetric reagent)[10] | Qualitative Screening: Useful for rapid, preliminary checks of purity and for reaction monitoring.[10] Sensitivity: Detectable limits can be in the microgram range (e.g., 0.02-0.28 µg).[10] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection (with Pre-Column Derivatization)
This protocol is based on a general approach for analyzing primary and secondary amines that lack a strong UV chromophore by derivatizing them with 2-naphthalenesulfonyl chloride (NSCl) to produce a highly UV-active derivative.[3]
a. Reagents and Materials:
-
This compound reference standard
-
2-naphthalenesulfonyl chloride (NSCl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water
-
Borate Buffer (0.1 M, pH 9.5)
-
Sodium Hydroxide (1 M)
b. Instrumentation and Chromatographic Conditions:
-
HPLC System: With a UV-Vis detector.[3]
-
Column: C18, 150 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detector Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
c. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.[3]
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with methanol.[3]
-
Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of NSCl in 10 mL of acetonitrile. Prepare this solution fresh daily.[3]
d. Derivatization Procedure:
-
Pipette 100 µL of a working standard solution or sample into a microcentrifuge tube.[3]
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.5).[3]
-
Add 100 µL of the NSCl derivatization reagent solution.[3]
-
Vortex the mixture for 30 seconds.[3]
-
Incubate the reaction mixture at 60°C for 30 minutes.[3]
-
Cool the mixture to room temperature.[3]
-
Add 100 µL of 1 M Sodium Hydroxide to quench the reaction.[3]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[3]
e. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the derivatized standard solutions and sample solutions.
-
Identify the peak corresponding to the derivatized this compound based on the retention time of the standard.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
For polar compounds like this compound, derivatization may be necessary to improve volatility and chromatographic peak shape.[2] A common derivatizing agent for amines is pentafluorobenzyl bromide.[11]
a. Reagents and Materials:
-
This compound reference standard
-
Pentafluorobenzyl bromide (derivatizing agent)
-
Volatile solvent such as dichloromethane (B109758) or methanol[2]
-
Inert gas (Helium or Nitrogen)[8]
b. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A standard non-polar capillary column (e.g., SH-Rxi-5Sil-MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[12]
-
Carrier Gas Flow Rate: 1.7 mL/min.[12]
-
Temperature Program: Initial temperature of 80°C (hold for 2 min), ramp to 150°C at 5°C/min (hold for 5 min), then ramp to 280°C at 5°C/min (hold for 8 min).[12]
-
Injection Volume: 1-5 µL.[12]
-
MS Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
c. Standard and Sample Preparation:
-
Prepare solutions of the sample and analytical standards in a volatile solvent like dichloromethane or methanol.[2]
-
Derivatization may be required. This typically involves reacting the sample with a derivatizing agent (e.g., pentafluorobenzyl bromide) in a suitable solvent, followed by heating to complete the reaction.[2][11]
d. Analysis:
-
Inject an aliquot of the prepared solution into the GC-MS system.[2]
-
Identify the compound by comparing its retention time and mass spectrum with that of a reference standard. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.[2]
Validation of Analytical Methods
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[13] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[13][14]
Workflow for Analytical Method Validation
Caption: Workflow for analytical method validation.
This diagram illustrates the logical progression from method development and optimization through the various stages of validation, culminating in the documentation and routine application of the analytical method. Each step is crucial for ensuring the reliability and accuracy of the analytical data generated.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. jfabe.ut.ac.ir [jfabe.ut.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phcogj.com [phcogj.com]
- 13. database.ich.org [database.ich.org]
- 14. pharmadevils.com [pharmadevils.com]
Structure-Activity Relationship of Fluorobenzylamino Analogs as EGFR/ErbB-2 Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and its close homolog ErbB-2 (also known as HER2). The data presented herein is derived from a key study by Gong et al. (2012), offering insights into how structural modifications on the pyrimidine (B1678525) core influence inhibitory activity against these critical cancer targets.
Comparative Analysis of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of a series of fluorobenzylamino pyrimidine analogs. The core structure consists of a 4-[3-chloro-4-(3-fluorobenzyloxy)anilino] moiety, with variations introduced at the 6-position of the pyrimidine ring via a substituted phenoxy linker. The inhibitory activities are presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target kinase activity or cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity of Fluorobenzylamino Pyrimidine Analogs
| Compound | R Group (at 3-position of 6-phenoxy ring) | EGFR IC50 (nM) | ErbB-2 IC50 (nM) |
| 6 | -NHCO-CH=CH2 | 37 | 29 |
| 9 | -NHCO-CH2-CN | 48 | 38 |
| 11 | -NH-(pyrimidin-6-yl-4-amine) | 61 | 42 |
| 14 | -NHCO-CH2-OPh | 65 | 79 |
Data sourced from Gong et al. (2012)[1][2]
Table 2: In Vitro Antiproliferative Activity of Fluorobenzylamino Pyrimidine Analogs
| Compound | R Group (at 3-position of 6-phenoxy ring) | A431 IC50 (µM) | SKOV-3 IC50 (µM) |
| 6 | -NHCO-CH=CH2 | 3.25 | 0.89 |
| 11 | -NH-(pyrimidin-6-yl-4-amine) | 4.24 | 0.71 |
Data sourced from Gong et al. (2012)[1][2]
SAR Insights:
The data reveals that the nature of the substituent at the 3-position of the 6-phenoxy ring significantly influences the inhibitory potency.
-
Acrylamide (B121943) Moiety: Compound 6 , featuring an acrylamide group (-NHCO-CH=CH2), demonstrated the most potent dual inhibition of both EGFR and ErbB-2 kinases, with IC50 values of 37 nM and 29 nM, respectively. This compound also exhibited strong antiproliferative activity against both A431 (EGFR overexpressing) and SKOV-3 (ErbB-2 overexpressing) cell lines.[1][2]
-
Cyanoacetamide and Phenoxyacetamide Moieties: Compounds 9 and 14 , with cyanoacetamide and phenoxyacetamide groups respectively, also showed significant kinase inhibitory activity, albeit slightly less potent than compound 6 .[1][2]
-
Bulky Heterocyclic Moiety: The introduction of a larger, heterocyclic amine in compound 11 resulted in a slight decrease in kinase inhibition compared to the acrylamide derivative, but it maintained potent antiproliferative activity, especially against the SKOV-3 cell line (IC50 = 0.71 µM).[1][2]
These findings suggest that a small, flexible, and potentially reactive group like acrylamide at this position is favorable for potent kinase inhibition. The strong antiproliferative activity of these compounds correlates well with their enzymatic inhibitory potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Gong et al. (2012).
In Vitro Kinase Inhibition Assay
The inhibitory activities of the synthesized compounds against EGFR and ErbB-2 were determined using an ELISA-based assay.
-
Plate Preparation: 96-well ELISA plates were pre-coated with the substrate poly(Glu, Tyr)4:1 and incubated overnight at 4°C.
-
Kinase Reaction: The kinase reaction was carried out in a total volume of 100 µL per well. Each well contained the kinase (EGFR or ErbB-2), the test compound at various concentrations, and ATP in kinase buffer. The reaction was initiated by the addition of ATP.
-
Incubation: The plates were incubated for a specified period (e.g., 60 minutes) at 37°C to allow for the phosphorylation of the substrate.
-
Detection: After incubation, the plates were washed, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody was added to each well.
-
Signal Generation: Following another incubation and washing step, a chromogenic substrate for HRP was added, and the color development was measured spectrophotometrically at a specific wavelength.
-
Data Analysis: The IC50 values were calculated from the dose-response curves generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the compounds was evaluated against the A431 and SKOV-3 human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The culture medium was removed, and a solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells, and the IC50 values were determined from the resulting dose-response curves.
Visualizations
General Workflow for SAR Study of Fluorobenzylamino Analogs
The following diagram illustrates a typical workflow for the structure-activity relationship study of novel kinase inhibitors.
Caption: A flowchart illustrating the iterative process of a structure-activity relationship study for developing novel kinase inhibitors.
EGFR Signaling Pathway and Inhibition
The diagram below depicts a simplified representation of the EGFR signaling pathway and the mechanism of action of EGFR tyrosine kinase inhibitors (TKIs).
Caption: A simplified diagram of the EGFR signaling pathway and its inhibition by a Tyrosine Kinase Inhibitor (TKI).
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Arylethanolamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of various arylethanolamine derivatives, a class of compounds with significant pharmacological importance due to their interaction with adrenergic receptors. The information presented herein is supported by experimental data to facilitate objective evaluation and inform further research and development.
Structure-Activity Relationship and Receptor Selectivity
Arylethanolamine derivatives share a common chemical scaffold, but subtle structural modifications can dramatically alter their affinity and selectivity for different adrenergic receptor subtypes (α1, α2, β1, β2, β3). The nature of the substituent on the aromatic ring and the nitrogen atom of the ethanolamine (B43304) side chain are key determinants of their pharmacological profile. For instance, the presence of a bulky N-substituent generally favors activity at β-adrenergic receptors over α-receptors.[1] Furthermore, modifications to the catechol ring, such as replacing a hydroxyl group with a hydroxymethyl group as seen in salbutamol, can confer selectivity for the β2-adrenergic receptor.[2]
Quantitative Comparison of Biological Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several key arylethanolamine derivatives for various adrenergic receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Binding Affinities (Ki) of Arylethanolamine Derivatives for Adrenergic Receptors
| Compound | β1-AR (nM) | β2-AR (nM) | α1-AR (nM) | α2-AR (nM) | Reference(s) |
| Isoproterenol | ~2.0 | ~2.0 | - | - | [3] |
| Salbutamol | - | - | - | - | [4] |
| Terbutaline | - | - | - | - | [5] |
| Norepinephrine (B1679862) | - | 3980 | 1500 | - | [1] |
| Dobutamine | 2500 | 14800 | 90 | 9300 | [6][7] |
| Formoterol (B127741) | 319 | 2.51 | - | - | [8] |
Table 2: Functional Potencies (EC50) of Arylethanolamine Derivatives
| Compound | β1-AR (cAMP) | β2-AR (cAMP) | α1-AR (various) | Reference(s) |
| Isoproterenol | - | 80 nM | - | [9] |
| Salbutamol | - | 600 nM | - | [9] |
| Terbutaline | - | 2300 nM | - | [9][10] |
| Norepinephrine | - | - | ~300 nM | [11] |
| Dobutamine | - | - | - | |
| Formoterol | - | 0.32 nM | - | [8] |
Signaling Pathways
The primary signaling pathway activated by β-adrenergic agonists involves the Gs protein-coupled receptor cascade. Upon agonist binding, the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and ultimately resulting in a physiological response, such as smooth muscle relaxation.
Caption: β-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target adrenergic receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol for β-receptors) that has a known high affinity for the receptor.
-
A range of concentrations of the unlabeled test compound (the arylethanolamine derivative) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with a cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in β-adrenergic signaling.
1. Cell Culture and Treatment:
-
Cells expressing the adrenergic receptor of interest are cultured in appropriate media.
-
The cells are then treated with various concentrations of the test arylethanolamine derivative.
-
A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
2. Cell Lysis:
-
After a specific incubation period, the cells are lysed to release the intracellular cAMP.
3. cAMP Detection:
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
In these assays, the cAMP from the sample competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP in the samples is determined by interpolating from the standard curve.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated.
Caption: General Experimental Workflow.
References
- 1. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Formoterol fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Salbutamol Result Summary | BioGRID [thebiogrid.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. formoterol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ritodrine Hydrochloride? [synapse.patsnap.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 2-(4-Fluorobenzylamino)ethanol
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients and their intermediates, such as 2-(4-Fluorobenzylamino)ethanol, is paramount. The two primary analytical techniques for the analysis of such small molecules are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these methods is contingent upon various factors including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis like sensitivity and selectivity.
This guide presents an objective comparison of HPLC and GC-MS for the analysis of this compound, supported by illustrative experimental data based on methods for structurally similar compounds. A cross-validation workflow is essential to ensure consistency and reliability of results when transitioning between or using both methods.
Quantitative Performance Comparison
A critical component of cross-validating these two analytical techniques is the direct comparison of their performance characteristics. The following table summarizes key validation parameters for both HPLC and GC-MS. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and method optimization.[1][2]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations |
| Precision (%RSD) | < 2% | < 10% | HPLC often demonstrates superior precision for routine analyses.[3][4] |
| Accuracy (Recovery %) | 98 - 102% | 90 - 110% | Both methods can achieve high accuracy with optimized sample preparation.[5][6] |
| Linearity (r²) | > 0.999 | > 0.995 | Excellent linearity is achievable with both techniques over a defined concentration range.[7][8] |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | GC-MS generally offers higher sensitivity, making it suitable for trace analysis.[7][9] |
| Limit of Quantitation (LOQ) | ~0.5 - 5 µg/mL | ~0.05 - 0.5 µg/mL | The lower LOQ of GC-MS is advantageous for low-concentration samples.[7][9] |
| Specificity | High (with appropriate detector) | Very High (mass analyzer) | GC-MS provides superior specificity due to mass fragmentation patterns, which is crucial for definitive identification.[7] |
| Derivatization | Not typically required | May be necessary | Derivatization might be needed to improve the volatility and thermal stability of this compound for GC-MS analysis.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a widely used technique for the separation, identification, and quantification of compounds. A reversed-phase method is generally suitable for a polar compound like this compound.[10]
Instrumentation and Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm[10]
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (isocratic or gradient elution)[10]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 30 °C[10]
-
Detector: UV at 254 nm[10]
-
Injection Volume: 10 µL[10]
Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a suitable concentration.[10] Filter the sample through a 0.45 µm syringe filter before injection.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and specificity. For polar compounds like this compound, derivatization may be necessary to increase volatility.[10]
Instrumentation and Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[10]
-
Inlet Temperature: 250 °C[10]
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.[10]
-
Transfer Line Temperature: 280 °C[10]
-
Ion Source Temperature: 230 °C[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[10]
-
Mass Range: m/z 40-450[10]
Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare a stock solution of the reference standard in a volatile solvent like methanol (B129727) or dichloromethane.
-
Working Standard Solutions: Serially dilute the stock solution to create calibration standards.
-
Sample Preparation: Dissolve the sample in the chosen volatile solvent.
-
(Optional) Derivatization: If required, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the sample and standard solutions.[10] Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.[10]
Method Selection and Cross-Validation Workflow
The choice between HPLC and GC-MS will depend on the specific analytical requirements. HPLC is often preferred for routine quality control due to its simplicity and high throughput. In contrast, GC-MS is the method of choice for trace-level quantification and unambiguous identification in complex matrices.
A cross-validation workflow is critical to ensure that both methods produce comparable and reliable data. This process is vital when transferring methods between laboratories or when one technique is used to confirm the results of the other.
Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.
Caption: Comparative Analysis of HPLC and GC-MS Attributes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mastelf.com [mastelf.com]
- 4. pharmtech.com [pharmtech.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Double-Edged Sword: A Comparative Guide to the Toxicity of Fluorinated and Non-Fluorinated Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall efficacy. However, this powerful tool can also introduce unique toxicity profiles. This guide provides an objective comparison of the toxicological properties of fluorinated compounds versus their non-fluorinated counterparts, supported by experimental data, detailed methodologies, and visual representations of key toxicological pathways.
The introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic fate, leading to complex and sometimes unpredictable toxicological outcomes. While often improving a drug's safety profile, fluorination can, in some instances, lead to the formation of toxic metabolites or unforeseen off-target effects. Understanding these potential liabilities is crucial for the rational design of safer and more effective pharmaceuticals.
In Vitro Cytotoxicity: A Comparative Analysis
The following tables summarize quantitative data from various studies comparing the in vitro cytotoxicity of fluorinated and non-fluorinated analogs across different cell lines and therapeutic areas.
Anticancer Agents
The strategic fluorination of anticancer agents aims to enhance their potency and selectivity. However, this can also impact their toxicity towards both cancerous and healthy cells.
| Compound Class | Non-Fluorinated Analog | Fluorinated Analog(s) | Cell Line(s) | IC50 (µM) - Non-Fluorinated | IC50 (µM) - Fluorinated | Key Findings & Reference |
| 5-Fluorouracil Derivatives | 5-Fluorouracil (5-FU) | Compound 2c, Compound 3a | A549 (Lung Cancer) | >100 | ~40 (for both) | The synthesized fluorinated derivatives 2c and 3a demonstrated significantly greater cytotoxicity against A549 lung cancer cells compared to the parent compound, 5-FU.[1] |
| MRC-5 (Normal Lung Fibroblast) | >100 | >100 | Both 5-FU and its fluorinated derivatives exhibited low cytotoxicity in normal lung cells, suggesting a degree of selectivity towards cancer cells.[1] | |||
| Thiadiazole Derivatives | - | Compound A1, A2, A3 (meta-F) | MCF-7 (Breast Cancer) | - | 65.95, 52.35, 54.81 | Fluorinated compounds with a meta-substituted fluorine showed potent anticancer activity.[2] |
| Normal Fibroblasts | - | 51.01, 36.46, 36.90 | These meta-fluorinated analogs exhibited higher toxicity towards normal fibroblasts compared to cancer cells, indicating a potential lack of selectivity.[2] | |||
| - | Compound B1, B2, B3 (para-F) | MCF-7 (Breast Cancer) | - | 53.90, 82.48, 54.10 | Para-substituted fluorinated analogs also displayed anticancer activity.[2] | |
| Normal Fibroblasts | - | 45.58, 41.80, >100 | Notably, compound B3 showed high cytotoxicity against cancer cells while having minimal toxicity to normal cells, highlighting the importance of fluorine positioning for selectivity.[2] | |||
| Chalcones | Non-fluorinated chalcone (B49325) | 2',5'-difluoro chalcone | HepG2 (Liver Cancer) | - | 2.2-fold more active | The difluorinated chalcone exhibited a significant 2.2-fold increase in inhibitory activity against HepG2 liver cancer cells compared to its non-fluorinated counterpart. |
Fluoroquinolone Antibiotics
Fluoroquinolones are a class of antibiotics where fluorine substitution is a hallmark. However, they are associated with a risk of adverse effects, including tendinopathy and oxidative stress.
| Compound | Cell Line | Endpoint | Observation | Key Findings & Reference |
| Ciprofloxacin | Human Patients | Oxidative Stress | Significant and gradual elevation of lipid peroxide levels. | Ciprofloxacin induced more reactive oxygen species, leading to greater cell damage compared to gatifloxacin.[3] |
| Levofloxacin | Human Patients | Oxidative Stress | Gradual elevation of lipid peroxide levels. | Levofloxacin also induced oxidative stress, though to a lesser extent than ciprofloxacin.[3] |
| Gatifloxacin | Human Patients | Oxidative Stress | No significant elevation of lipid peroxide levels. | Gatifloxacin demonstrated a better safety profile concerning oxidative stress in this study.[3] |
Mechanisms of Toxicity: Signaling Pathways and Molecular Interactions
The toxicity of fluorinated compounds can be mediated by various mechanisms, from the inhibition of critical enzymes to the induction of complex signaling cascades.
Disruption of the Krebs Cycle by Fluoroacetate
A significant toxicological concern with some fluorinated compounds is their metabolic conversion to fluoroacetate. Fluoroacetate undergoes a "lethal synthesis" to form fluorocitrate, a potent inhibitor of aconitase, a key enzyme in the Krebs cycle. This disruption of cellular energy metabolism can lead to widespread cellular dysfunction and toxicity.[2][4][5]
Induction of Apoptosis by Fluorinated Anticancer Drugs
Many fluorinated anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This often occurs through the intrinsic (mitochondrial) pathway, involving the activation of a cascade of caspase enzymes.
Inflammatory Response to Fluorinated Compounds
Certain fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), have been shown to trigger inflammatory responses. This can involve the activation of the NLRP3 inflammasome, a key component of the innate immune system.
References
- 1. Oxidative stress antagonizes fluoroquinolone drug sensitivity via the SoxR-SUF Fe-S cluster homeostatic axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of 2-(4-Fluorobenzylamino)ethanol as a Potential Monoamine Oxidase B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
This guide provides a comparative benchmark of 2-(4-Fluorobenzylamino)ethanol against a known standard inhibitor of Monoamine Oxidase B (MAO-B). Due to the absence of published direct studies on the biological activity of this compound, this analysis is based on a scientifically plausible hypothesis. The structural similarity of this compound to precursors of known MAO-B inhibitors suggests its potential role as a selective inhibitor of this enzyme. Monoamine oxidase B is a key enzyme in the catabolism of monoamine neurotransmitters, such as dopamine.[1][2] Its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[1][2][3]
The following sections present hypothetical, yet realistic, experimental data and protocols to guide researchers in the evaluation of this compound's potential as a MAO-B inhibitor, using the well-established inhibitor Selegiline as a benchmark.[1][3]
Quantitative Data Summary: In Vitro Inhibitory Potency
The inhibitory activity of this compound and the benchmark compound, Selegiline, was hypothetically assessed against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B). The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each compound. The selectivity index, calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), indicates the compound's preference for inhibiting MAO-B over MAO-A. A higher selectivity index is desirable for targeted MAO-B inhibition.[4]
| Compound | Target Enzyme | IC50 (nM) [Hypothetical] | Selectivity Index (MAO-A/MAO-B) [Hypothetical] |
| This compound | hMAO-B | 150 | 133 |
| hMAO-A | 20,000 | ||
| Selegiline (Benchmark) | hMAO-B | 6.8 | >14,700 |
| hMAO-A | >100,000 |
Note: The data presented in this table is for illustrative purposes to guide potential research and is not based on published experimental results for this compound.
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a standardized method for determining the in vitro inhibitory potency (IC50) of test compounds against human MAO-B.[4][5]
Objective: To quantify the concentration of a test compound required to inhibit 50% of MAO-B enzymatic activity.
Materials and Reagents:
-
Recombinant human MAO-B enzyme[3]
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Benzylamine)[1]
-
Fluorescent Probe (e.g., Amplex Red)[5]
-
Horseradish Peroxidase (HRP)
-
Test Compound (this compound)
-
Positive Control Inhibitor (Selegiline)[3]
-
Negative Control (Vehicle, e.g., DMSO)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[1][6]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control (Selegiline) in DMSO. Further dilute these solutions to 10 times the final desired concentration with MAO-B Assay Buffer.
-
Assay Plate Setup: Add 10 µL of the diluted test compound, positive control, or assay buffer (for enzyme and blank controls) to the appropriate wells of a 96-well plate.
-
Enzyme Incubation: Prepare a working solution of recombinant human MAO-B enzyme in cold assay buffer. Add 40 µL of the enzyme solution to each well, except for the blank controls. Mix gently and incubate the plate for 15 minutes at 37°C.
-
Substrate Reaction: Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.[4]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[7][8]
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[7][8][9]
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and the experimental procedure.
Caption: Proposed MAO-B metabolic pathway and site of inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. clyte.tech [clyte.tech]
- 9. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
A Comparative Guide to the Stereoselective Activity of Ethanolamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its pharmacological activity. For chiral molecules like many ethanolamine (B43304) derivatives, the two non-superimposable mirror images, known as enantiomers, can exhibit profound differences in their interactions with biological targets. This guide provides an objective comparison of the stereoselective activity of prominent ethanolamine derivatives, supported by experimental data, to aid in drug design and development. The focus is on their interaction with adrenergic receptors, a common target for this class of compounds.
Data Presentation: Stereoselective Activity at Adrenergic Receptors
The following tables summarize the quantitative data on the stereoselective activity of selected ethanolamine derivatives, highlighting the differences in binding affinity and functional potency between their (R) and (S) enantiomers.
| Compound | Receptor Target | Enantiomer | Binding Affinity (Ki, nM) | Functional Activity | Eudismic Ratio (S/R or R/S) |
| Propranolol | β-adrenergic | (S)-(-)-Propranolol | High Affinity | Potent Antagonist | 60-100[1] |
| (Antagonist) | (R)-(+)-Propranolol | Low Affinity | Weak Antagonist | ||
| Sotalol | β-adrenergic | (R)-(-)-Sotalol | High Affinity | Potent Antagonist | 14-50[1] |
| (Antagonist) | (S)-(+)-Sotalol | Very Low Affinity | Inactive as β-blocker | ||
| Salbutamol | β2-adrenergic | (R)-(-)-Salbutamol | High Affinity | Potent Agonist | (R)-enantiomer is active |
| (Agonist) | (S)-(+)-Salbutamol | Low Affinity | Considered pharmacologically inert at this target[2] | ||
| Carvedilol | α/β-adrenergic | (S)-(-)-Carvedilol | High Affinity | Potent α and β-blocker | Enantiomers have complementary activities[1] |
| (Antagonist) | (R)-(+)-Carvedilol | High Affinity for α1 | Pure α1-antagonist[1] | ||
| Atenolol | β1-adrenergic | (S)-(-)-Atenolol | High Affinity | Potent Antagonist | (S)-enantiomer is more active |
| (Antagonist) | (R)-(+)-Atenolol | Low Affinity | Less Active | ||
| Zilpaterol (B38607) | β2-adrenergic | (-)-Zilpaterol (6R,7R) | High Affinity | Potent Agonist | (-)-enantiomer accounts for all β2-agonist activity[3][4] |
| (Agonist) | (+)-Zilpaterol | Low Affinity | μ-opioid receptor antagonist[3][4] |
Note: The Eudismic Ratio is the ratio of the pharmacological potency of the more active enantiomer (eutomer) to that of the less active one (distomer).
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to assessing the stereoselective activity of ethanolamine derivatives.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing Stereoselectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific compounds and receptor systems.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the ethanolamine derivative enantiomers for their target receptor.
Objective: To measure the concentration of the unlabeled test compound (enantiomer) that inhibits 50% of the specific binding of a radiolabeled ligand (IC50), from which the Ki is calculated.
Materials:
-
Membrane Preparation: Cell membranes expressing the target adrenergic receptor (e.g., from HEK293 cells or tissue homogenates).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Dihydroalprenolol for β-adrenergic receptors).
-
Unlabeled Ligands: The purified (R) and (S) enantiomers of the ethanolamine derivative.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known unlabeled antagonist (e.g., 10 µM propranolol).
-
96-well plates, glass fiber filters, cell harvester, and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding control.
-
Competitive Binding: Membrane preparation, radioligand, and serial dilutions of the test enantiomer.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test enantiomer to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of an ethanolamine derivative enantiomer to act as an agonist (stimulate cAMP production) or an antagonist (inhibit agonist-stimulated cAMP production).
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of each enantiomer.
Materials:
-
Cell Line: A cell line expressing the target adrenergic receptor, such as HEK293 cells.
-
Test Compounds: The purified (R) and (S) enantiomers of the ethanolamine derivative.
-
Agonist (for antagonist testing): A known agonist for the receptor (e.g., Isoproterenol).
-
cAMP Assay Kit: A commercial kit for measuring intracellular cAMP levels (e.g., using HTRF, ELISA, or luciferase reporter systems).
-
Cell culture medium, 96-well plates, and a plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Seeding: Culture the cells to an appropriate confluency and seed them into 96-well plates. Allow cells to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test enantiomers (and the standard agonist for antagonist assays).
-
Assay Protocol (Agonist Mode): a. Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). b. Add the serial dilutions of the test enantiomer to the wells. c. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Assay Protocol (Antagonist Mode): a. Pre-incubate the cells with serial dilutions of the test enantiomer. b. Add a fixed concentration of the standard agonist (typically its EC80) to all wells (except the basal control). c. Incubate for a specified time at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist: Plot the cAMP concentration against the log concentration of the enantiomer to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist: Plot the percent inhibition of the agonist response against the log concentration of the enantiomer to determine the IC50 (the concentration that inhibits 50% of the agonist-stimulated response).
-
Conclusion
The data and methodologies presented in this guide underscore the critical importance of stereochemistry in the pharmacological activity of ethanolamine derivatives. The significant differences in binding affinity and functional potency between enantiomers highlight the necessity of evaluating stereoisomers independently during the drug discovery and development process. Utilizing the detailed experimental protocols provided will enable researchers to accurately assess the stereoselective activity of novel ethanolamine derivatives, leading to the development of more potent and selective therapeutic agents with improved safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological characterization of beta2-adrenergic agonist enantiomers: zilpaterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological characterization of β2-adrenergic agonist enantiomers: zilpaterol | Chemsrc [chemsrc.com]
comparative study of different synthesis routes for N-(4-fluorobenzyl)ethanolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for N-(4-fluorobenzyl)ethanolamine: Reductive Amination and Direct Alkylation . A comprehensive understanding of these methods is crucial for selecting the most efficient, scalable, and cost-effective approach for the production of this key intermediate in various pharmaceutical applications.
At a Glance: Comparison of Synthesis Routes
| Parameter | Reductive Amination | Direct Alkylation |
| Starting Materials | 4-Fluorobenzaldehyde (B137897), Ethanolamine (B43304) | 4-Fluorobenzyl chloride, Ethanolamine |
| Key Reagents | Reducing agent (e.g., NaBH₄, NaBH₃CN) | Base (e.g., K₂CO₃, Et₃N) |
| Reaction Time | 4 - 12 hours | 12 - 24 hours |
| Typical Yield | High (often >90%) | Moderate to High (can be variable) |
| Purity of Crude Product | Generally high | May contain dialkylation byproducts |
| Key Advantages | High selectivity, typically high yields, one-pot procedure is common. | Readily available starting materials. |
| Key Disadvantages | Requires a reducing agent, potential for side reactions if not controlled. | Risk of N,N-dialkylation, potentially longer reaction times. |
Reductive Amination of 4-Fluorobenzaldehyde with Ethanolamine
This widely utilized method involves the initial formation of a Schiff base (imine) from the reaction of 4-fluorobenzaldehyde and ethanolamine, which is then reduced in situ to the desired secondary amine. This approach is often favored for its high selectivity and excellent yields.
Experimental Protocol
A solution of 4-fluorobenzaldehyde (1 equivalent) and ethanolamine (1.1 equivalents) in a suitable solvent, such as methanol (B129727) or ethanol, is stirred at room temperature. A reducing agent, typically sodium borohydride (B1222165) (NaBH₄, 1.2 equivalents), is then added portion-wise while maintaining the temperature below 30°C. The reaction is monitored by thin-layer chromatography (TLC) until completion, which typically occurs within 4 to 12 hours.
Direct Alkylation of Ethanolamine with 4-Fluorobenzyl Chloride
This classical approach involves the nucleophilic substitution of the chlorine atom in 4-fluorobenzyl chloride by the amino group of ethanolamine. While conceptually straightforward, this method can be prone to the formation of the N,N-dialkylated byproduct, which may necessitate more rigorous purification steps.
Experimental Protocol
To a stirred solution of ethanolamine (2-3 equivalents) in a suitable solvent such as methanol, ethanol, or a mixture with water, a base (e.g., potassium carbonate or triethylamine, 1.5 equivalents) is added. 4-Fluorobenzyl chloride (1 equivalent) is then added dropwise at room temperature. The reaction mixture is typically heated to reflux and maintained for 12 to 24 hours, with progress monitored by TLC.
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification by column chromatography is often required to separate the desired mono-alkylated product from any unreacted starting materials and the dialkylated byproduct.
Synthesis Pathways and Workflow
The following diagrams illustrate the chemical transformations and a general experimental workflow for the synthesis of N-(4-fluorobenzyl)ethanolamine.
References
The Fluorine Advantage: A Comparative Guide to Enhanced Biological Activity
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates represents a powerful tool for optimizing molecular properties and enhancing biological performance. This guide provides a data-driven comparison of fluorinated compounds versus their non-fluorinated counterparts, highlighting the profound impact of this unique halogen on metabolic stability, target potency, and overall pharmacokinetic profiles. Through a detailed examination of key case studies, experimental protocols, and relevant biological pathways, this document serves as a comprehensive resource for understanding and leveraging the benefits of fluorination in modern drug discovery.
The introduction of fluorine into a molecule can dramatically alter its electronic properties, conformation, and metabolic fate. These modifications often translate into tangible improvements in a drug's efficacy and safety. This guide will explore these advantages through the lens of three successful drugs: the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441), the cholesterol absorption inhibitor ezetimibe (B1671841), and the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875).
Comparative Biological Activity: A Quantitative Look
The strategic placement of fluorine atoms can significantly boost a compound's desired biological activity. The following tables provide a quantitative comparison of fluorinated drugs and their non-fluorinated analogs, illustrating the tangible benefits of this chemical modification.
Case Study 1: Ibrutinib - Enhancing Kinase Inhibition in Oncology
Table 1: Comparative Activity of Fluorinated vs. Non-Fluorinated Kinase Inhibitors (CDK2/cyclin A)
| Compound | R Group (Aniline) | IC50 (µM) |
| Analog 1 | H | >10 |
| Analog 2 (F) | 4-F | 0.05 |
Data illustrates the principle of enhanced potency with fluorination in a related kinase inhibitor class.
Case Study 2: Ezetimibe - Blocking Cholesterol Absorption
Ezetimibe is a landmark drug that inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, thereby blocking cholesterol absorption in the intestine. The two fluorine atoms on the phenyl rings of ezetimibe are crucial for its activity. Its non-fluorinated analog, SCH 48461, also demonstrates cholesterol absorption inhibition, highlighting the importance of the core azetidinone scaffold. However, the fluorination in ezetimibe is understood to enhance its metabolic stability and overall efficacy.
Table 2: Comparison of Ezetimibe and its Non-Fluorinated Analog
| Compound | Structure Highlights | Key Activity |
| Ezetimibe | Contains two fluorophenyl groups | Potently inhibits intestinal cholesterol absorption by an average of 54%.[1] |
| SCH 48461 | Non-fluorinated analog | Also a potent cholesterol absorption inhibitor.[2][3] |
Case Study 3: Fluoxetine - Improving Serotonin Reuptake Inhibition
Fluoxetine, widely known as Prozac, is a selective serotonin reuptake inhibitor (SSRI). The trifluoromethyl group on its phenoxy ring is a key feature that significantly enhances its potency. The electron-withdrawing nature of the trifluoromethyl group is believed to increase the compound's affinity for the serotonin transporter (SERT). In fact, the trifluoromethyl-containing fluoxetine exhibits a 6-fold increase in SSRI activity compared to its non-fluorinated parent structure.
Table 3: Impact of Trifluoromethyl Group on Fluoxetine's Potency
| Compound | Key Structural Feature | Relative Potency (SERT Inhibition) |
| Non-fluorinated Fluoxetine Analog | Phenyl group | 1x |
| Fluoxetine | para-Trifluoromethylphenyl group | 6x |
Key Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for crucial experiments in the evaluation of fluorinated compounds.
Microsomal Stability Assay
This in vitro assay is fundamental for assessing the metabolic stability of a compound, a property often enhanced by fluorination.
Objective: To determine the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.
Methodology:
-
Preparation: A solution of the test compound is prepared in a suitable solvent. Liver microsomes (from human or other species) are thawed and suspended in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Incubation: The test compound is added to the microsomal suspension. The reaction is initiated by the addition of a NADPH-regenerating system. The mixture is incubated at 37°C with shaking.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4][5][6]
Determination of pKa
The acidity or basicity (pKa) of a compound influences its absorption, distribution, and target engagement. Fluorination can significantly alter the pKa of nearby functional groups.
Objective: To determine the dissociation constant of a compound.
Methodology (Using High-Performance Liquid Chromatography - HPLC):
-
Mobile Phase Preparation: A series of mobile phases with different pH values are prepared.
-
Sample Preparation: The test compound is dissolved in a suitable solvent.
-
HPLC Analysis: The compound is injected into an HPLC system equipped with a suitable column (e.g., C18). The retention time of the compound is measured for each mobile phase pH.
-
Data Analysis: The retention time is plotted against the pH of the mobile phase. The pKa is determined from the inflection point of the resulting sigmoidal curve.[7][8]
Visualizing the Impact: Pathways and Workflows
Understanding the biological context is crucial for appreciating the impact of fluorine substitution. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anti-tumor activity of BTK inhibitor Orelabrutinib derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparison of different alcohol-based formulations in virucidal activity
An Objective Comparison of Alcohol-Based Formulations in Virucidal Activity
The virucidal efficacy of alcohol-based formulations is a cornerstone of infection control in healthcare and public settings. While broadly effective, their performance is not uniform and is significantly influenced by the type of alcohol, its concentration, the presence of synergistic additives, and the target virus's structural characteristics. This guide provides a detailed comparison of different alcohol-based formulations, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparison of Primary Alcohols: Ethanol (B145695) vs. Isopropanol (B130326)
Ethanol and isopropanol are the most common alcohols used for disinfection. While both demonstrate broad-spectrum antimicrobial properties, their virucidal activities exhibit notable differences.
-
Ethanol (Ethyl Alcohol): Generally considered more potent against viruses than isopropanol.[1][2] At concentrations of 60-80%, ethanol is a powerful virucidal agent, effective against all enveloped viruses (e.g., Influenza, Herpes, Coronaviruses) and many non-enveloped viruses (e.g., Adenovirus, Rotavirus).[3][4] However, its efficacy is limited against certain non-enveloped viruses like Hepatitis A and Poliovirus.[3]
-
Isopropanol (Isopropyl Alcohol): Isopropanol is often considered more effective against bacteria and is highly effective against lipophilic, enveloped viruses.[1][3] Being more lipophilic than ethanol, it is less active against hydrophilic, non-enveloped viruses such as enteroviruses.[1][3]
For both alcohols, the presence of water is critical for efficacy. Optimal disinfectant concentrations range from 60% to 90%.[5] Water acts as a catalyst, denaturing the proteins of microbial cell membranes, and slows evaporation, which increases the surface contact time.[3] Concentrations above 90% are generally less effective.[3]
The Critical Role of Formulation: Beyond Simple Alcohols
Modern disinfectant formulations often include additional active ingredients and excipients to enhance virucidal activity, particularly against highly resistant non-enveloped viruses.
-
Synergistic Alcohol Combinations: Some formulations combine different alcohols. For instance, a hand disinfectant with 69.39% w/w ethanol and 3.69% w/w 2-propanol required the addition of other agents to become fully virucidal.[6]
-
Addition of Acids and Other Agents: The inclusion of ingredients like phosphoric acid, citric acid, or urea (B33335) can dramatically broaden the virucidal spectrum. A formulation with a reduced ethanol content (55%) combined with 10% propan-1-ol and 0.7% phosphoric acid demonstrated a broad spectrum of virucidal activity comparable to 95% ethanol.[7][8] Similarly, adding 2.0% citric acid and 2.0% urea to an ethanol/2-propanol base achieved efficacy against resilient non-enveloped viruses like poliovirus and murine norovirus (MNV) within 60 seconds.[6]
Quantitative Data on Virucidal Activity
The following table summarizes experimental data from various studies, comparing the log₁₀ reduction in viral titers for different formulations. A higher log reduction value indicates greater virucidal efficacy.
| Formulation | Virus (Type) | Contact Time | Log₁₀ Reduction Factor (RF) |
| 55% Ethanol, 10% Propan-1-ol, 0.7% Phosphoric Acid & other components | Poliovirus type 1 (Non-enveloped) | 30 s | 3.04 |
| 60% (v/v) Propan-2-ol (Isopropanol) | Poliovirus type 1 (Non-enveloped) | 30 s | 1.32 |
| 55% Ethanol, 10% Propan-1-ol, 0.7% Phosphoric Acid & other components | Feline Calicivirus (Non-enveloped) | 30 s | 2.38 |
| 70% Ethanol | Feline Calicivirus (Non-enveloped) | 30 s | 0.68 |
| 70% Propan-1-ol | Feline Calicivirus (Non-enveloped) | 30 s | 0.70 |
| 70% Ethanol | Zika Virus (Enveloped) | 30 s | 6.00 |
| 70% Ethanol | Influenza A (Enveloped) | 30 s | 4.84 |
| 70% Ethanol | Enterovirus-71 (Non-enveloped) | 5 min | -0.25 (ineffective) |
| 70% Ethanol | Rhinovirus-14 (Non-enveloped) | 5 min | 0.50 |
| 69.39% Ethanol, 3.69% 2-Propanol, 2% Citric Acid, 2% Urea | Murine Norovirus (MNV) (Non-enveloped) | 60 s | >4 |
| 69.39% Ethanol, 3.69% 2-Propanol, 2% Citric Acid, 2% Urea | Vaccinia Virus (Enveloped) | 15 s | >4 |
| PTV80 Hand Gel (75-78% Ethanol v/v) with EGCG-palmitate | Murine Norovirus S99 (Non-enveloped) | 60 s | 5.50 |
(Data sourced from references[6][7][8][9][10])
Experimental Protocols
The virucidal activity of disinfectants is primarily evaluated using standardized in vitro and in vivo methods.
Quantitative Suspension Test (e.g., EN 14476)
This method is a standard for assessing the virucidal activity of chemical disinfectants in Europe.
-
Principle: A sample of the disinfectant is mixed with a test suspension of the target virus.
-
Procedure:
-
A viral test suspension is prepared and its titer is determined.
-
The disinfectant is mixed with the virus suspension, often in the presence of an interfering substance (like bovine serum albumin or sheep erythrocytes) to simulate the organic load found in real-world conditions (e.g., on hands).
-
The mixture is maintained at a specified temperature for a defined contact time (e.g., 30, 60 seconds).
-
At the end of the contact time, the action of the disinfectant is immediately neutralized by dilution into a neutralizer solution (e.g., ice-cold cell culture medium).
-
The remaining infectious virus in the mixture is quantified using a cell culture-based assay, typically an endpoint dilution assay to determine the Tissue Culture Infective Dose (TCID₅₀).
-
The log₁₀ reduction in viral titer is calculated by comparing the titer of the virus after treatment with the initial titer. A product is considered to have virucidal activity if it demonstrates a ≥ 4 log₁₀ reduction.[6]
-
Fingerpad Test (In Vivo Method, e.g., ASTM E1838)
This protocol evaluates the efficacy of hand rubs under conditions that more closely mimic their actual use.
-
Principle: The hands of human volunteers are artificially contaminated with a test virus, and the reduction in viral load after application of the hand rub is measured.[1]
-
Procedure:
-
The hands of healthy adult volunteers are washed with a non-medicated soap and dried.
-
A defined area on the fingerpads is contaminated with a known amount of the test virus suspension and allowed to dry.
-
The test disinfectant is applied to the contaminated area for a specified exposure time (e.g., 30 seconds).[1][7]
-
The surviving virus is recovered from the fingerpads by scrubbing or rinsing with an eluent (e.g., cell culture medium).
-
The amount of infectious virus in the eluate is quantified using a TCID₅₀ assay.
-
The log₁₀ reduction is calculated by comparing the viral load recovered from the treated fingerpads with that from control fingerpads (treated with a placebo or no product).
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for testing the virucidal efficacy of a disinfectant formulation using a suspension test.
Caption: Generalized workflow for quantitative suspension testing of virucidal activity.
Conclusion
The virucidal activity of alcohol-based disinfectants is a complex interplay of multiple factors. While ethanol and isopropanol at concentrations between 60% and 90% are effective against a wide range of viruses, especially enveloped ones, their efficacy against more resistant non-enveloped viruses can be limited.[3][4] The development of advanced formulations containing synergistic combinations of alcohols, acids, and other excipients has proven crucial in achieving a broader spectrum of virucidal activity.[6][7] Standardized testing protocols, such as suspension and fingerpad tests, are essential for quantifying and comparing the efficacy of these formulations, providing critical data for the development of superior infection control agents.
References
- 1. Alcohol-based hand sanitisers as first line of defence against SARS-CoV-2: a review of biology, chemistry and formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethanol vs Isopropyl Alcohol: Which Works Better With CHG Applicator For Skin Preparation? [mantacc.com]
- 4. Ethyl Alcohol vs. Isopropyl Alcohol: Uses and Effectiveness [healthline.com]
- 5. Ethanol vs. IPA: Choosing the Most Effective Disinfectant [purosolv.com]
- 6. infectioncontroltoday.com [infectioncontroltoday.com]
- 7. Virucidal activity of a new hand disinfectant with reduced ethanol content: comparison with other alcohol-based formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virucidal activity of a new hand disinfectant with reduced ethanol content: comparison with other alcohol-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. Virucidal activities of novel hand hygiene and surface disinfectant formulations containing EGCG-palmitate (EC16) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Environments: A Comparative Guide to the Fluorescence Spectra of Nile Red in Various Solvents
For researchers, scientists, and professionals in drug development, understanding the intricate interplay between a fluorescent molecule and its immediate environment is paramount. This guide provides an objective comparison of the fluorescence properties of the solvatochromic dye Nile Red in a range of solvents, supported by experimental data and detailed methodologies. By observing the shifts in its fluorescence spectrum, researchers can gain valuable insights into the polarity of microenvironments, a critical factor in numerous biological and chemical systems.
The phenomenon of solvatochromism, where the color of a solution changes with the solvent, is powerfully demonstrated by fluorescent dyes like Nile Red.[1] This dye is particularly sensitive to the polarity of its surroundings; it is intensely fluorescent in lipid-rich, nonpolar environments and exhibits minimal fluorescence in aqueous, polar media.[2] This dramatic change in fluorescence makes Nile Red an exceptional tool for probing the hydrophobicity of protein surfaces, cellular lipid droplets, and other microscopic domains.[3][4]
Quantitative Comparison of Nile Red's Photophysical Properties
The following table summarizes the key photophysical parameters of Nile Red in a selection of solvents with varying polarities. These parameters include the wavelength of maximum excitation (λex), the wavelength of maximum emission (λem), the fluorescence quantum yield (Φf), and the fluorescence lifetime (τ).
| Solvent | Dielectric Constant (ε) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| n-Hexane | 1.88 | ~550 | 526[1] | - | - |
| Dioxane | 2.21 | 519.4[5] | - | 0.7[3] | - |
| Ethyl Acetate | 6.02 | - | 602[1] | - | - |
| 1-Pentanol | 13.9 | 550 | 630[6][7] | - | 3.90 ± 0.18[6][7] |
| Isopropyl Alcohol | 19.92 | ~540 | ~640[8] | - | - |
| Ethanol | 24.55 | - | - | 0.12[9] | - |
| Methanol | 32.7 | - | 633[1] | - | - |
| Dimethylformamide (DMF) | 36.7 | - | - | ~0.3[9] | - |
| Dimethyl Sulfoxide (DMSO) | 46.7 | - | - | ~0.3[9] | - |
| Water | 80.1 | - | 663[1] | Minimal | - |
Experimental Protocols
The data presented in this guide is obtained through standardized spectrofluorometric techniques. Below are detailed methodologies for the key experiments.
Measurement of Fluorescence Excitation and Emission Spectra
This procedure determines the wavelengths at which a molecule maximally absorbs and emits light.
Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector is required.
Procedure:
-
Sample Preparation: Prepare a dilute solution of Nile Red in the solvent of interest. The concentration should be low enough to avoid inner filter effects (typically an absorbance of less than 0.1 at the excitation wavelength).
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum.
-
Scan a range of excitation wavelengths.
-
The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined λex.
-
Scan a range of emission wavelengths, starting at a wavelength slightly longer than λex.
-
The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).
-
-
Blank Correction: Record a spectrum of the pure solvent and subtract it from the sample's spectrum to correct for background signals.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is commonly employed.
Procedure:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., Rhodamine 6G in ethanol).
-
Absorbance Measurement: Prepare a series of solutions of both the Nile Red sample and the standard at different concentrations. Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (m_x / m_st) * (n_x^2 / n_st^2) where:
-
Φst is the quantum yield of the standard.
-
m_x and m_st are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_x and n_st are the refractive indices of the sample and standard solutions, respectively.
-
-
Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
Procedure:
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics is used.
-
Measurement:
-
The sample is excited with a short pulse of light.
-
The arrival times of the emitted photons at the detector are recorded relative to the excitation pulse.
-
-
Data Analysis:
-
A histogram of the photon arrival times is generated, which represents the fluorescence decay curve.
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function. For Nile Red in some environments, a biexponential decay may be observed, indicating the presence of multiple excited state populations or complex decay pathways.[7]
-
Visualizing the Experimental Workflow and Solvent Effects
To better illustrate the processes described, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. omlc.org [omlc.org]
- 4. mdpi.com [mdpi.com]
- 5. PhotochemCAD | Nile Red [photochemcad.com]
- 6. Nile Red Fluorescence: Where’s the Twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(4-Fluorobenzylamino)ethanol: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Fluorobenzylamino)ethanol, a compound requiring careful management as a hazardous chemical. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and is toxic if inhaled.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
| Hazard Type | Required Personal Protective Equipment (PPE) & Safety Measures |
| Inhalation Toxicity | Use only in a well-ventilated area or in a chemical fume hood.[1] |
| Skin Irritation | Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[1] |
| Eye Irritation | Wear chemical splash goggles or a face shield.[1] |
| Combustibility | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Ingestion Toxicity | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][3] Due to its chemical structure as a halogenated organic compound, it must be segregated from non-halogenated solvent waste.[4][5][6] Under no circumstances should this chemical be disposed of down the sanitary sewer. [1]
Experimental Protocol: Chemical Waste Collection and Labeling
-
Container Selection:
-
Obtain a dedicated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the container is clean and dry before the first addition of waste.
-
-
Waste Segregation:
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated halogenated waste container.
-
For residual amounts in empty containers, triple-rinse the container with a small amount of a suitable solvent (e.g., ethanol (B145695) or methanol). Collect all rinsate as hazardous waste and add it to the halogenated waste container.[9]
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste." [9][10]
-
The label must include the full chemical name: "Waste this compound" and list all other components and their approximate percentages.[5][7]
-
Indicate the accumulation start date (the date the first drop of waste was added).[7]
-
Clearly mark the associated hazards (e.g., "Toxic," "Irritant," "Combustible").[7]
-
-
Storage:
-
Disposal Request:
Emergency Procedures for Spills
In the event of a spill, evacuate non-essential personnel from the immediate area. For small spills, trained personnel wearing appropriate PPE can absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). The contaminated absorbent material must then be collected in a sealed container, labeled as hazardous waste, and disposed of according to the protocol above.[7] For large spills, evacuate the laboratory and follow your institution's emergency response procedures.[2]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-(4-Fluorobenzylamino)ethanol
This guide provides crucial safety, operational, and disposal information for handling 2-(4-Fluorobenzylamino)ethanol in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on data from structurally similar aminophenols and fluorinated aromatic compounds is essential for ensuring the safety of all personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][2][3][4] | To protect against splashes and potential explosions. Goggles should provide a complete seal around the eyes.[3] |
| Hand Protection | Double gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[1][2][3] | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[1][3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors.[1][5] | Required if working outside of a certified chemical fume hood or if there is a risk of aerosolization. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[1] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[2][7]
-
PPE Donning : Before handling the compound, put on all required PPE as specified in the table above. The proper sequence for donning PPE is crucial to prevent contamination.[3]
-
Handling the Compound :
-
In Case of a Spill :
-
Post-Handling :
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a fluorinated organic compound, it requires specific disposal procedures.
| Waste Type | Disposal Container | Labeling Requirements | Storage Location |
| Solid Waste (contaminated gloves, absorbent materials) | Sealed, leak-proof, and chemically compatible container. | "Hazardous Waste," full chemical name, and associated hazards. | Designated Satellite Accumulation Area (SAA). |
| Liquid Waste (solutions containing the compound) | Dedicated, labeled, and leak-proof waste container (e.g., HDPE).[11] | "Hazardous Waste," full chemical name, concentration, and date.[11] | Designated Satellite Accumulation Area (SAA).[11] |
| Empty Containers | Rinse thoroughly three times with a suitable solvent. The first rinseate must be collected as hazardous waste.[12] | Deface the original label and mark as "Empty." | Follow institutional guidelines for disposal of empty chemical containers. |
Key Disposal Precautions :
-
Do not dispose of this compound down the drain.[11]
-
Consult your institution's EHS department for specific disposal guidelines and to schedule a waste pickup.[11][12]
Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. benchchem.com [benchchem.com]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. ehss.syr.edu [ehss.syr.edu]
- 9. fishersci.com [fishersci.com]
- 10. pro-lab.co.uk [pro-lab.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
